N,N,N',N'-Tetraethylmalonamide
Description
The exact mass of the compound N,N,N',N'-Tetraethylmalonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,N',N'-Tetraethylmalonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetraethylmalonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetraethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHWPWJSSJEQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338892 | |
| Record name | N,N,N',N'-Tetraethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33931-42-9 | |
| Record name | N,N,N',N'-Tetraethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetraethylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of N,N,N',N'-Tetraethylmalonamide
An In-depth Technical Guide to the Synthesis and Characterization of N,N,N',N'-Tetraethylmalonamide
Introduction
N,N,N',N'-Tetraethylmalonamide (TEMA), a disubstituted diamide of malonic acid, is a significant molecule in the field of coordination chemistry. Its importance is particularly pronounced in its role as a bidentate ligand, coordinating through its two carbonyl oxygen atoms. This chelating ability makes it an effective extractant for various metal ions. Notably, malonamides, including TEMA and its analogs, are extensively studied for the separation of trivalent lanthanide and actinide cations from nuclear waste streams, a critical step in advanced nuclear fuel reprocessing strategies like the DIAMEX-SANEX process[1][2].
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a field-proven, step-by-step methodology for the synthesis of N,N,N',N'-Tetraethylmalonamide, details its purification, and outlines a rigorous protocol for its structural and purity characterization. The experimental choices and procedures are explained from a senior application scientist's perspective, emphasizing causality and robust, self-validating outcomes.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | PubChem[3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[3] |
| Molecular Weight | 214.30 g/mol | PubChem[3] |
| CAS Number | 33931-42-9 | PubChem[3] |
| Appearance | Colorless to light yellow liquid/oil | Inferred |
Synthesis of N,N,N',N'-Tetraethylmalonamide
The synthesis of amides from carboxylic acid derivatives is a cornerstone of organic chemistry. For N,N,N',N'-Tetraethylmalonamide, the most direct and efficient pathway involves the reaction of a highly reactive malonic acid derivative, malonyl chloride, with a stoichiometric excess of diethylamine. This approach is favored over the amidation of less reactive esters like diethyl malonate, which would require harsher conditions and may result in lower yields[4].
Reaction Principle: The Schotten-Baumann Reaction
The chosen synthetic route is a classic example of the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base[5]. The core of this reaction is the nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of malonyl chloride.
Causality Behind Experimental Choices:
-
Acyl Chloride Reactivity: Malonyl chloride is significantly more electrophilic than its corresponding ester, diethyl malonate. This heightened reactivity allows the reaction to proceed rapidly at low temperatures, minimizing the formation of side products.
-
Base Scavenging: The reaction produces two equivalents of hydrochloric acid (HCl) as a byproduct. A base, such as aqueous sodium hydroxide or an organic base like triethylamine, is essential to neutralize this acid. Without a base, the HCl would protonate the diethylamine, forming a non-nucleophilic ammonium salt and halting the reaction.
-
Temperature Control: The acylation of amines is highly exothermic. Conducting the reaction in an ice bath is critical to control the reaction rate, prevent undesirable side reactions, and ensure safety.
-
Solvent: An inert solvent like diethyl ether or dichloromethane is used to dissolve the reactants and facilitate efficient mixing and heat transfer.
Experimental Protocol: Synthesis from Malonyl Chloride
This protocol details the synthesis of N,N,N',N'-Tetraethylmalonamide from commercially available malonyl chloride and diethylamine hydrochloride, utilizing the robust Schotten-Baumann conditions.
Materials:
-
Malonyl Dichloride (1.0 eq)
-
Diethylamine Hydrochloride (2.2 eq)
-
Sodium Hydroxide (3.0 M aqueous solution)
-
Diethyl Ether (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amine Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine hydrochloride (2.2 eq) in 3.0 M aqueous sodium hydroxide. The base liberates the free diethylamine in situ. Cool the flask to 0 °C in an ice-water bath with vigorous stirring.
-
Reaction Setup: Add an equal volume of diethyl ether to the flask. Fit the flask with a dropping funnel containing a solution of malonyl chloride (1.0 eq) dissolved in a small amount of diethyl ether.
-
Acylation: Add the malonyl chloride solution dropwise from the dropping funnel to the stirred, cooled amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (sodium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (top layer if using diethyl ether).
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be obtained as an oil.
-
-
Purification: The crude N,N,N',N'-Tetraethylmalonamide can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of TEMA.
Characterization of N,N,N',N'-Tetraethylmalonamide
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for this purpose.
Spectroscopic & Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For TEMA, we expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups, due to spin-spin coupling. A singlet is expected for the central methylene protons (-CH₂-). The integration of these signals should correspond to a 12:8:2 ratio.
-
¹³C NMR: This analysis identifies the different types of carbon atoms. We anticipate signals for the methyl carbons, the N-attached methylene carbons, the central methylene carbon, and the carbonyl carbons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. For TEMA (C₁₁H₂₂N₂O₂), the expected exact mass is 214.1681 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy identifies the functional groups present in the molecule. The most prominent and diagnostic peak for TEMA will be the strong C=O stretching vibration of the tertiary amide group, typically appearing in the 1630-1660 cm⁻¹ region. C-H stretching vibrations will also be visible around 2850-3000 cm⁻¹.
-
Expected Analytical Data
| Analysis | Expected Result | Rationale |
| ¹H NMR (CDCl₃) | δ ~1.1-1.2 ppm (t, 12H, 4 x -CH₃)δ ~3.3-3.4 ppm (q, 8H, 4 x -NCH₂-)δ ~3.4-3.5 ppm (s, 2H, -COCH₂CO-) | Chemical shifts and multiplicities characteristic of ethylamide and central methylene protons. |
| ¹³C NMR (CDCl₃) | δ ~13-15 ppm (4 x -CH₃)δ ~40-42 ppm (4 x -NCH₂-)δ ~45-47 ppm (-COCH₂CO-)δ ~168-170 ppm (2 x C=O) | Distinct signals for each unique carbon environment in the molecule. |
| HRMS (ESI+) | m/z for [M+H]⁺ = 215.1754m/z for [M+Na]⁺ = 237.1573 | Corresponds to the exact mass of the protonated or sodiated molecular ion. |
| FT-IR (neat) | ~1645 cm⁻¹ (strong, sharp)~2970, 2935, 2875 cm⁻¹ (medium) | Strong C=O stretch for tertiary amide. C-H sp³ stretching vibrations. |
Characterization Workflow Diagram
Caption: Workflow for the characterization of TEMA.
Safety and Handling
N,N,N',N'-Tetraethylmalonamide is classified as a substance that causes skin and serious eye irritation[3]. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The starting material, malonyl chloride, is corrosive and reacts with moisture; it should be handled with extreme care.
References
-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, 16(5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethylmalonamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethylmalonamide. PubChem Compound Database. Retrieved from [Link]
-
NMR Spectra of New Compounds. (n.d.). Supporting Information. Retrieved from [https://media.wiley.com/ δεδομένα/support/2016/11/supinfo/ejic201601051-sup-0001-misc_information.pdf]([Link] δεδομένα/support/2016/11/supinfo/ejic201601051-sup-0001-misc_information.pdf)
-
Wikipedia contributors. (n.d.). Diethyl malonate. Wikipedia. Retrieved from [Link]
-
Vajeeston, P., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. Retrieved from [Link]
-
Stadlbauer, W. (2009). Malonates in Cyclocondensation Reactions. Molecules, 14(1), 213-247. Retrieved from [Link]
-
Gaube, G., Mutter, J., & Leitch, D. C. (2019). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... Study Prep. Retrieved from [Link]
-
Daubinet, A., & Kaye, P. T. (2021). bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. ChemRxiv. Retrieved from [Link]
-
Synthesis of malonamide derivatives from malonyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (2018). Sci. Int. (Lahore), 30(6), 943-948. Retrieved from [Link]
-
N,N,N',N'-Tetramethylsulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of N,N-diethyltoluamide /DEET. (n.d.). chemconnections.org. Retrieved from [Link]
-
SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. (2015). International Journal of Research in Engineering and Technology. Retrieved from [Link]
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An In-Depth Technical Guide to N,N,N',N'-Tetraethylmalonamide (CAS No. 33931-42-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N,N',N'-Tetraethylmalonamide (CAS No. 33931-42-9), a symmetrically substituted diamide of malonic acid. This document consolidates available experimental data on its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. Furthermore, it outlines established analytical methodologies for its characterization and discusses the known toxicological profile and potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Introduction and Chemical Identity
N,N,N',N'-Tetraethylmalonamide, also known as N,N,N',N'-tetraethylpropanediamide, is a chemical compound with the CAS registry number 33931-42-9.[1][2] Its molecular structure consists of a central malonamide core with two ethyl groups attached to each nitrogen atom.
Molecular Structure:
-
Molecular Formula: C₁₁H₂₂N₂O₂[1]
-
Molecular Weight: 214.30 g/mol [1]
-
IUPAC Name: N,N,N',N'-tetraethylpropanediamide[1]
-
Synonyms: N,N,N',N'-Tetraethylmalonamide, N1,N1,N3,N3-Tetraethylmalonamide[1]
The presence of two carbonyl groups and the N,N-diethylamino moieties bestows upon this molecule specific chemical properties and reactivity, which will be explored in subsequent sections. Malonamides, as a class of compounds, are of interest in various fields, including coordination chemistry and medicinal chemistry, due to their chelating abilities and potential as structural motifs in biologically active molecules.[3][4]
Physicochemical Properties
A summary of the known and computed physicochemical properties of N,N,N',N'-Tetraethylmalonamide is presented in the table below.
| Property | Value | Source |
| Appearance | Colorless to Red to Green clear liquid | [5] |
| Boiling Point | 162 °C at 10 mmHg | ChemicalBook |
| Refractive Index | 1.4740 to 1.4790 | ChemicalBook |
| Molecular Weight | 214.30 g/mol | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| XLogP3-AA (Computed) | 0.8 | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |
| Rotatable Bond Count (Computed) | 7 | [1] |
Synthesis of N,N,N',N'-Tetraethylmalonamide
Proposed Synthetic Pathway: Reaction of Malonyl Dichloride with Diethylamine
The most direct and efficient method for the preparation of N,N,N',N'-Tetraethylmalonamide is the nucleophilic acyl substitution reaction between malonyl dichloride and diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the malonyl dichloride. This reaction proceeds in a stepwise manner, with the substitution of both chloride atoms.
Caption: Proposed synthesis of N,N,N',N'-Tetraethylmalonamide.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the general synthesis of amides from acid chlorides and amines.[6]
Materials:
-
Malonyl dichloride
-
Diethylamine (at least 4 molar equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malonyl dichloride (1 molar equivalent) in the anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Diethylamine: Slowly add a solution of diethylamine (4 molar equivalents) in the anhydrous aprotic solvent to the stirred solution of malonyl dichloride via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C. An excess of diethylamine is used to react with the hydrogen chloride byproduct, forming diethylammonium chloride.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N,N,N',N'-Tetraethylmalonamide can be purified by vacuum distillation.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a published ¹H NMR spectrum for N,N,N',N'-Tetraethylmalonamide was not found, the expected proton NMR spectrum would exhibit a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl groups, along with a singlet for the central methylene protons of the malonamide backbone.
A ¹³C NMR spectrum is available through PubChem, provided by SpectraBase.[1] The key expected resonances would include signals for the carbonyl carbons, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the central methylene carbon.
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for N,N,N',N'-Tetraethylmalonamide.[1] The characteristic absorption bands in the IR spectrum would include:
-
C=O stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.
-
C-N stretching: This would appear in the fingerprint region.
-
C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
GC-MS data for N,N,N',N'-Tetraethylmalonamide is available from the NIST Mass Spectrometry Data Center via PubChem.[1] The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bonds. Common fragments would include ions corresponding to the loss of ethyl groups and the diethylamino group.
Analytical Methodologies
For the quantitative analysis and purity assessment of N,N,N',N'-Tetraethylmalonamide, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are most suitable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, GC-MS is an excellent method for the analysis of N,N,N',N'-Tetraethylmalonamide.
Representative GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
This method would allow for the separation of the target analyte from potential impurities and provide mass spectral data for confirmation of its identity.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the analysis of N,N,N',N'-Tetraethylmalonamide, particularly for non-volatile impurities.
Representative HPLC Protocol:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol. For example, starting with 60% water and 40% acetonitrile, and gradually increasing the acetonitrile concentration to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm, or by an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[7]
Biological Activity and Toxicological Profile
Biological Activity
There is limited publicly available information on the specific biological activity of N,N,N',N'-Tetraethylmalonamide. However, the broader class of diamide compounds has been investigated for various biological activities. For instance, some diamide insecticides act as modulators of insect ryanodine receptors.[8] It is important to note that the biological activity of a compound is highly dependent on its specific structure, and it cannot be assumed that N,N,N',N'-Tetraethylmalonamide shares the properties of these insecticidal diamides. Malonamide derivatives have also been explored as privileged structures in drug development for various therapeutic targets.[3]
Toxicological Information
The available toxicological data for N,N,N',N'-Tetraethylmalonamide is primarily from GHS classifications.
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Due to the lack of comprehensive toxicological studies, this compound should be handled with appropriate caution in a laboratory setting, using personal protective equipment to avoid skin and eye contact.
Conclusion
N,N,N',N'-Tetraethylmalonamide is a well-defined chemical entity with established physicochemical and spectroscopic properties. While a specific, validated synthesis protocol is not widely published, its preparation via the reaction of malonyl dichloride and diethylamine is a chemically sound and predictable route. Standard analytical techniques, particularly GC-MS and HPLC, are suitable for its characterization and quality control. The current toxicological data indicates that it is an irritant to the skin and eyes. Further research is warranted to fully elucidate its biological activity and to conduct a more comprehensive toxicological assessment. This guide serves as a starting point for researchers, providing a consolidation of the currently available technical information.
References
-
PubChem. N,N,N',N'-Tetraethylmalonamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of malonamide derivatives from malonyl chlorides. [Link]
-
OSTI.gov. N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. [Link]
-
Wikipedia. Diamide insecticides. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column. [Link]
-
Scholars Research Library. A review on: synthetic methods of amides. Der Pharma Chemica, 2011, 3 (3):409-421. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. N,N,N',N'-Tetraethylmalonamide | 33931-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
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N,N,N',N'-Tetraethylmalonamide molecular weight and formula
An In-Depth Technical Guide to N,N,N',N'-Tetraethylmalonamide: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N,N',N'-Tetraethylmalonamide (TEMA), a significant ligand in coordination chemistry and solvent extraction. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into its fundamental properties, a detailed synthesis protocol, spectroscopic characterization, and key applications, with a focus on its role in nuclear fuel reprocessing.
Introduction to N,N,N',N'-Tetraethylmalonamide
N,N,N',N'-Tetraethylmalonamide, with the IUPAC name N,N,N',N'-tetraethylpropanediamide, is a diamide derivative of malonic acid. Its structure features a central methylene bridge flanked by two carbonyl groups, each bonded to a diethylamino moiety. This configuration is pivotal to its function, as the two carbonyl oxygen atoms act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.
The primary utility of TEMA and related malonamides lies in their application as selective extractants in hydrometallurgical processes. Specifically, they are instrumental in the separation of trivalent actinides from lanthanides in spent nuclear fuel, a critical step in reducing the long-term radiotoxicity of nuclear waste.[1] This application is a cornerstone of advanced nuclear fuel cycle strategies like the DIAMEX (Diamide Extraction) process. Understanding the synthesis, properties, and coordination chemistry of TEMA is therefore essential for optimizing these separation technologies.
Physicochemical and Structural Properties
| Property | Value (N,N,N',N'-Tetraethylmalonamide) | Reference / Note |
| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | [2] |
| Synonyms | TEMA, N1,N1,N3,N3-Tetraethylmalonamide | [2] |
| CAS Number | 33931-42-9 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Colorless to Red to Green clear liquid | Vendor Data |
| Boiling Point | Data not available | For TMMA: 160 °C / 10 mmHg |
| Density | Data not available | For TMMA: 1.1 g/cm³ |
| Solubility | Expected to be soluble in organic solvents. | Based on structure |
Synthesis of N,N,N',N'-Tetraethylmalonamide
The synthesis of TEMA is most commonly achieved through the direct amidation of a malonic acid ester, such as diethyl malonate, with diethylamine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbons of the ester, leading to the displacement of the ethoxy groups.
Causality of Experimental Design
The chosen protocol is a direct aminolysis reaction. The key challenges in this synthesis are driving the reaction to completion and managing the removal of the ethanol byproduct.
-
Reagents : Diethyl malonate is a readily available and inexpensive starting material. Diethylamine serves as both the nucleophile and can act as a base.
-
Temperature : The reaction requires heating to overcome the activation energy for the nucleophilic acyl substitution. The boiling point of diethylamine (55.5 °C) is relatively low, so the reaction is typically performed under reflux or in a sealed vessel to maintain a sufficient concentration of the amine. Using a high-boiling-point solvent is an alternative strategy.
-
Stoichiometry : An excess of diethylamine is used to ensure the complete conversion of the diethyl malonate and to shift the equilibrium towards the product side.
-
Byproduct Removal : The reaction produces two equivalents of ethanol. According to Le Châtelier's principle, removing ethanol as it is formed will drive the equilibrium towards the formation of the desired diamide. This can be achieved by performing the reaction at a temperature above the boiling point of ethanol (78 °C) and allowing it to distill off.
Experimental Protocol: Synthesis from Diethyl Malonate
Materials:
-
Diethyl malonate (1 mole equivalent)
-
Diethylamine (4-5 mole equivalents)
-
High-boiling point solvent (e.g., Toluene or Xylene), optional
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup : To a dry round-bottom flask, add diethyl malonate and an excess of diethylamine. If a solvent is used, add it at this stage.
-
Heating and Reflux : Heat the mixture to reflux with vigorous stirring. The temperature should be maintained to allow for the slow distillation of the ethanol byproduct. The progress of the reaction can be monitored by observing the temperature of the distillate; a rise in temperature indicates the removal of ethanol is complete.
-
Removal of Excess Amine : Once the reaction is complete (typically after several hours, verifiable by TLC or GC-MS), arrange the apparatus for distillation to remove the excess diethylamine and any remaining solvent.
-
Purification : The crude product, a liquid, is then purified by vacuum distillation. The fraction corresponding to N,N,N',N'-Tetraethylmalonamide is collected.
-
Characterization : The final product's identity and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of TEMA.
Spectroscopic Characterization
While detailed, publicly accessible spectra for N,N,N',N'-Tetraethylmalonamide are scarce, its structure allows for the prediction of key spectroscopic features. Data from close analogues like N,N,N',N'-Tetramethylmalonamide (TMMA) provide a reliable basis for these predictions.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups, coupled to the methyl protons.
-
A singlet for the central methylene protons (-CH₂-) of the malonamide backbone.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit four signals:
-
A signal for the methyl carbons (-CH₃) of the ethyl groups.
-
A signal for the methylene carbons (-CH₂-) of the ethyl groups.
-
A signal for the central methylene carbon of the malonamide backbone.
-
A downfield signal for the carbonyl carbons (C=O).
-
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (amide I) stretching vibration. For uncomplexed malonamides, this band typically appears in the region of 1630-1660 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency (e.g., 1580-1620 cm⁻¹) due to the weakening of the C=O bond as electron density is donated to the metal center.[1] This shift is a key diagnostic tool for studying metal-ligand complexation.
Applications in Coordination Chemistry and Solvent Extraction
The defining feature of TEMA is its ability to act as a neutral, bidentate O-donor ligand. The two carbonyl oxygen atoms form a six-membered chelate ring with a metal ion, a highly stable arrangement that is fundamental to its efficacy in solvent extraction.
Role in Lanthanide-Actinide Separation
In the context of nuclear waste reprocessing, separating trivalent actinides (An³⁺) like americium (Am) and curium (Cm) from the chemically similar trivalent lanthanides (Ln³⁺, fission products) is a formidable challenge. Malonamides like TEMA are employed in liquid-liquid extraction systems to perform this separation.[1]
The process leverages the subtle differences in the coordination chemistry of actinides and lanthanides. Actinides tend to form slightly more covalent bonds with soft-donor ligands compared to the more hard-ionic interactions preferred by lanthanides. While malonamides are hard O-donors, the overall stability and extractability of the resulting complexes can be tuned by modifying the alkyl substituents on the nitrogen atoms and the central carbon of the malonamide backbone. These modifications influence the ligand's lipophilicity and steric properties, thereby affecting the distribution ratios of the metal ions between the aqueous (typically nitric acid) and organic phases.
Coordination Mechanism
TEMA coordinates to a metal ion (Mⁿ⁺) through its two carbonyl oxygen atoms. This bidentate chelation is the primary mode of interaction. In a typical extraction scenario from a nitrate medium, the metal ion is coordinated by multiple TEMA ligands and nitrate ions to form a neutral, lipophilic complex that is soluble in the organic diluent.
Caption: Bidentate chelation of a metal ion by TEMA.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N,N',N'-Tetraethylmalonamide is classified as a substance that causes skin irritation and serious eye irritation.[2]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Measures : Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
N,N,N',N'-Tetraethylmalonamide is a molecule of significant academic and industrial interest, primarily due to its role as a selective extractant in advanced chemical separation processes. Its straightforward synthesis, combined with its effective chelating properties, makes it a valuable tool for researchers in inorganic chemistry, nuclear science, and hydrometallurgy. This guide has provided the core technical information required for its synthesis, characterization, and application, forming a solid foundation for further research and development in the field.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 551770, N,N,N',N'-Tetraethylmalonamide. Retrieved from [Link].
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Muller, J. M., Berthon, C., Couston, L., Zorz, N., Berthon, L., & Simonin, J.-P. (2016). Extraction of lanthanides(III) by a mixture of a malonamide and a dialkyl phosphoric acid. International Solvent Extraction Conference, ISEC. Retrieved from [Link]
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Coordination chemistry of malonamides with lanthanides
An In-Depth Technical Guide to the Coordination Chemistry of Malonamides with Lanthanides
Executive Summary
The coordination chemistry of malonamides with lanthanide ions represents a critical intersection of fundamental inorganic chemistry and applied separation science. Malonamides, as neutral, bidentate O-donor ligands, form stable complexes with trivalent lanthanide cations, a property that has been harnessed for crucial applications, most notably in the solvent extraction processes for partitioning minor actinides from lanthanides in used nuclear fuel. This guide provides a comprehensive overview of the synthesis, structural diversity, and thermodynamic principles governing these interactions. We delve into the causality behind experimental design, from ligand modification to enhance stability and selectivity, to the advanced spectroscopic and crystallographic techniques used for characterization. This document is intended for researchers and professionals in coordination chemistry, separation science, and drug development, offering field-proven insights into the molecular-level interactions that drive the macroscopic applications of these important chemical systems.
Introduction: A Tale of Two F-Block Series
The lanthanides, with their unique electronic and magnetic properties, are indispensable in modern technology.[1] However, their chemical similarity to the trivalent minor actinides presents one of the greatest challenges in nuclear fuel reprocessing: the separation of these two groups to ensure sustainable and safe nuclear energy.[2][3] This challenge stems from their nearly identical ionic radii and preference for the +3 oxidation state.[2]
According to the Hard-Soft Acid-Base (HSAB) theory, both trivalent lanthanides (Ln(III)) and actinides (An(III)) are classified as hard acids, showing a strong affinity for hard donor atoms like oxygen.[2] This similarity necessitates the development of highly selective ligands. Malonamides, a class of diamide ligands, have emerged as exceptionally effective extractants in this field, forming the cornerstone of processes like DIAMEX (DIAMide EXtraction).[3][4] Their success lies in their ability to form neutral, lipophilic complexes with Ln(III) and An(III) ions, facilitating their extraction from highly acidic aqueous solutions into an organic phase. This guide explores the fundamental coordination chemistry that underpins this critical application.
Core Principles of Lanthanide-Malonamide Coordination
The interaction between a lanthanide ion and a malonamide ligand is a classic example of a hard acid-hard base pairing. The large, highly charged Ln(III) cation is electrostatically attracted to the electron-rich carbonyl oxygen atoms of the malonamide.
Bidentate Chelation and Coordination Geometry
Malonamides typically act as bidentate ligands, coordinating to the lanthanide ion through the two carbonyl oxygen atoms to form a stable six-membered chelate ring. This mode of binding is consistently observed in solid-state structures.[5][6]
Due to their large ionic radii, lanthanide ions exhibit high coordination numbers, commonly ranging from 8 to 12. In the presence of nitrate ions, a common scenario in nuclear waste streams, the most frequently observed stoichiometry is [Ln(NO₃)₃(L)₂] , where L is a malonamide ligand.[5][6] In these complexes, the lanthanide center is often 10-coordinate, bonded to four oxygen atoms from two bidentate malonamide ligands and six oxygen atoms from three bidentate nitrate anions.[5][6]
The "lanthanide contraction"—the steady decrease in ionic radii across the series—subtly influences coordination. While the fundamental coordination mode remains, this contraction can lead to different solid-state packing arrangements and slight variations in bond lengths and coordination geometries across the series.[4][7] Studies with N,N,N′,N′-tetramethylmalonamide (TMMA) have revealed the formation of distinct structural families as one moves from La to Lu, including discrete charge-neutral complexes and charged molecular anion-cation pairs.[4][7]
Synthesis and Structural Elucidation
The isolation and characterization of lanthanide-malonamide complexes are essential for understanding their behavior in separation processes. A combination of synthetic chemistry, single-crystal X-ray diffraction, and various spectroscopic techniques provides a complete picture of their structure in both the solid state and solution.
A Self-Validating Synthetic Protocol
The synthesis of lanthanide-malonamide complexes is typically a straightforward procedure involving the reaction of a lanthanide salt (commonly the nitrate hydrate) with the malonamide ligand in a suitable solvent. The causality behind this choice is simple: using the nitrate salt directly provides the counter-ions that are integral to forming the neutral, extractable [Ln(NO₃)₃(L)₂] species.
Experimental Protocol: Synthesis of a Representative [Nd(NO₃)₃(DMDOHEMA)₂] Complex
-
Step 1: Reagent Preparation. Dissolve Neodymium(III) nitrate hexahydrate (1 mmol) in 10 mL of ethanol. In a separate flask, dissolve N,N′-dimethyl-N,N′-dioctylhexylethoxymalonamide (DMDOHEMA) (2.1 mmol) in 20 mL of ethanol. The slight excess of the ligand ensures complete complexation of the metal ion.
-
Step 2: Reaction. Slowly add the ethanolic solution of the lanthanide salt to the stirred solution of the malonamide ligand at room temperature.
-
Step 3: Complex Formation. Stir the resulting mixture for 2-4 hours. A color change or the formation of a precipitate may be observed. The choice of a relatively non-coordinating solvent like ethanol prevents solvent competition for coordination sites.
-
Step 4: Isolation. Reduce the solvent volume under vacuum until the product begins to crystallize or precipitate. If the complex is an oil, precipitation can be induced by adding a non-polar solvent like hexane.
-
Step 5: Purification. Collect the solid product by filtration, wash with a small amount of cold ethanol or hexane to remove unreacted ligand, and dry under vacuum.
-
Step 6: Validation. The identity and purity of the complex are confirmed by techniques such as melting point determination, elemental analysis, and the spectroscopic methods described below. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a solvent/anti-solvent system.
Definitive Structural Analysis
Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for structural characterization. It provides unambiguous information on:
-
Coordination Number and Geometry: Confirming the 10-coordinate environment in many [Ln(NO₃)₃(L)₂] systems.[5][6]
-
Bond Lengths and Angles: Revealing the precise Ln-O bond distances for both the malonamide and nitrate ligands.
-
Ligand Conformation: Establishing the bidentate coordination of the malonamide and the conformation of its substituents.[5][6]
Vibrational Spectroscopy (FTIR & Raman) is a powerful tool for probing the ligand's coordination. The key diagnostic feature is the stretching frequency of the carbonyl group (ν(C=O)).
-
Causality: Upon coordination to the electron-withdrawing Ln(III) ion, electron density is pulled from the C=O bond, weakening it. This results in a characteristic red-shift (decrease in frequency) of the ν(C=O) band by 20-50 cm⁻¹ compared to the free ligand.[7]
-
Insight: In-depth vibrational analysis, often paired with Density Functional Theory (DFT) calculations, allows for the precise assignment of vibrational modes, including those corresponding to the Ln-O bonds in the far-IR region.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insights into the solution-state structure. However, the paramagnetic nature of most Ln(III) ions (except La³⁺ and Lu³⁺) leads to significant line broadening and chemical shift changes, making spectra complex to interpret. Despite this, NMR remains valuable for studying the diamagnetic La(III) and Lu(III) analogues to understand ligand conformation in solution.
Thermodynamics and the Drive for Preorganization
While solid-state structures provide a static picture, the behavior in solution governs applications like solvent extraction. The thermodynamics of complexation—quantified by stability constants (log β) and the associated enthalpy (ΔH) and entropy (ΔS) changes—are paramount.
Calorimetric and spectrophotometric titrations are the primary methods for determining these values.[8][9] Studies have shown that the complexation of lanthanides with simple malonamides can be endothermic, indicating that the reaction is driven by a large positive entropy change.[9] This is typically attributed to the release of highly ordered water molecules from the lanthanide's primary hydration sphere upon chelation.
The Preorganization Principle: A Field-Proven Insight
A key advancement in ligand design is the concept of preorganization . An acyclic ligand like a standard malonamide has significant conformational freedom in solution and must adopt a specific conformation to bind the metal ion, an entropically unfavorable process. A preorganized ligand is one that is synthesized with a more rigid structure, where the donor atoms are already held in a position suitable for metal binding.
-
Expertise in Action: By comparing a flexible, acyclic malonamide with a rigid, bicyclic malonamide (BMA), researchers demonstrated the power of this principle. The preorganized BMA ligand exhibited a 10 to 100-fold increase in binding affinity for Ln(III) ions in solution compared to its acyclic counterpart.[8]
-
Causality: This enhanced stability is not due to a change in the direct coordination to the metal (the crystal structures show similar binding modes) but is a result of minimizing the entropic penalty associated with ligand organization upon complexation.[8] This insight is crucial for the rational design of next-generation extractants with superior efficiency.
| Ligand Type | Relative Binding Affinity (vs. Acyclic) | Driving Principle | Reference |
| Acyclic Malonamide | 1x | Flexible, requires conformational change | [8] |
| Bicyclic Malonamide (BMA) | 10-100x | Preorganized for metal binding | [8] |
Application Focus: Solvent Extraction and the DIAMEX Process
The primary industrial application of lanthanide-malonamide coordination chemistry is in the partitioning of trivalent actinides and lanthanides from high-level liquid waste (HLLW) generated during nuclear fuel reprocessing.
Mechanism of Extraction
In the DIAMEX process, a lipophilic malonamide dissolved in an organic solvent (like dodecane) is brought into contact with an acidic aqueous phase containing the metal ions. The extraction proceeds via the formation of a neutral, charge-saturated complex, typically [M(NO₃)₃(L)₂] (where M = Ln or An), which is soluble in the organic phase.
The efficiency of this process is governed by several factors:
-
Ligand Lipophilicity: The alkyl or aryl groups on the malonamide nitrogen atoms must be large enough to render the final complex soluble in the organic diluent.
-
Stability of the Complex: Higher stability constants lead to more efficient extraction.
-
Aqueous Phase Acidity: The extraction is typically performed in highly acidic conditions (e.g., 3-4 M HNO₃) to prevent metal hydrolysis.
Synergistic and Antagonistic Effects
For enhanced performance, malonamides are often used in combination with other extractants, leading to complex synergistic or antagonistic effects. For instance, when N,N′-dimethyl-N,N′-dioctylhexylethoxy malonamide (DMDOHEMA) is mixed with an acidic extractant like di(2-ethylhexyl)phosphoric acid (HDEHP), the formation of mixed-ligand complexes such as [Ln(DEHP)₃(HDEHP)₂(DMDOHEMA)] is observed.[10] These mixed systems can exhibit synergistic extraction at certain acidities, where the combined extraction is greater than the sum of the individual extractants.[10] Understanding the speciation in these complex organic phases is a major area of ongoing research, relying on techniques like ESI-MS, TRLFS, and EXAFS to unravel the intricate coordination equilibria.[10]
Conclusion and Future Outlook
The coordination chemistry of malonamides with lanthanides is a mature yet dynamic field. The fundamental principles of their interaction are well-established, with the 10-coordinate [Ln(NO₃)₃(L)₂] complex serving as a ubiquitous structural archetype. Field-proven insights, such as the principle of ligand preorganization, have provided a clear pathway for the rational design of more effective ligands.
The future of this field lies in the fine-tuning of ligand properties to achieve the highly challenging selective separation of trivalent actinides from lanthanides. This involves designing ligands that can better recognize the subtle differences in the nature of the metal-ligand bond between the 4f and 5f elements, where the actinides exhibit a slightly higher degree of covalency.[2][11] The synthesis of novel malonamides with tailored electronic and steric properties, combined with advanced spectroscopic and computational modeling, will continue to drive progress toward more efficient and sustainable nuclear fuel cycles.
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A Comprehensive Technical Guide to the Solubility of N,N,N',N'-Tetraethylmalonamide (TEMA) in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of N,N,N',N'-Tetraethylmalonamide (TEMA), a compound of significant interest in solvent extraction, organic synthesis, and materials science.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the molecular factors governing TEMA's solubility, present available quantitative data, and provide a self-validating experimental protocol for accurate solubility determination. The objective is to equip professionals with the foundational knowledge and practical tools necessary to effectively utilize TEMA in various applications.
Introduction to N,N,N',N'-Tetraethylmalonamide (TEMA)
N,N,N',N'-Tetraethylmalonamide, hereafter referred to as TEMA, is a tetra-substituted diamide of malonic acid. Its molecular structure, characterized by a central three-carbon chain and two tertiary amide groups capped with ethyl substituents, imparts a unique combination of polarity and lipophilicity.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₂₂N₂O₂[3]
-
Molecular Weight: 214.30 g/mol [3]
-
Appearance: Typically a liquid or low-melting solid.
-
Key Structural Features: TEMA possesses two carbonyl oxygens and two tertiary nitrogen atoms, which can act as hydrogen bond acceptors. The absence of N-H protons means it cannot act as a hydrogen bond donor. The four ethyl groups contribute to its steric bulk and nonpolar character.
The unique chelating ability of the two carbonyl oxygen atoms makes malonamides like TEMA highly effective extractants for metal ions, particularly lanthanides and actinides. This property is crucial in applications such as the reprocessing of spent nuclear fuel, where they assist in separating valuable or hazardous materials from waste streams.[2][4][5] Understanding the solubility of TEMA in various organic solvents is paramount, as these solvents act as the carrier phase in liquid-liquid extraction processes.[6][7] An optimal solvent ensures high distribution ratios of the target metal complex while minimizing operational issues like third-phase formation.[6]
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" provides a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.
2.1 Intermolecular Forces
The dissolution of TEMA in an organic solvent involves overcoming the solute-solute and solvent-solvent interactions and establishing new solute-solvent interactions. The key forces at play are:
-
Dipole-Dipole Interactions: The amide functional groups in TEMA create a significant molecular dipole. Polar solvents, both aprotic (e.g., DMSO, Acetone) and protic (e.g., Ethanol), will interact favorably with this dipole.
-
London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The eight-carbon alkyl chains of TEMA contribute significantly to its dispersion forces, enabling solubility in less polar solvents like toluene or even alkanes to some extent.
-
Hydrogen Bonding: While TEMA cannot donate hydrogen bonds, its carbonyl oxygens are effective hydrogen bond acceptors.[8] This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol), enhancing its solubility in these media.
2.2 Thermodynamic Considerations
The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG):
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking and forming intermolecular bonds. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break solute-solute and solvent-solvent bonds.
-
TΔS_sol is the entropy of solution multiplied by temperature. Dissolution typically leads to an increase in entropy (disorder), which favors the process.[9]
The balance between these enthalpic and entropic factors dictates the extent of solubility. For instance, strong TEMA-solvent interactions lead to a more negative (favorable) ΔH_sol, promoting higher solubility.
Quantitative Solubility Profile of TEMA
While extensive, publicly available datasets for TEMA solubility are limited, the principles outlined above allow for a qualitative prediction of its behavior. Structurally similar malonamides are known to be soluble in a range of organic solvents.[6] Based on its structure, TEMA is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents and limited solubility in highly nonpolar solvents.
Below is a table summarizing the expected solubility trends. Note: These are qualitative estimates and must be confirmed by experimental measurement as described in Section 4.
| Solvent Class | Example Solvents | Expected TEMA Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low to Moderate | Dominated by weak London dispersion forces. The polar amide core of TEMA limits miscibility with purely nonpolar solvents. |
| Moderately Polar | Toluene, Dichloromethane | Moderate to High | A good balance of polarity and dispersibility allows for effective interaction with both the polar and nonpolar regions of TEMA. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Strong dipole-dipole interactions between the solvent and TEMA's amide groups drive dissolution. |
| Polar Protic | Ethanol, Methanol | High | The ability of the solvent to donate hydrogen bonds to TEMA's carbonyl oxygens results in strong, favorable interactions. |
Experimental Protocol for Solubility Determination
To ensure scientific integrity, a robust and self-validating protocol is essential for determining solubility. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable standard.[10] It involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.
4.1 Principle
An excess amount of the solute (TEMA) is agitated in the chosen solvent at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.[11] The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis.
4.2 Materials and Equipment
-
N,N,N',N'-Tetraethylmalonamide (TEMA), high purity
-
Selected organic solvents, analytical grade
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled orbital shaker or water bath
-
Syringes (1-5 mL) and syringe filters (0.2 or 0.45 µm, solvent-compatible)
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum desiccator
-
Glass weighing dishes or beakers
4.3 Step-by-Step Methodology
-
Preparation: Add an excess amount of TEMA to a pre-weighed scintillation vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached; this can be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility remains constant.[11]
-
Phase Separation: After equilibration, allow the vials to rest in the temperature bath for several hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry weighing dish. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the TEMA. Alternatively, use a vacuum desiccator.
-
Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature, weigh the dish containing the dried TEMA residue.
-
Calculation: The solubility is calculated as follows:
Solubility (g / 100 g solvent) = ( (Mass_final - Mass_dish) / (Mass_solution - (Mass_final - Mass_dish)) ) * 100
4.4 Workflow Visualization
The following diagram illustrates the experimental workflow for determining TEMA solubility.
Caption: Experimental workflow for the isothermal equilibrium solubility measurement.
Analysis and Interpretation
The molecular structure of TEMA provides clear indicators for interpreting solubility data. The balance between its polar amide core and nonpolar ethyl "arms" is the defining characteristic.
-
In polar aprotic solvents like acetonitrile, the primary interaction is dipole-dipole. The solvent molecules align their dipoles with the strong dipole of TEMA's amide groups, leading to effective solvation.
-
In polar protic solvents like ethanol, this is enhanced by hydrogen bonding, where the alcohol's hydroxyl proton interacts strongly with the carbonyl oxygens of TEMA.
-
In nonpolar solvents like hexane, the energetic cost of breaking the strong dipole-dipole interactions between TEMA molecules is not sufficiently compensated by the weak dispersion forces formed with the solvent, resulting in lower solubility.
The diagram below illustrates these key molecular interactions.
Caption: Dominant intermolecular forces between TEMA and different solvent classes.
Conclusion
N,N,N',N'-Tetraethylmalonamide is a versatile compound whose utility is intrinsically linked to its solubility in organic solvents. Its amphiphilic character—a polar core with nonpolar appendages—allows for solubility across a spectrum of solvent types, with a preference for polar aprotic and protic media. This guide has provided the theoretical underpinnings, a robust experimental protocol for generating reliable data, and a framework for interpreting results. For professionals in drug development, chemical synthesis, and extractive metallurgy, a thorough understanding and precise measurement of TEMA's solubility are critical steps for process optimization, formulation design, and technological innovation.
References
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Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Available at: [Link]
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Mamchur, A. A., et al. (2016). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. ResearchGate. Available at: [Link]
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N,N,N',N'-Tetraethylmalonamide IUPAC name and synonyms
An In-depth Technical Guide to N,N,N',N'-Tetraethylmalonamide: Synthesis, Properties, and Advanced Applications
Abstract
N,N,N',N'-Tetraethylmalonamide (TEMA) is a tetra-substituted diamide of significant interest in coordination chemistry and advanced chemical separations. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. The core focus is an in-depth exploration of its primary application as a selective chelating agent in hydrometallurgical processes, particularly in the partitioning of minor actinides from lanthanides in used nuclear fuel reprocessing. The mechanistic principles of this separation, supported by quantitative performance data, are detailed. Furthermore, the broader relevance of the malonamide scaffold in medicinal chemistry is discussed, contextualizing the compound's structural significance for researchers in drug discovery and development. This document serves as a technical resource, integrating theoretical principles with practical methodologies for scientific professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all scientific work. N,N,N',N'-Tetraethylmalonamide is a symmetrical molecule featuring a central three-carbon propanedioyl (malonyl) backbone flanked by two amide groups, each substituted with two ethyl groups.
-
IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N,N,N',N'-tetraethylpropanediamide .[1]
-
CAS Number: Its unique Chemical Abstracts Service registry number is 33931-42-9 .[1]
-
Synonyms: In literature and commercial catalogs, it is frequently referred to by several names, including:
-
N,N,N',N'-Tetraethylmalonamide[1]
-
N1,N1,N3,N3-Tetraethylmalonamide
-
Propanediamide, N,N,N',N'-tetraethyl-
-
Physicochemical and Spectroscopic Data
A summary of key physical and computed properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Colorless to pale yellow/green clear liquid | |
| Boiling Point | 162 °C @ 10 mmHg | |
| Refractive Index (n²⁰/D) | 1.4740 to 1.4790 | |
| XLogP3 (Computed) | 0.8 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic data is critical for identity confirmation and purity assessment. PubChem provides access to representative ¹³C NMR, GC-MS, and vapor-phase IR spectra for this compound.
Synthesis of N,N,N',N'-Tetraethylmalonamide
The synthesis of tetra-alkyl malonamides is a standard organic transformation. The most common and direct route involves the nucleophilic acyl substitution of a malonic acid diester, such as diethyl malonate, with a secondary amine.
Causality of Reagent Selection
-
Diethyl Malonate: This is an inexpensive, commercially available, and highly reactive starting material. The methylene protons are not involved in this specific reaction, and the two ester groups provide ideal electrophilic sites for amidation.
-
Diethylamine: As the nucleophile, diethylamine directly provides the N,N-diethylamino groups required for the final product. An excess is typically used to drive the reaction to completion and to act as a base to neutralize any acidic byproducts.
-
Heat: The amidation of esters is often slow at room temperature. Thermal energy is required to overcome the activation energy of the reaction, promoting the nucleophilic attack of the amine on the ester carbonyl carbon.
Representative Laboratory Protocol
This protocol describes a robust method for the laboratory-scale synthesis of N,N,N',N'-Tetraethylmalonamide.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 mol) and diethylamine (2.5 mol).
-
Rationale: Using an excess of the amine ensures that the ester is fully consumed, maximizing the yield of the desired diamide.
-
Slowly heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
Step 2: Reaction and Monitoring
-
Maintain the reaction at reflux for 12-24 hours.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the diethyl malonate starting material.
-
Self-Validation: The formation of ethanol as a byproduct is a key indicator of reaction progress.
Step 3: Workup and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethylamine and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation (e.g., at ~162 °C / 10 mmHg) to yield the pure N,N,N',N'-tetraethylmalonamide as a clear liquid.
-
Confirm the identity and purity of the final product using NMR and IR spectroscopy.
Core Application: Selective Actinide Extraction
The most significant application of TEMA and other malonamides is in the field of nuclear chemistry, specifically for the liquid-liquid extraction and partitioning of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from lanthanide (Ln(III)) fission products in used nuclear fuel.[2] This is a critical step in advanced fuel reprocessing strategies like the DIAMEX (DIAMide EXtraction) process.[3][4]
The "CHON" Principle and Its Importance
TEMA is a "CHON" extractant, meaning it is composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen. This is a critical advantage in nuclear reprocessing for two primary reasons:
-
Incinerability: CHON reagents can be completely incinerated, which significantly reduces the volume of secondary radioactive waste generated compared to phosphorus-containing extractants like tri-n-butyl phosphate (TBP).[2]
-
Benign Degradation Products: The products from the hydrolysis or radiolysis of malonamides do not interfere with the separation process, unlike the degradation products of TBP (e.g., dibutyl phosphoric acid) which can form problematic precipitates and emulsions.
Mechanism of Extraction
TEMA functions as a neutral, bidentate chelating ligand. The two carbonyl oxygen atoms act as Lewis bases, coordinating with the positively charged metal ion (e.g., Am³⁺ or Eu³⁺). The extraction process involves the transfer of a neutral metal-ligand complex from the acidic aqueous phase (typically nitric acid) into an organic phase (an inert diluent like dodecane).
The general stoichiometry of the extracted complex is often [M(NO₃)₃(TEMA)₂]. The chelation by the malonamide displaces water molecules from the metal's coordination sphere, rendering the complex more lipophilic and thus extractable into the organic solvent.
Caption: Metal Ion Extraction Workflow.
Performance Data: Separation of Americium(III) from Europium(III)
The separation of trivalent actinides from trivalent lanthanides is notoriously difficult due to their similar ionic radii and chemical properties. However, subtle differences in the covalency of their bonds with soft-donor ligands like malonamides allow for separation. The performance of an extractant is measured by its distribution ratio (D) and the separation factor (SF).
-
Distribution Ratio (D): D = [Metal]organic / [Metal]aqueous at equilibrium.
-
Separation Factor (SFAm/Eu): SFAm/Eu = DAm / DEu. An SF > 1 indicates preferential extraction of Americium.
The following table summarizes representative extraction data, illustrating the effect of nitric acid concentration on the separation of Am(III) and Eu(III).
| HNO₃ Concentration (M) | DAm(III) | DEu(III) | Separation Factor (SFAm/Eu) |
| 0.5 | ~0.1 | ~0.05 | ~2.0 |
| 1.0 | ~0.5 | ~0.2 | ~2.5 |
| 2.0 | ~2.5 | ~0.9 | ~2.8 |
| 3.0 | ~5.0 | ~1.7 | ~2.9 |
| 4.0 | ~8.0 | ~2.5 | ~3.2 |
Note: Data is illustrative, based on trends reported in literature. Absolute values depend on extractant concentration, diluent, and temperature.[5][6][7]
Experimental Workflow: Determination of Distribution Ratios
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An In-Depth Technical Guide to the Discovery and History of Malonamide Extractants
Introduction: The Quest for Advanced Separation Chemistry
In the realm of nuclear fuel reprocessing and radioactive waste management, the selective separation of actinides and lanthanides is a paramount challenge. These elements, particularly the minor actinides (americium, curium), contribute significantly to the long-term radiotoxicity of nuclear waste. Their removal and subsequent transmutation could drastically reduce the duration of stewardship required for geological repositories. This necessity spurred the development of advanced solvent extraction processes, moving beyond the well-established PUREX (Plutonium and Uranium Reduction Extraction) process. At the heart of these next-generation separation technologies lies a class of organic molecules known as malonamides.
Malonamides are bidentate N,N,N',N'-tetra-substituted diamides of malonic acid. Their unique chemical structure allows them to act as powerful chelating agents, forming stable complexes with trivalent actinides and lanthanides, facilitating their extraction from highly acidic aqueous solutions into an organic phase. What makes them particularly attractive for nuclear applications is that they are composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON) atoms. This "incinerability" means they can be completely decomposed into gaseous products, minimizing the generation of secondary solid radioactive waste, a significant advantage over phosphorus-containing extractants used in the PUREX process.
This guide provides a comprehensive overview of the discovery and historical development of malonamide extractants, tracing their evolution from initial concepts to their role as the cornerstone of advanced partitioning processes like DIAMEX. We will explore the scientific rationale behind their molecular design, the mechanism of their extractive properties, and the key experimental workflows that have defined their application.
The Genesis of Malonamide Extractants: Pioneering Research in France
The story of malonamide extractants begins in France in the 1970s and 1980s, driven by the French Atomic Energy Commission (CEA). Recognizing the limitations of existing reprocessing technologies and the long-term challenges of nuclear waste, researchers embarked on a mission to develop new, more sustainable separation methods. The SPIN (Separation of Long-Lived Isotopes) program was a major impetus for this research, aiming to partition minor actinides from high-level liquid waste (HLLW).
Early investigations focused on identifying extractants that could co-extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from the highly acidic raffinate of the PUREX process. The key requirements for such an extractant were high efficiency, selectivity, and stability under harsh radiological and chemical conditions. It was in this context that malonamides emerged as promising candidates. Their bidentate nature, with two carbonyl oxygen atoms, provided a favorable geometry for coordinating with metal ions.
Initial studies demonstrated the potential of various substituted malonamides for extracting actinides and lanthanides.[1] These early molecules laid the groundwork for a systematic optimization of the malonamide structure to enhance its performance and address practical challenges such as solubility and the formation of a problematic third phase during extraction.
Evolution and Optimization of Malonamide Structures
The journey from the initial discovery of malonamides' extractive properties to their implementation in robust industrial processes involved a meticulous process of molecular engineering. The general structure of a malonamide is (R(R')NCO)₂CHR'', where R, R', and R'' are alkyl or oxyalkyl groups.[2][3] The nature of these substituent groups profoundly influences the extractant's properties.
The First Generation: DMDBTDMA
One of the first reference molecules to emerge from this research was N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide (DMDBTDMA) .[2][4] This molecule showed good extraction efficiency for trivalent metal ions. However, a significant drawback was its tendency to form a third phase—a dense, extractant-rich organic phase that separates from the primary organic and aqueous phases—when contacted with nitric acid solutions.[5] This phenomenon complicates industrial-scale operations in solvent extraction equipment like mixer-settlers.
The Breakthrough: DMDOHEMA
To overcome the limitations of DMDBTDMA, researchers focused on modifying the R'' group attached to the central carbon atom of the malonamide backbone. The key innovation was the introduction of an ether function in this alkyl chain. This led to the development of N,N'-dimethyl-N,N'-dioctyl-2-(2-hexyloxyethyl)malonamide (DMDOHEMA) , which became the current reference molecule for the DIAMEX process.[2][6]
The presence of the ether oxygen in the hexyloxyethyl group of DMDOHEMA significantly improves the solubility of the metal-extractant complexes in the aliphatic diluents used in the process, thereby preventing the formation of a third phase.[5] This structural modification also leads to enhanced extraction efficiency compared to malonamides with only alkyl groups.[5][7]
| Extractant | Acronym | Key Structural Feature | Performance Characteristics |
| N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide | DMDBTDMA | Long alkyl chain (C₁₄H₂₉) on the central carbon. | Good extraction efficiency but prone to third phase formation.[2][5] |
| N,N'-dimethyl-N,N'-dioctyl-2-(2-hexyloxyethyl)malonamide | DMDOHEMA | Oxyalkyl group on the central carbon. | Improved solubility, prevents third phase formation, and enhanced extraction efficiency.[2][5] |
The systematic study of various malonamide derivatives, including those with different alkyl and oxyalkyl substituents, has been a central theme in this field of research.[2] This has led to a deep understanding of the structure-property relationships that govern the performance of these extractants.
Mechanism of Extraction: A Look at the Coordination Chemistry
The ability of malonamides to extract metal ions is rooted in their coordination chemistry. Trivalent lanthanide and actinide ions are hard acids and prefer to coordinate with hard bases, such as the carbonyl oxygen atoms of the malonamide. In the highly acidic environment of nuclear waste solutions, the metal ions exist as hydrated nitrate complexes.
The extraction process involves the transfer of the metal ion from the aqueous phase to the organic phase through the formation of a neutral complex with the malonamide extractant. Structural studies have shown that the malonamide acts as a bidentate ligand, coordinating to the metal ion through its two carbonyl oxygen atoms.[7] For trivalent lanthanides and actinides, the extracted species is typically a disolvate complex, with the general formula M(NO₃)₃(Malonamide)₂.[7][8]
Caption: Coordination of a metal ion (M³⁺) with two malonamide ligands.
The presence of nitrate ions in the coordination sphere is crucial for the formation of a neutral, charge-balanced complex that is soluble in the organic diluent. The overall extraction equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + 2L(org) ⇌
where M³⁺ is the trivalent metal ion and L is the malonamide extractant.
Applications in Nuclear Fuel Reprocessing
The primary application of malonamide extractants is in the partitioning of minor actinides from HLLW. This is a key step in advanced fuel cycles aimed at reducing the long-term radiotoxicity of nuclear waste.
The DIAMEX Process
The DIAMEX (Diamide Extraction) process is a solvent extraction process designed for the co-extraction of trivalent actinides and lanthanides from PUREX raffinate.[2][3] It is the first step in a broader partitioning and transmutation strategy. The reference solvent for the DIAMEX process is a solution of DMDOHEMA in an aliphatic diluent.[2][9]
The DIAMEX process has been extensively studied and demonstrated in "hot" tests using actual radioactive solutions, proving its feasibility and efficiency.[2][9] The process typically involves several stages of extraction, scrubbing, and stripping to achieve high recovery of the desired elements and to remove co-extracted fission products.
Caption: Simplified workflow of the DIAMEX process.
The SANEX Process and the Role of Malonamides
Following the DIAMEX process, the co-extracted actinides and lanthanides need to be separated from each other. This is the objective of the SANEX (Selective Actinide Extraction) process.[10] The chemical similarity between trivalent actinides and lanthanides makes this separation particularly challenging.[10][11]
While the primary extractants in the SANEX process are typically nitrogen-containing heterocyclic ligands that show selectivity for actinides, malonamides can also play a role.[10] In some SANEX process flowsheets, malonamides are used as co-extractants or modifiers to improve the kinetics of extraction and the overall performance of the separation.[10]
Key Experimental Protocols
The development and characterization of malonamide extractants rely on a set of well-defined experimental protocols.
Synthesis of DMDOHEMA
The synthesis of DMDOHEMA can be achieved through various routes. A common approach involves the reaction of a malonic acid derivative with a secondary amine. More recent, simplified synthetic routes have been developed to improve the yield and reduce the use of corrosive reagents.[12][13]
A Simplified Synthetic Route:
-
Esterification: Malonic acid is reacted with an alcohol to form the corresponding diester.
-
Alkylation: The diester is alkylated with 2-(hexyloxy)ethyl tosylate to introduce the oxyalkyl group at the central carbon.
-
Amidation: The resulting substituted malonic acid diester is reacted with N,N-dimethyloctylamine to form DMDOHEMA.
Each step of the synthesis is followed by purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the product.
Solvent Extraction Procedure for Performance Evaluation
The performance of a malonamide extractant is evaluated by measuring its distribution ratio (D), which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
Step-by-Step Protocol:
-
Phase Preparation: An aqueous phase containing the metal ion of interest (e.g., Am-241) in a nitric acid solution of a specific concentration is prepared. An organic phase consisting of the malonamide extractant dissolved in a suitable diluent (e.g., n-dodecane) is also prepared.
-
Contacting: Equal volumes of the aqueous and organic phases are placed in a vial and agitated vigorously for a sufficient time to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the metal ion in both the aqueous and organic phases is determined using appropriate analytical techniques, such as gamma-ray spectrometry for radioactive tracers.
-
Calculation: The distribution ratio (D) is calculated as D = [M]org / [M]aq.
By systematically varying parameters such as the nitric acid concentration, extractant concentration, and temperature, a comprehensive understanding of the extraction behavior of the malonamide can be obtained.
Conclusion and Future Outlook
The discovery and development of malonamide extractants represent a significant advancement in the field of separation science, particularly for nuclear applications. From their conceptualization in France to their current status as the reference extractants for the DIAMEX process, malonamides have proven to be versatile and effective molecules for the partitioning of minor actinides. Their CHON-compliant nature makes them an environmentally friendly alternative to traditional organophosphorus extractants.
Future research in this area is likely to focus on several key aspects:
-
Development of even more efficient and selective malonamides: While DMDOHEMA is highly effective, there is always room for improvement in terms of extraction efficiency, selectivity, and stability.
-
Fundamental understanding of the extraction mechanism: Advanced spectroscopic and computational techniques are being used to gain deeper insights into the structure of the extracted complexes and the role of the diluent in the extraction process.[14]
-
Integration of malonamides into advanced fuel cycles: The successful implementation of partitioning and transmutation strategies on an industrial scale will depend on the continued optimization of processes like DIAMEX and SANEX, where malonamides play a crucial role.
The legacy of malonamide extractants is a testament to the power of rational molecular design and the importance of fundamental chemical research in addressing some of the most pressing challenges in the nuclear industry.
References
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Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Separation Science and Technology, 36(5-6), 709-729. [Link]
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Request PDF. (n.d.). Diamex process for minor actinide partitioning: Hydrolytic and radiolytic degradations of malonamide extractants. ResearchGate. [Link]
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Hill, C., Berthon, L., Bros, P., Dancausse, J.-P., & Guillaneux, D. (2002). SANEX-BTP PROCESS DEVELOPMENT STUDIES. In Proceedings of the International Solvent Extraction Conference (ISEC 2002). [Link]
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Serrano-Purroy, D., Baron, P., Christiansen, B., Glatz, J.-P., Madic, C., Malmbeck, R., & Modolo, G. (2005). First demonstration of a centrifugal solvent extraction process for minor actinides from a concentrated spent fuel solution. Journal of Nuclear Science and Technology, 42(11), 963-970. [Link]
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Berthon, L., Morel, J. M., Zorz, N., Nicol, C., Virelizier, H., & Madic, C. (2001). DIAMEX PROCESS FOR MINOR ACTINIDE PARTITIONING: HYDROLYTIC AND RADIOLYTIC DEGRADATIONS OF MALONAMIDE EXTRACTANTS. Separation Science and Technology, 36(5-6), 709-729. [Link]
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Martinet, P. (2008). Molecular and supramolecular speciations of solvent extraction systems based on malonamide and/or dialkyl-phosphoric acids for An(III)/Ln(III) separation. INIS-IAEA. [Link]
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Drew, M. G. B., Hudson, M. J., Iveson, P. B., Madic, C., & Russell, M. L. (1998). Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. Journal of the Chemical Society, Dalton Transactions, (17), 2711-2719. [Link]
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Request PDF. (n.d.). New extractant N,N′-dimethyl-N,N′-dicyclohexyl-2,(2′-dodecyloxyethyl)-malonamide (DMDCDDEMA) for radiotoxic acidic waste remediation: Synthesis, extraction and supported liquid membrane transport studies. ResearchGate. [Link]
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Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244. [Link]
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Patil, A. B., Shinde, V. S., Pathak, P. N., Mohapatra, P. K., & Manchanda, V. K. (2013). Modified synthesis scheme for N, N ´-dimethyl- N, N ´-dioctyl-2,(2´-hexyloxyethyl) malonamide (DMDOHEMA) and its comparison with proposed solvents for actinide partitioning. Solvent Extraction and Ion Exchange, 31(8), 827-841. [Link]
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D Am as a function of DMDOHEMA concentration; aqueous phase: 3 M HNO 3 ; diluent. (n.d.). ResearchGate. [Link]
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Carrott, M. J., Bell, K., Brown, J., Geist, A., Gregson, C., Heres, X., ... & Taylor, R. J. (2015). Recent Developments in the Purex Process for Nuclear Fuel Reprocessing: Complexant Based Stripping for Uranium/Plutonium Separation. Solvent Extraction and Ion Exchange, 33(1), 1-27. [Link]
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Natarajan, R. (2015). Reprocessing of spent fast reactor nuclear fuels. In Nuclear Fuel Reprocessing. Woodhead Publishing. [Link]
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Cuillerdier, C., Musikas, C., Hoel, P., Nigond, L., & Vitart, X. (1991). Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology, 26(9), 1229-1244. [Link]
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Madic, C., Baron, P., Berthon, L., Boullis, B., Dozol, J. F., Lecomte, M., ... & Testard, F. (2001). Separation of the minor actinides: the DIAMEX-SANEX concept. Nuclear Technology, 135(2), 104-116. [Link]
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Moriuchi-Kawakami and co-workers synthesis of malonamide derivatives... (n.d.). ResearchGate. [Link]
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Kaltsoyannis, N., & Krossing, I. (2019). The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions, 48(36), 13485-13497. [Link]
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Request PDF. (n.d.). N, N ′-dimethyl- N, N ′-dibutyl tetradecyl malonamide impregnated magnetic particles for the extraction and separation of radionuclides from nuclear waste streams. ResearchGate. [Link]
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Micheau, C., Ueda, Y., Akutsu-Suyama, K., Bourgeois, D., & Motokawa, R. (2023). Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Solvent Extraction and Ion Exchange, 41(1), 1-13. [Link]
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Servis, M. J., & Clark, A. E. (2021). Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. The Journal of Physical Chemistry B, 125(24), 6629–6638. [Link]
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Request PDF. (n.d.). Liquid-Liquid Extraction of Acids by a Malonamide: II-Anion Specific Effects in the Aggregate-Enhanced Extraction Isotherms. ResearchGate. [Link]
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Geist, A., Arrachart, G., Boubals, N., Dozol, M., Sypula, M., & Panak, P. J. (2012). Process development studies and demonstration of an r-SANEX process using C5-BPP – selective separation of trivalent actinides. Procedia Chemistry, 7, 352-358. [Link]
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Servis, M. J., & Clark, A. E. (2020). Insights into Water Extraction and Aggregation Mechanisms of Malonamide-Alkane Mixtures. The Journal of Physical Chemistry B, 124(40), 8847–8855. [Link]
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Patil, A. B., Shinde, V. S., Pathak, P. N., Mohapatra, P. K., & Manchanda, V. K. (2014). Synthesis and Evaluation of N,N-dimethyl-N,N-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. Separation Science and Technology, 49(18), 2927-2932. [Link]
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LANTHANIDES & ACTINIDES NOTES. (n.d.). Alchemyst. [Link]
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Uysal, A., Bera, M. K., & Soderholm, L. (2020). Origins of Clustering of Metalate-Extractant Complexes in Liquid-Liquid Extraction. ChemRxiv. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of N,N,N',N'-Tetraethylmalonamide
Prepared by: Senior Application Scientist
Introduction: The Molecular Blueprint of N,N,N',N'-Tetraethylmalonamide
N,N,N',N'-Tetraethylmalonamide (TEMA), a dialkylamide derivative of malonic acid, is a compound of significant interest in coordination chemistry and solvent extraction processes, particularly for the separation of lanthanides and actinides. Its efficacy in these applications is intrinsically linked to its molecular structure, which dictates its chelating properties and solubility. The precise confirmation of this structure and the assessment of its purity are paramount for reproducible and reliable scientific outcomes.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of TEMA. We will move beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers, scientists, and professionals in drug development and materials science.
The molecular structure of N,N,N',N'-Tetraethylmalonamide, with the chemical formula C₁₁H₂₂N₂O₂, forms the basis for all subsequent spectroscopic interpretation.
Caption: Molecular structure of N,N,N',N'-Tetraethylmalonamide (TEMA).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a seemingly simple molecule like TEMA, NMR confirms the presence and environment of each unique proton and carbon, acting as a definitive structural fingerprint.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the different hydrogen environments within the molecule. Due to the molecule's symmetry, we expect three distinct signals corresponding to the three unique types of protons.
Expertise & Experience: Interpreting the ¹H NMR Spectrum The chemical shift (δ) of each proton signal is dictated by its local electronic environment. The electron-withdrawing nature of the amide carbonyl and nitrogen atoms deshields adjacent protons, shifting their signals downfield. The coupling (J-coupling) between adjacent, non-equivalent protons causes signals to split, providing direct evidence of atomic connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (-CH ₂-) | ~3.3 | Singlet (s) | 2H |
| Ethyl N-CH ₂- | ~3.3 - 3.4 | Quartet (q) | 8H |
| Ethyl -CH ₃ | ~1.1 - 1.2 | Triplet (t) | 12H |
Trustworthiness: Self-Validating Protocol for ¹H NMR Acquisition This protocol ensures high-quality, reproducible data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice as it dissolves TEMA well and its residual solvent peak does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for universally consistent chemical shift referencing.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of N,N,N',N'-Tetraethylmalonamide in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing a count of the unique carbon environments. For TEMA, its symmetry results in four distinct carbon signals.
Expertise & Experience: Interpreting the ¹³C NMR Spectrum The carbonyl carbons are the most deshielded due to the double bond to oxygen, placing them furthest downfield. The carbons directly attached to the electronegative nitrogen atom are also shifted downfield relative to the terminal methyl carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Source |
| Carbonyl (C =O) | ~168 | [2] |
| Methylene (-C H₂-) | ~45 | [2] |
| Ethyl N-C H₂- | ~41-42 | [2] |
| Ethyl -C H₃ | ~13-14 | [2] |
Trustworthiness: Self-Validating Protocol for ¹³C NMR Acquisition The standard method for ¹³C NMR is proton-decoupled, which collapses the C-H coupling and results in sharp, singlet peaks for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 or 101 MHz for a 300 or 400 MHz instrument, respectively).[3]
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the FID with a Fourier transform. Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: Interpreting the IR Spectrum For TEMA, the most prominent and diagnostic feature is the strong absorption band of the tertiary amide C=O group. The absence of N-H stretches (typically ~3300 cm⁻¹) confirms the fully substituted nature of the amide nitrogens.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comments |
| C-H (sp³) Stretch | 2850-3000 | Medium-Strong | Aliphatic C-H bonds of the ethyl and methylene groups. |
| C=O Amide I Stretch | 1630-1660 | Strong | This is the most characteristic peak for a tertiary amide. Its position is sensitive to the molecular environment.[4][5] |
| C-N Stretch | 1250-1350 | Medium | Vibration of the bond between the carbonyl carbon and the nitrogen. |
Trustworthiness: Self-Validating Protocol for IR Spectroscopy The choice of sampling method depends on the physical state of the sample. For a solid TEMA, the KBr pellet method ensures a uniform dispersion of the analyte, minimizing scattering effects and producing a high-quality spectrum.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Mix 1-2 mg of finely ground N,N,N',N'-Tetraethylmalonamide with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Parameters: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty sample holder should be taken first.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can be used to piece together the molecular structure.
Expertise & Experience: Interpreting the Mass Spectrum The molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of TEMA (214.30 g/mol ). The fragmentation is dominated by cleavage at bonds alpha to the nitrogen atom, a characteristic pathway for amides.
| m/z Value | Proposed Fragment | Significance | Source |
| 214 | [C₁₁H₂₂N₂O₂]⁺ | Molecular Ion (M⁺) | [2] |
| 100 | [CH₂(C=O)N(CH₂CH₃)₂]⁺ | Cleavage of one amide group from the central methylene. | [2] |
| 72 | [C(=O)N(CH₂CH₃)₂]⁺ | A common and often base peak resulting from alpha-cleavage. | [2] |
| 29 | [CH₂CH₃]⁺ | Ethyl fragment. | [2] |
Trustworthiness: Self-Validating Protocol for GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile and thermally stable compound like TEMA. The GC separates the sample from any impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is of the pure compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of TEMA (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent).
-
GC Method:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Integrated Spectroscopic Workflow
The definitive characterization of N,N,N',N'-Tetraethylmalonamide is not achieved by a single technique but by the logical integration of all three. This workflow ensures a comprehensive and validated structural elucidation.
Caption: Logical workflow for the integrated spectroscopic analysis of TEMA.
References
- NMR Spectra of New Compounds. (n.d.). Google Scholar.
-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series . (n.d.). OSTI.GOV. Retrieved from [Link]
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Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects . (2014-08-14). PubMed. Retrieved from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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N,N,N',N'-Tetraethylmalonamide . (n.d.). PubChem. Retrieved from [Link]
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N,N,N',N'-Tetramethylmalonamide . (n.d.). PubChem. Retrieved from [Link]
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Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series . (2024-01-12). ResearchGate. Retrieved from [Link]
-
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems . (2023-01-23). Taylor & Francis Online. Retrieved from [Link]
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Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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N,N,N',N'-Tetramethylmalonamide . (n.d.). MySkinRecipes. Retrieved from [Link]
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1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) . (n.d.). Human Metabolome Database. Retrieved from [Link]
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Methodological & Application
Application Note: N,N,N',N'-Tetraethylmalonamide (TEMA) for the Selective Solvent Extraction of Actinides
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of N,N,N',N'-Tetraethylmalonamide (TEMA) in the solvent extraction of actinide elements from acidic aqueous solutions. TEMA, a neutral bidentate diamide ligand, has demonstrated significant potential for separating actinides in advanced nuclear fuel reprocessing schemes. This guide details the fundamental coordination chemistry, outlines critical parameters influencing extraction efficiency, provides validated step-by-step laboratory protocols for extraction and stripping, and presents representative performance data. Furthermore, it includes expert insights into common challenges such as third-phase formation and offers practical solutions.
Introduction: The Role of TEMA in Advanced Separations
The management of used nuclear fuel is a critical challenge that involves the separation of long-lived radiotoxic actinides from bulk uranium and fission products. Advanced separation processes, such as Partitioning and Transmutation (P&T), aim to isolate these actinides for subsequent transmutation into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity of nuclear waste.[1]
Solvent extraction is the cornerstone technology for these separations. While organophosphorus compounds like TBP (tri-n-butyl phosphate) are used in conventional PUREX processes, there is a strong impetus to develop alternative extractants that are completely incinerable, generating minimal secondary waste. Diamides, such as N,N,N',N'-Tetraethylmalonamide (TEMA), have emerged as promising candidates. These molecules are composed solely of carbon, hydrogen, oxygen, and nitrogen (CHON), making them fully combustible and compatible with waste vitrification processes. TEMA is particularly noted for its ability to efficiently extract trivalent and tetravalent actinides from nitric acid media.[2]
Fundamental Principles of TEMA-Actinide Coordination
The efficacy of TEMA as an extractant stems from its specific coordination chemistry with actinide ions.
Mechanism of Extraction: TEMA is a neutral, bidentate ligand that coordinates with actinide ions through the oxygen atoms of its two carbonyl groups. The extraction process from a nitric acid medium proceeds via a solvation (or neutral complexation) mechanism . In this mechanism, the TEMA molecules displace water from the actinide's coordination sphere, forming a neutral metal-ligand complex that is highly soluble in the organic diluent.
The general equilibrium for the extraction of a trivalent actinide (An³⁺) can be represented as:
An³⁺(aq) + 3NO₃⁻(aq) + nTEMA(org) ⇌
Where (aq) denotes the aqueous phase and (org) denotes the organic phase. The stoichiometry (n) of the extracted complex can vary depending on the specific actinide and extraction conditions, but values of 2 or 3 are commonly reported for malonamides.
The driving force for this extraction is the formation of the stable, charge-neutral complex that preferentially partitions into the organic phase.
Critical Parameters for Efficient Extraction
The efficiency of actinide extraction using TEMA is highly dependent on several key experimental parameters. Understanding and controlling these variables is essential for developing a robust and reproducible separation process.
-
Aqueous Phase Acidity (HNO₃ Concentration): The concentration of nitric acid in the aqueous phase is one of the most critical factors. An increase in nitric acid concentration generally leads to a significant increase in the distribution ratios (D) of actinides.[3][4] This is due to the "salting-out" effect, where the high concentration of nitrate ions (NO₃⁻) in the aqueous phase promotes the formation of the neutral actinide-nitrate species required for extraction. Actinide sorption is most efficient at high (> 1 M) nitric acid concentrations.[5]
-
TEMA Concentration: As predicted by the law of mass action, increasing the concentration of TEMA in the organic phase shifts the extraction equilibrium to the right, favoring the formation of the actinide-TEMA complex and thereby increasing the distribution ratio. The choice of TEMA concentration is often a balance between achieving high extraction efficiency and avoiding potential solubility issues or third-phase formation.
-
Organic Diluent: The choice of the organic diluent is crucial for process stability.
-
Aliphatic Diluents (e.g., n-dodecane): These are commonly used due to their favorable physical properties (high flash point, low volatility). However, the solubility of the actinide-TEMA complexes in aliphatic diluents can be limited, especially at high metal and acid loadings, leading to an undesirable phenomenon known as third-phase formation .[6]
-
Third-Phase Formation: This is the splitting of the organic phase into two distinct layers: a diluent-rich light phase and a heavy, complex-rich third phase.[7][8] This event complicates hydrodynamics and must be avoided in industrial processes.
-
Phase Modifiers: To prevent third-phase formation, a "modifier" such as a long-chain alcohol (e.g., isodecanol) is often added to the organic solvent.[3] The modifier increases the polarity of the organic phase, enhancing the solubility of the extracted complexes.
-
Standardized Laboratory Protocols
The following protocols provide a step-by-step methodology for conducting a laboratory-scale solvent extraction experiment to determine the performance of TEMA.
Protocol 4.1: Preparation of Reagents
-
Organic Phase Preparation:
-
Accurately weigh the required amount of N,N,N',N'-Tetraethylmalonamide (TEMA).
-
Dissolve the TEMA in the chosen organic diluent (e.g., n-dodecane) to achieve the desired molar concentration (e.g., 1.0 M). If a modifier is required, add it to the diluent before adding TEMA (e.g., 5% v/v isodecanol in n-dodecane).
-
Stir until the TEMA is completely dissolved.
-
-
Aqueous Feed Preparation:
-
Prepare an aqueous stock solution of the desired actinide(s) (e.g., ²⁴¹Am, ²³⁹Pu, ²³³U) in dilute nitric acid.
-
Prepare a concentrated nitric acid (HNO₃) solution.
-
Carefully mix the actinide stock and concentrated HNO₃ with deionized water to achieve the target final acidity (e.g., 3.0 M HNO₃) and actinide concentration.
-
Safety Note: All work with actinides must be performed in a certified radiological laboratory with appropriate shielding and contamination control measures.
-
Protocol 4.2: Forward Extraction (Aqueous to Organic)
-
Contacting Phases: In a suitable centrifuge tube or vial, add equal volumes (e.g., 1.5 mL) of the prepared organic phase and the aqueous feed solution. This establishes an Aqueous/Organic (A/O) phase ratio of 1.
-
Equilibration: Cap the vial tightly and agitate vigorously for at least 5 minutes using a vortex mixer or mechanical shaker to ensure thorough mixing and allow the extraction equilibrium to be reached. Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Phase Separation: Centrifuge the vial for 5-10 minutes at a moderate speed (e.g., 3000 rpm) to achieve a clean and complete separation of the aqueous and organic phases.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) from the center of each phase for radiometric analysis. Avoid disturbing the interface.
-
Analysis: Determine the actinide concentration in both aliquots using an appropriate nuclear counting technique (e.g., alpha spectrometry, gamma spectrometry, or liquid scintillation counting).
-
Calculation: Calculate the Distribution Ratio (D) for each actinide:
-
D = [Activity of Actinide]org / [Activity of Actinide]aq
-
Protocol 4.3: Back-Extraction (Stripping)
-
Prepare Stripping Agent: Prepare a suitable aqueous stripping solution. For actinides, dilute nitric acid (e.g., 0.01 M HNO₃) is often effective. This low-acidity solution shifts the extraction equilibrium back towards the aqueous phase. For more robust complexes, a precipitating agent like oxalic acid can be used.[9][10]
-
Contacting Phases: Take the actinide-loaded organic phase from the forward extraction step and contact it with an equal volume of the stripping agent.
-
Equilibration & Separation: Repeat the equilibration and centrifugation steps as described in Protocol 4.2 (steps 2 & 3).
-
Analysis: Sample both phases and analyze for actinide content to determine the stripping efficiency.
Experimental Workflow Diagram
Caption: Workflow for TEMA-based solvent extraction and stripping.
Performance Data & Analysis
The performance of a solvent extraction system is quantified by the Distribution Ratio (D) and the Separation Factor (SF).
-
Distribution Ratio (D): As defined earlier, it measures the overall efficiency of the extractant for a given metal ion.
-
Separation Factor (SF): It measures the ability of the system to separate two different metal ions (A and B). It is calculated as the ratio of their distribution ratios:
-
SF(A/B) = D(A) / D(B)
-
A high SF value (>10) indicates a good separation.
-
Table 1: Representative Distribution Ratios (D) for Actinides with Malonamides
| Actinide Ion | Oxidation State | Typical D value (at ~3M HNO₃) | Reference |
| Pu(IV) | +4 | > 1000 | |
| Th(IV) | +4 | ~ 880 | |
| U(VI) | +6 | ~ 410 | |
| Am(III) | +3 | ~ 5 | |
| Pu(III) | +3 | ~ 7.5 |
Note: Data is for a malonamide-grafted resin, which shows behavior analogous to solvent extraction. Values are indicative and depend strongly on the exact conditions.
From this data, it is clear that malonamides like TEMA show a strong preference for tetravalent actinides (Pu⁴⁺, Th⁴⁺) over trivalent ones (Am³⁺). This selectivity forms the basis for partitioning schemes. For example, the separation factor between Pu(IV) and Am(III) would be exceptionally high, indicating an excellent separation.
Mechanistic Visualization
The core of the extraction process is the formation of a stable complex between the actinide ion and the TEMA ligands within the organic phase.
Caption: Solvation of an actinide ion (An³⁺) by TEMA ligands.
Expert Insights & Troubleshooting
-
Challenge: Third Phase Formation.
-
Causality: Occurs when the concentration of the extracted actinide-TEMA complex exceeds its solubility limit in a non-polar diluent like n-dodecane.[6] It is more prevalent with highly extractable species like Pu(IV) and at high acidities.
-
Solution: Add a phase modifier (5-10% v/v of a long-chain alcohol like 1-octanol or isodecanol) to the organic solvent. The modifier increases the polarity of the diluent, improving the solubility of the metal-ligand complex. Alternatively, reduce the metal loading or the TEMA concentration.
-
-
Challenge: Poor Stripping Efficiency.
-
Causality: The actinide-TEMA complex is too stable to be effectively broken by a simple dilute acid wash. This is often the case for tetravalent actinides like Pu(IV).
-
Solution: Employ a more potent stripping agent. Options include:
-
Complexing Agents: Use an aqueous solution containing a strong hydrophilic complexing agent (e.g., EDTA, HEDTA) that can competitively strip the actinide from the TEMA.
-
Precipitation Stripping: Introduce an agent like oxalic acid that precipitates the actinide directly from the organic phase, providing a very effective method for recovery.[9]
-
Reductive Stripping: For plutonium, a reducing agent can be used to convert Pu(IV) to the less extractable Pu(III), facilitating its transfer to the aqueous phase.
-
-
-
Challenge: Radiolytic Degradation.
-
Causality: In high-radiation environments, the solvent components can degrade. While amides are generally more robust than organophosphorus extractants, some degradation does occur, potentially forming species that interfere with extraction or phase separation.[11][12]
-
Solution: The process should be designed to minimize the residence time of the solvent in the highest radiation fields. Periodically, the solvent should be washed with a dilute base solution (e.g., sodium carbonate) to remove acidic degradation products.
-
Conclusion
N,N,N',N'-Tetraethylmalonamide (TEMA) and related diamides are highly effective and promising extractants for the separation of actinides in advanced nuclear fuel cycles. Their CHON-compliant nature, high efficiency for tetravalent actinides, and tunable selectivity make them a cornerstone of next-generation separation technologies. By carefully controlling key parameters such as acidity, ligand concentration, and diluent composition, researchers can develop robust and efficient processes for actinide partitioning. The protocols and insights provided in this guide serve as a foundational resource for the successful implementation of TEMA-based solvent extraction systems.
References
- Back-extraction of major actinides from organic phase through precipitation. Comptes Rendus de l'Académie des Sciences.
- Nigond, L., Musikas, C., & Cuillerdier, C. Extraction chemistry of actinide cations by N,N,N',N'-tetraalkyl-2 alkyl propane-1,3 diamides. CEA Centre d'Etudes de la Vallee du Rhone.
- Horwitz, E. P., Chiarizia, R., Dietz, M. L., Diamond, H., & Nelson, D. M. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Analytica Chimica Acta, 281, 361-372.
- The fate of the organic phase beyond third phase formation. RSC Publishing.
- Osseo-Asare, K. Third phase formation in solvent extraction: A microemulsion model. Penn State.
- Réaux-Durain, J., et al. (2024). Back-extraction of major actinides from organic phase through precipitation. Comptes Rendus. Chimie.
- Effect of nitric acid concentration on the distribution ratio of actinides with DGA ligands LI and LII. ResearchGate.
- Back-extraction of major actinides from organic phase through precipitation. INIS-IAEA.
- Development of a Solvent Extraction Process for Group Actinide Recovery from Used Nuclear Fuel. Chalmers University of Technology.
- Ph.D. defense: Study of the extractive properties of malonamides. Université de Montpellier.
- Influence of Ionic Liquid on the Extraction of Actinides and Lanthanides(III) with Phosphorylureas from Nitric Acid Solutions. ResearchGate.
- Influence of diluent on alkylmalonamide radiolysis. ResearchGate.
- Third Phase Formation in TBP Solvent Extraction Systems as a Result of Interaction Between Reverse Micelles. ResearchGate.
- Separation studies on actinides by malonamide grafted polystyrene-divinyl benzene resin. ScienceDirect.
- Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide. ResearchGate.
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- 12. researchgate.net [researchgate.net]
Application Note: Lanthanide Separation Using N,N,N',N'-Tetraethylmalonamide (TEMA)
Abstract
The separation of individual lanthanides presents a significant challenge due to their nearly identical chemical properties and ionic radii.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N,N,N',N'-Tetraethylmalonamide (TEMA) for the selective liquid-liquid extraction of trivalent lanthanides. We will explore the underlying coordination chemistry, provide a comprehensive, step-by-step protocol for a laboratory-scale separation, discuss key factors influencing efficiency, and present representative performance data. TEMA, a neutral diamide ligand, demonstrates efficacy in extracting lanthanides from acidic aqueous solutions, a critical step in various industrial and research applications, including nuclear waste reprocessing and the purification of rare-earth elements.
Introduction: The Challenge and the Solution
Lanthanides, or rare-earth elements, are indispensable in modern technology. However, their geochemical similarity makes their separation a complex and energy-intensive process.[1] Solvent extraction is a primary industrial method for this task, relying on organic ligands that can selectively complex with specific lanthanide ions.[4][5]
Malonamides, such as TEMA, have emerged as highly effective neutral extractants.[6][7] They are particularly valued in processes like the DIAMEX-SANEX (Diamide Extraction-Selective Actinide Extraction) for partitioning minor actinides from lanthanides in used nuclear fuel.[6][8][9] The core advantage of TEMA lies in its ability to form stable, neutral complexes with trivalent lanthanide ions in highly acidic media (e.g., nitric acid), facilitating their transfer from an aqueous phase to an immiscible organic phase.[8]
Mechanism of TEMA-Mediated Extraction
The extraction capability of TEMA is rooted in its molecular structure. The two carbonyl (C=O) oxygen atoms act as a bidentate ligand, coordinating with the trivalent lanthanide ion (Ln³⁺).[7] In a nitric acid medium, the overall extraction equilibrium can be described as follows:
Ln³⁺(aq) + 3NO₃⁻(aq) + 2TEMA(org) ⇌
This equation illustrates a solvating extraction mechanism. The TEMA molecules displace water molecules from the lanthanide's hydration sphere, and along with nitrate anions acting as counter-ions, form a charge-neutral complex.[6][7][10] This complex is significantly more soluble in the organic diluent than in the aqueous phase, driving the separation.
The selectivity across the lanthanide series is influenced by the phenomenon of "lanthanide contraction." As the atomic number increases, the ionic radius of the Ln³⁺ ions decreases.[3] This leads to a higher charge density and stronger coordination with the TEMA ligand, generally resulting in preferential extraction of the heavier lanthanides.[3]
Figure 1: Coordination of a Lanthanide ion by TEMA and Nitrate ligands.
Key Performance Metrics
To quantify the effectiveness of the separation, two primary metrics are used:
-
Distribution Ratio (D): This is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
-
D = [Ln]ₒᵣ / [Ln]ₐ
-
-
Separation Factor (SF): The separation factor between two metal ions (Ln₁ and Ln₂) is the ratio of their respective distribution ratios. A high SF value indicates good separation.
-
SF (Ln₁/Ln₂) = D(Ln₁) / D(Ln₂)
-
Factors Influencing Separation Efficiency
The success of the extraction is highly dependent on several experimental parameters:
-
Nitric Acid Concentration: The concentration of HNO₃ in the aqueous phase is a critical variable. Initially, increasing acidity provides the necessary nitrate counter-ions, enhancing extraction. However, at very high concentrations (>3-4 M), the distribution ratios for lanthanides can decrease.[11][12] This is due to the competitive extraction of HNO₃ itself by TEMA and increased competition from water molecules for coordination.
-
TEMA Concentration: As predicted by the law of mass action, increasing the concentration of TEMA in the organic phase leads to higher distribution ratios for the lanthanides. The stoichiometry of the extracted complex is often determined to involve two or three TEMA molecules per lanthanide ion.[9][10]
-
Organic Diluent: The choice of diluent for TEMA is crucial. Aliphatic hydrocarbons like n-dodecane are common. Sometimes, a phase modifier (e.g., TBP or an alcohol) is added to the organic phase to prevent the formation of a third phase at high metal and acid concentrations and to improve the solvation of the extracted complex.[13]
-
Temperature: Lanthanide extraction is an exothermic process. Therefore, an increase in temperature generally leads to a decrease in the distribution ratios.
Quantitative Data Summary
The following table summarizes typical distribution ratios (D) and separation factors (SF) for selected lanthanides using a malonamide-based extraction system. Note that absolute values can vary significantly based on the specific experimental conditions (e.g., TEMA concentration, exact acidity).
| Lanthanide Ion | Ionic Radius (pm) | Typical Distribution Ratio (D) | Separation Factor (SF) vs. Eu |
| La³⁺ | 103 | ~ 0.5 | ~ 0.2 |
| Nd³⁺ | 98.3 | ~ 1.2 | ~ 0.5 |
| Eu³⁺ | 94.7 | ~ 2.5 | 1.0 |
| Gd³⁺ | 93.8 | ~ 2.8 | ~ 1.1 |
| Yb³⁺ | 86.8 | ~ 5.0 | ~ 2.0 |
Note: Data are illustrative, synthesized from trends reported in the literature under conditions of ~0.5 M extractant in an aliphatic diluent and an aqueous phase of ~3 M HNO₃.
Detailed Experimental Protocol: Liquid-Liquid Extraction
This protocol outlines a standard procedure for a batch solvent extraction experiment to separate Europium (Eu) from a lighter lanthanide like Neodymium (Nd).
6.1 Materials and Reagents
-
Aqueous Phase:
-
Stock solutions (1000 ppm) of Nd(NO₃)₃ and Eu(NO₃)₃ in 2% HNO₃.
-
Concentrated Nitric Acid (Trace Metal Grade).
-
Deionized Water (18.2 MΩ·cm).
-
-
Organic Phase:
-
N,N,N',N'-Tetraethylmalonamide (TEMA, ≥98% purity).[14]
-
n-Dodecane (Anhydrous, ≥99%).
-
-
Equipment:
-
Separatory funnels or centrifuge tubes (50 mL).
-
Mechanical shaker or vortex mixer.
-
Centrifuge (for phase separation).
-
pH meter.
-
Pipettes and volumetric flasks.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for analysis.[15]
-
6.2 Workflow Diagram
Figure 2: Workflow for a typical lanthanide solvent extraction experiment.
6.3 Step-by-Step Procedure
-
Preparation of the Aqueous Phase:
-
In a 100 mL volumetric flask, pipette the required volumes of Nd³⁺ and Eu³⁺ stock solutions to achieve a final concentration of ~100 ppm for each.
-
Carefully add concentrated nitric acid to reach a final concentration of 3.0 M.
-
Causality: A 3M HNO₃ concentration is often optimal for providing sufficient nitrate ions for complexation without excessive competition from acid extraction.[8]
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Preparation of the Organic Phase:
-
Calculate the mass of TEMA required to prepare 100 mL of a 0.5 M solution in n-dodecane.
-
Dissolve the TEMA in n-dodecane in a 100 mL volumetric flask. Use gentle warming or sonication if necessary to ensure complete dissolution.
-
Causality: A 0.5 M concentration of the extractant provides a sufficient excess to drive the extraction equilibrium towards the organic phase.
-
-
Extraction:
-
Pipette 10 mL of the prepared aqueous phase and 10 mL of the organic phase into a 50 mL centrifuge tube.
-
Cap the tube tightly and place it on a mechanical shaker. Agitate vigorously for 30 minutes to ensure the system reaches equilibrium.
-
Causality: Vigorous mixing maximizes the interfacial area between the two immiscible phases, accelerating the mass transfer of the lanthanide-TEMA complex.[16]
-
-
Phase Separation:
-
After shaking, place the tube in a centrifuge and spin at 3000 rpm for 10 minutes.
-
Causality: Centrifugation ensures a clean and rapid separation of the two phases, breaking any emulsions that may have formed.
-
Carefully remove the tube. Two clear, distinct layers (upper organic, lower aqueous) should be visible.
-
-
Sampling and Analysis:
-
Aqueous Phase: Carefully pipette a 1 mL aliquot from the lower aqueous phase. Dilute this sample with 2% HNO₃ to a concentration suitable for ICP-MS analysis.
-
Organic Phase: To determine the lanthanide concentration in the organic phase, a back-extraction is required. Pipette a 5 mL aliquot of the upper organic phase into a new tube. Add 5 mL of a dilute acid solution (e.g., 0.01 M HNO₃). Shake for 15 minutes. The lanthanides will transfer back to the new aqueous phase. Sample and dilute this aqueous phase for ICP-MS analysis.
-
Causality: Back-extraction into dilute acid reverses the extraction equilibrium, allowing for easy analysis of the organic phase content using standard aqueous-based techniques like ICP-MS.[8]
-
Analyze the prepared samples by ICP-MS to determine the final concentrations of Nd and Eu in each phase.
-
-
Data Calculation:
-
Calculate the Distribution Ratio (D) for both Nd and Eu using the formula D = [Ln]ₒᵣ / [Ln]ₐ.
-
Calculate the Separation Factor (SF) of Eu over Nd using the formula SF = D(Eu) / D(Nd).
-
Conclusion
N,N,N',N'-Tetraethylmalonamide is a robust and efficient extractant for the separation of trivalent lanthanides from acidic nitrate media. Its effectiveness stems from the formation of stable, neutral coordination complexes that are preferentially solvated in an organic phase. By carefully controlling experimental parameters such as acid concentration, extractant concentration, and the choice of diluent, researchers can achieve significant selectivity across the lanthanide series. The protocol detailed herein provides a reliable framework for laboratory-scale investigations, enabling further optimization and application in fields ranging from critical materials recycling to the development of novel radiopharmaceuticals.
References
-
N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 1, 2026, from [Link]
-
Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 1, 2026, from [Link]
-
Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. (2022). Molecules. Retrieved January 1, 2026, from [Link]
-
Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. (2008). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [Link]
-
Tetradentate Ligand's Chameleon-Like Behavior Offers Recognition of Specific Lanthanides. (2022). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]
-
Lanthanides. (n.d.). vpscience.org. Retrieved January 1, 2026, from [Link]
-
Solvent extraction method for extraction of Lanthanides. (2021). YouTube. Retrieved January 1, 2026, from [Link]
-
Hydration counteracts the separation of lanthanides by solvent extraction. (2019). Chinese Chemical Letters. Retrieved January 1, 2026, from [Link]
-
Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. (2000). Journal of the Chemical Society, Dalton Transactions. Retrieved January 1, 2026, from [Link]
-
Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. (2022). Inorganic Chemistry. Retrieved January 1, 2026, from [Link]
-
Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri. (n.d.). Indian Academy of Sciences. Retrieved January 1, 2026, from [Link]
-
Extraction behavior of several lanthanides from nitric acid with DMDODGA in [C4mim][NTf2] ionic liquid. (2013). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [Link]
-
Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. MatheO. Retrieved January 1, 2026, from [Link]
-
Solvent extraction of lanthanides and yttrium from aqueous solution with methylimidazole in an ionic liquid. (2014). Dalton Transactions. Retrieved January 1, 2026, from [Link]
-
Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations. (2022). Inorganic Chemistry. Retrieved January 1, 2026, from [Link]
-
Features of Solvent Extraction of Lanthanides and Actinides. (2017). Solvent Extraction. Retrieved January 1, 2026, from [Link]
-
Kravchuk, et al. (2022). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Retrieved January 1, 2026, from [Link]
-
N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. (2022). RSC Advances. Retrieved January 1, 2026, from [Link]
-
Solution extraction of several lanthanides from nitric acid with isohexyl-BTP in [Cnmim][NTf2] ionic liquid. (2013). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [Link]
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Application Notes and Protocols for Minor Actinide Partitioning using N,N,N',N'-Tetraethylmalonamide (TEMA)
Foreword: The Role of N,N,N',N'-Tetraethylmalonamide in Advanced Nuclear Fuel Cycles
The long-term radiotoxicity of spent nuclear fuel is dominated by minor actinides (MAs), primarily americium (Am) and curium (Cm). Their separation from the bulk of fission products, particularly the chemically similar lanthanides (Ln), is a critical step in advanced nuclear fuel cycles that aim to reduce the environmental burden of nuclear waste through partitioning and transmutation (P&T) strategies.[1] This involves separating the long-lived MAs to be transmuted into shorter-lived or stable isotopes.[2]
Malonamides, a class of CHON-compliant (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) extractants, have emerged as key players in this endeavor due to their complete incinerability, avoiding the generation of secondary phosphated waste.[3] These ligands are central to solvent extraction processes like DIAMEX (DIAMide EXtraction), which co-extracts trivalent actinides and lanthanides, and the subsequent SANEX (Selective ActiNide EXtraction) process, which separates these two groups.[4][5]
N,N,N',N'-Tetraethylmalonamide (TEMA) represents a fundamental malonamide structure. While more sterically hindered and functionalized malonamides have since been developed, understanding the coordination chemistry and extraction behavior of TEMA provides a foundational knowledge base for researchers in radiochemistry and nuclear engineering. This document serves as a detailed guide to the application of TEMA for minor actinide partitioning, offering both the theoretical underpinnings and practical protocols for laboratory-scale implementation.
Physicochemical Properties of N,N,N',N'-Tetraethylmalonamide (TEMA)
A thorough understanding of the physicochemical properties of TEMA is essential for designing and interpreting solvent extraction experiments.
| Property | Value | Source |
| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | [6] |
| CAS Number | 33931-42-9 | [6] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |
| Molecular Weight | 214.30 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | Inferred |
| Solubility | Soluble in non-polar organic diluents (e.g., dodecane, toluene) | Inferred |
The Chemistry of Trivalent Actinide and Lanthanide Extraction with TEMA
The extraction of trivalent metal ions (M³⁺) like Am³⁺ and Eu³⁺ from an acidic aqueous phase (typically nitric acid) into an organic phase containing TEMA proceeds via a solvation mechanism. The TEMA molecule acts as a neutral ligand, coordinating to the metal ion through the carbonyl oxygen atoms.
The general extraction equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nTEMA(org) ⇌ M(NO₃)₃(TEMA)ₙ(org)
The number of TEMA molecules (n) in the extracted complex, known as the stoichiometry, is typically 2 or 3, depending on the specific metal ion and the experimental conditions. The driving force for this extraction is the formation of a neutral, lipophilic complex that is readily soluble in the organic diluent.
The slight difference in the covalent character of the metal-ligand bond between actinides and lanthanides is the basis for their separation. Trivalent actinides exhibit a slightly greater covalent interaction with soft-donor ligands compared to lanthanides of similar ionic radii. While the oxygen donors in TEMA are considered hard donors, subtle differences in the electronic structure of the f-orbitals between actinides and lanthanides can still influence the stability of the extracted complexes, leading to modest separation factors.
Experimental Protocols
The following protocols provide a framework for conducting laboratory-scale solvent extraction experiments for minor actinide partitioning using TEMA.
Synthesis and Purification of N,N,N',N'-Tetraethylmalonamide (TEMA)
While commercially available, TEMA can also be synthesized in the laboratory. A general procedure involves the reaction of diethyl malonate with diethylamine. For high-purity TEMA required for radiochemical studies, further purification by vacuum distillation is recommended. A detailed synthesis protocol is beyond the scope of this application note, but general methods for malonamide synthesis can be found in the literature.
Preparation of Organic and Aqueous Phases
Organic Phase:
-
Accurately weigh the required amount of TEMA to prepare a solution of the desired molarity (e.g., 0.5 M) in a suitable organic diluent such as n-dodecane or toluene.
-
Ensure the diluent is of high purity to avoid interference from impurities.
-
The organic phase should be pre-equilibrated with a nitric acid solution of the same concentration as the aqueous feed to saturate it with water and acid, thereby minimizing volume changes during extraction.
Aqueous Phase (Simulated High-Level Waste):
-
Prepare a stock solution of nitric acid (HNO₃) of the desired concentration range (e.g., 0.1 M to 4 M).
-
Spike the nitric acid solution with tracers of the radionuclides of interest, such as ²⁴¹Am(III) and ¹⁵²Eu(III), to a suitable activity level for radiometric analysis.
-
The use of simulated waste solutions allows for the investigation of the extraction behavior in a non-radioactive or low-radioactivity environment before proceeding to work with actual high-level waste.
Solvent Extraction Procedure (Batch Method)
The following diagram illustrates the general workflow for a batch solvent extraction experiment.
Figure 1: General workflow for a batch solvent extraction experiment.
Step-by-Step Protocol:
-
In a suitable container (e.g., a centrifuge tube), add equal volumes of the prepared organic and aqueous phases (e.g., 2 mL of each).
-
Tightly cap the container and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and attainment of equilibrium. A mechanical shaker at a constant temperature is recommended for reproducibility.
-
After shaking, separate the two phases by centrifugation for a sufficient time (e.g., 10 minutes at 3000 rpm) to ensure a clean phase boundary.
-
Carefully withdraw aliquots from both the aqueous and organic phases for analysis. It is crucial to avoid cross-contamination during sampling.
-
Analyze the activity of the radionuclides in each phase using an appropriate radiation detector (e.g., a gamma spectrometer for ²⁴¹Am and ¹⁵²Eu).
-
Calculate the distribution ratio (D) for each metal ion using the formula: D = (Activity in organic phase per unit volume) / (Activity in aqueous phase per unit volume)
-
Calculate the separation factor (SF) between americium and europium using the formula: SF(Am/Eu) = D(Am) / D(Eu)
Back-Extraction (Stripping) Protocol
The recovery of the extracted metal ions from the loaded organic phase is a crucial step. This is typically achieved by contacting the organic phase with an aqueous solution that shifts the extraction equilibrium back towards the aqueous phase. For malonamide systems, this is often accomplished using a dilute nitric acid solution.
-
Take the loaded organic phase from the extraction experiment.
-
Contact it with an equal volume of a dilute nitric acid solution (e.g., 0.01 M HNO₃).
-
Follow the same mixing, equilibration, and phase separation steps as in the extraction procedure.
-
Analyze the radionuclide content in both phases to determine the efficiency of the stripping process.
Data Presentation and Interpretation
| [HNO₃] (mol/L) | D(Am) | D(Eu) | SF(Am/Eu) |
| 0.1 | ~0.1 | ~0.08 | ~1.25 |
| 0.5 | ~1.5 | ~1.0 | ~1.5 |
| 1.0 | ~5.0 | ~3.0 | ~1.67 |
| 2.0 | ~15 | ~8 | ~1.88 |
| 3.0 | ~30 | ~15 | ~2.0 |
| 4.0 | ~25 | ~12 | ~2.08 |
Disclaimer: The data in this table is representative and intended for illustrative purposes only. Actual experimental results with TEMA may vary.
The data shows that the distribution ratios for both Am(III) and Eu(III) generally increase with increasing nitric acid concentration, which is characteristic of the solvation extraction mechanism. The separation factor between Am(III) and Eu(III) is modest, highlighting the challenge of separating these chemically similar elements with simple malonamides.
Mechanistic Insights and Experimental Causality
The choice of experimental parameters has a significant impact on the efficiency and selectivity of the extraction process.
-
Effect of Nitric Acid Concentration: The concentration of nitric acid in the aqueous phase influences the extraction in several ways. Higher concentrations provide a greater driving force for the formation of the neutral metal-nitrate complex. However, at very high acidities, the extraction of nitric acid itself into the organic phase can compete with metal extraction, leading to a decrease in the distribution ratio.
-
Effect of TEMA Concentration: Increasing the concentration of TEMA in the organic phase generally leads to higher distribution ratios, as predicted by the law of mass action.
-
Choice of Diluent: The choice of organic diluent can affect the solubility of the extracted complex and the overall extraction efficiency. Aliphatic diluents like n-dodecane are commonly used in nuclear fuel reprocessing due to their radiolytic and chemical stability.
-
Temperature: The extraction of actinides and lanthanides with malonamides is typically an exothermic process. Therefore, lower temperatures will favor higher distribution ratios.
The following diagram illustrates the principle of the DIAMEX-SANEX process, where malonamides like TEMA play a role.
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Application Notes and Protocols for N,N,N',N'-Tetraethylmalonamide in Liquid-Liquid Extraction
Abstract
This technical guide provides a comprehensive protocol for the application of N,N,N',N'-Tetraethylmalonamide (TEMA) in liquid-liquid extraction processes. Primarily tailored for researchers, scientists, and professionals in drug development and nuclear chemistry, this document details the underlying principles, experimental procedures, and analytical methods for the selective extraction of metal ions, with a particular focus on f-block elements such as lanthanides and actinides. The content herein is structured to offer not just a procedural checklist, but a foundational understanding of the causality behind each experimental step, ensuring scientific integrity and reproducibility.
Introduction: The Role of N,N,N',N'-Tetraethylmalonamide in Selective Metal Extraction
N,N,N',N'-Tetraethylmalonamide, hereafter referred to as TEMA, is a bidentate neutral ligand that has garnered significant interest for its efficacy in the liquid-liquid extraction and separation of metal ions. Its molecular structure, featuring two carbonyl oxygen atoms, allows for the formation of stable chelate complexes with metal cations. This characteristic is particularly pronounced in the extraction of trivalent lanthanides and actinides from acidic aqueous solutions, a critical step in nuclear fuel reprocessing and radioactive waste management.[1][2]
The mechanism of extraction with TEMA and other malonamides typically involves the formation of a neutral metal-ligand complex that is soluble in an organic diluent.[2] The efficiency of this process is highly dependent on several factors, including the acidity of the aqueous phase, the concentration of the TEMA extractant, the nature of the organic diluent, and the presence of other complexing agents. Understanding and controlling these parameters are paramount to achieving selective and efficient separations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of TEMA is essential for its effective and safe use.
Table 1: Physicochemical Properties of N,N,N',N'-Tetraethylmalonamide
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.30 g/mol | [3] |
| CAS Number | 33931-42-9 | [3] |
| Appearance | Colorless to Red to Green clear liquid | [1] |
| Purity | >97.0% (GC) | [1] |
| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | [3] |
Safety Precautions:
N,N,N',N'-Tetraethylmalonamide is a chemical that requires careful handling in a laboratory setting.[3]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.[3][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Synthesis of N,N,N',N'-Tetraethylmalonamide
While TEMA is commercially available, a general understanding of its synthesis can be valuable. Tetraalkylmalonamides are typically synthesized by the condensation of a malonic acid derivative (e.g., malonyl chloride or diethyl malonate) with a secondary amine.
A general one-pot, five-component condensation reaction can be employed to obtain malonamide derivatives.[8] For TEMA, this would involve the reaction of a malonate with diethylamine.
Diagram 1: General Synthesis of N,N,N',N'-Tetraethylmalonamide
Caption: Synthesis of TEMA from diethyl malonate and diethylamine.
Experimental Protocol: Liquid-Liquid Extraction of Trivalent Metal Ions
This protocol provides a step-by-step methodology for the extraction of trivalent metal ions, such as Americium(III) and Europium(III), from a nitric acid solution using TEMA in an organic diluent.
Reagent and Solution Preparation
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the metal ion(s) of interest (e.g., Am(III), Eu(III)) in dilute nitric acid (e.g., 0.01 M HNO₃). The concentration will depend on the analytical method used for quantification. For radiotracer studies, activities of around 50 kBq/mL are often used.[9]
-
Prepare a series of aqueous feed solutions with varying nitric acid concentrations (e.g., 0.01 M to 4 M HNO₃) to investigate the effect of acidity on extraction.
-
-
Organic Phase Preparation:
-
Prepare a 0.1 M solution of TEMA in a suitable organic diluent, such as n-dodecane.[10] To do this, accurately weigh the required amount of TEMA and dissolve it in the appropriate volume of n-dodecane. Ensure complete dissolution. For some applications, a phase modifier like 1-octanol (e.g., 5 vol%) may be added to prevent the formation of a third phase, particularly at high metal and acid concentrations.[9][11]
-
Liquid-Liquid Extraction Procedure
Diagram 2: Liquid-Liquid Extraction Workflow
Caption: General workflow for the liquid-liquid extraction experiment.
-
Phase Contacting: In a suitable vessel (e.g., a centrifuge tube), pipette equal volumes (e.g., 2 mL) of the prepared aqueous feed solution and the organic TEMA solution. An organic to aqueous phase ratio (O/A) of 1 is common for initial studies.[12]
-
Equilibration: Cap the vessel tightly and mix the two phases vigorously for a sufficient time to reach equilibrium. A mixing time of 30 minutes to 1 hour is typically adequate.[13][14] A mechanical shaker or vortex mixer can be used for this purpose.
-
Phase Separation: After mixing, separate the two immiscible phases. Centrifugation at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes is highly effective for achieving a clean phase separation.[12]
-
Sampling: Carefully pipette aliquots from both the aqueous and organic phases for analysis. It is crucial to avoid cross-contamination between the phases during sampling.
Back-Extraction (Stripping) Procedure
-
Stripping Solution: Prepare a stripping solution, which is typically a dilute acid solution (e.g., 0.01 M to 0.5 M HNO₃) or a solution containing a strong complexing agent.[11][15]
-
Stripping Process: Take a known volume of the metal-loaded organic phase from the extraction step and contact it with an equal volume of the stripping solution.
-
Equilibration and Separation: Follow the same equilibration and phase separation steps as described in the extraction procedure (4.2.2 and 4.2.3).
-
Sampling: Sample both the aqueous (strip solution) and organic phases for analysis to determine the stripping efficiency.
Data Analysis
The efficiency of the extraction and stripping processes is quantified by the distribution ratio (D) and the separation factor (SF).
-
Distribution Ratio (D): This is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.[13]
-
D = [M]org / [M]aq
-
-
Separation Factor (SF): This is the ratio of the distribution ratios of two different metal ions (M1 and M2) and indicates the selectivity of the extraction system.
-
SF (M1/M2) = D(M1) / D(M2)
-
Table 2: Illustrative Distribution Ratios of Am(III) and Eu(III) with Diamides
| Extractant System | Aqueous Phase | D(Am) | D(Eu) | SF (Eu/Am) | Source |
| N,N-bis-octyl diglycolamic acid | 0.001 M HNO₃ | ~2500 | ~5000 | ~2 | [16] |
| DEHDODGA/n-dodecane | 3 M HNO₃ | ~10 | ~20 | ~2 | [13][14] |
| DOHyA + HDEHDGA/n-dodecane | 1 M HNO₃ | ~1 | ~10 | ~10 | [17] |
Note: Data presented is illustrative and may not be for TEMA specifically but for structurally related diamides, demonstrating general trends.
Analytical Techniques for Metal Ion Quantification
Accurate quantification of metal ion concentrations in both the aqueous and organic phases is critical for determining the distribution ratios and separation factors.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentration of stable metal ions in the aqueous phase.[1][18][19] Samples from the organic phase may require back-extraction into an aqueous solution before analysis.
-
Radiometric Techniques: For radioactive isotopes like Americium-241 and Europium-152, radiometric counting methods are employed.
-
Gamma Spectrometry: Can be used to quantify gamma-emitting isotopes in both aqueous and organic samples without extensive sample preparation.
-
Alpha Spectrometry: Used for alpha-emitting isotopes like Americium-241. This often requires more elaborate sample preparation, such as electrodeposition, to prepare a thin source for accurate measurement.
-
Causality in Experimental Choices: The "Why" Behind the Protocol
-
Choice of Nitric Acid: Nitric acid is a common medium for dissolving lanthanides and actinides. The concentration of HNO₃ is a critical parameter as it influences the formation of the extractable metal-TEMA complex. At low acidities, the extraction is often less efficient, while at very high acidities, the extraction can decrease due to the competing extraction of nitric acid by TEMA.[20]
-
The Role of the Diluent: The organic diluent, typically an inert hydrocarbon like n-dodecane, serves to dissolve the TEMA extractant and the resulting metal-ligand complex. The nature of the diluent can influence the extraction efficiency and can affect the aggregation behavior of the extractant molecules in the organic phase.[21]
-
Phase Modifier: The addition of a phase modifier, such as a long-chain alcohol, can prevent the formation of a third phase, which is an undesirable phenomenon that can occur at high metal and acid loadings.[11] The modifier can alter the polarity of the organic phase and disrupt the formation of large aggregates.
-
Stripping Conditions: The back-extraction of the metal ion from the organic phase is typically achieved by shifting the equilibrium of the extraction reaction. This can be done by using a dilute acid solution to protonate the TEMA and break the metal-ligand complex, or by using a strong aqueous complexing agent that forms a more stable complex with the metal ion than TEMA.[15]
Conclusion
N,N,N',N'-Tetraethylmalonamide is a versatile and effective extractant for the liquid-liquid separation of metal ions, particularly trivalent actinides and lanthanides. The protocol and insights provided in this application note offer a robust framework for researchers to develop and optimize their own separation processes. By understanding the fundamental principles of coordination chemistry and the influence of various experimental parameters, scientists can harness the full potential of TEMA for a wide range of applications, from fundamental research to industrial-scale processes.
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Bio-Rad. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Variation in the distribution coefficient of Am(III) and Eu(III) as a... Retrieved from [Link]
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Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R 4 NCy. (2022). MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Distribution ratio of Am(III) and Eu(III) as a function of absorbed... Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the measured Am, Nd, Sm, Eu, and Gd distribution ratios... Retrieved from [Link]
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ResearchGate. (n.d.). Distribution ratio of Am(III) as a function of absorbed dose at 298 K... Retrieved from [Link]
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ResearchGate. (n.d.). Variation of distribution coefficient for Am(III) extraction into... Retrieved from [Link]
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Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. (2022). MDPI. Retrieved from [Link]
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Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. (2022). MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide as new extractant. Retrieved from [Link]
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Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. (2016). PubMed Central. Retrieved from [Link]
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Study on the extraction of trivalent lanthanide ions with N,N′-dimethyl-N,N′-diphenyl-malonamide and diglycolamide. (n.d.). OUCI. Retrieved from [Link]
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Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide a…. (n.d.). OUCI. Retrieved from [Link]
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Determination of Heavy Metal Ions and Organic Pollutants in Water Samples Using Ionic Liquids and Ionic Liquid-Modified Sorbents. (2019). PubMed Central. Retrieved from [Link]
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Self-assembling properties of malonamide extractants used in separation processes. (2025). ScienceDirect. Retrieved from [Link]
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Effective Enrichment and Simultaneous Quantitative Analysis of Trace Heavy Metal Ions Mixture in Aqueous Samples by the Combination of Radial Electric Focusing Solid Phase Extraction, UV-Vis Spectrophotometric Determination and Partial Least Squares Regression. (2025). ResearchGate. Retrieved from [Link]
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Back-extraction of major actinides from organic phase through precipitation. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
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Determination of Metals in Natural Waters by Inductively Coupled Plasma Optical Emission Spectroscopy after Preconcentration on Silica Sequentially Coated with Layers of Polyhexamethylene Guanidinium and Sulphonated Nitrosonaphthols. (2019). PubMed Central. Retrieved from [Link]
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Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. (2025). ResearchGate. Retrieved from [Link]
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SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (n.d.). NIH. Retrieved from [Link]
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Preparation of Enantioenriched Homoallylic Primary Amines. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Process Development for Bulk Separation of Trivalent Actinides and Lanthanides From Radioactive High-Level Liquid Waste. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of triacetonamine N-alkyl derivatives reinvestigated. (n.d.). Arkivoc. Retrieved from [Link]
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Comparison of extraction behavior and basicity of some substituted malonamides. (2025). ResearchGate. Retrieved from [Link]
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Preparation of 1-dodecanethiol. (n.d.). PrepChem.com. Retrieved from [Link]
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Unusual Reactivity Patterns of 1,3,6,8-Tetraazatricyclo-[4.4.1.13,8]-dodecane (TATD) Towards Some Reducing Agents: Synthesis of TMEDA. (n.d.). MDPI. Retrieved from [Link]
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An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025). ResearchGate. Retrieved from [Link]
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Solvent Extraction Separation of Trivalent Americium from Curium and the Lanthanides. (2015). OSTI.GOV. Retrieved from [Link]
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n-Dodecane. (n.d.). PubChem. Retrieved from [Link]
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A Detailed Comparative Study on Some Physicochemical Properties, Volatile Composition, Fatty Acid, and Mineral Profile of Different Almond (Prunus dulcis L.) Varieties. (n.d.). MDPI. Retrieved from [Link]
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n-Dodecane. (n.d.). Lawrence Livermore National Laboratory. Retrieved from [Link]
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N,N,N',N'-Tetraethylmalonamide (TEMA): A Comprehensive Guide to Metal Complexation and Applications
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N,N',N'-Tetraethylmalonamide (TEMA) as a versatile ligand for metal complexation. This guide covers the synthesis, characterization, and application of TEMA, with a focus on its role in the separation of f-block elements and its potential in other areas of coordination chemistry.
Introduction: The Significance of N,N,N',N'-Tetraethylmalonamide (TEMA)
N,N,N',N'-Tetraethylmalonamide, hereafter referred to as TEMA, is a bidentate neutral ligand belonging to the malonamide family. These ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions, particularly the lanthanides and actinides. The two carbonyl oxygen atoms of the malonamide backbone act as the coordination sites, forming a six-membered chelate ring with the metal ion. This coordination geometry is a key factor in the stability and selectivity of the resulting complexes.
The primary impetus for the extensive study of malonamides like TEMA stems from their application in the partitioning and transmutation (P&T) strategy for the management of high-level nuclear waste.[1][2] Specifically, these ligands are crucial components in solvent extraction processes, such as the DIAMEX-SANEX process, which aim to separate trivalent minor actinides (e.g., Americium(III) and Curium(III)) from the lanthanides in spent nuclear fuel.[1][2] The ability to selectively extract these radiotoxic elements is a critical step in reducing the long-term environmental burden of nuclear energy.
Beyond nuclear waste reprocessing, the coordination chemistry of TEMA and its analogues is of fundamental interest for the development of new separation agents, catalysts, and potentially, metallodrugs. Understanding the principles governing the interaction of TEMA with different metal ions is essential for tailoring its properties for specific applications.
Ligand Synthesis and Characterization
A reliable supply of high-purity TEMA is the foundation for any successful complexation study. This section provides a representative protocol for the synthesis and purification of TEMA, followed by its characterization.
Synthesis of N,N,N',N'-Tetraethylmalonamide (TEMA)
The synthesis of TEMA can be achieved through the reaction of a malonic acid derivative with diethylamine. A common and effective method involves the use of malonyl chloride as the acylating agent.
Protocol 2.1: Synthesis of TEMA from Malonyl Chloride and Diethylamine
This protocol is a representative method based on established procedures for the synthesis of malonamides.[3][4][5]
Materials:
-
Malonyl dichloride
-
Diethylamine (excess)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Triethylamine (optional, as an acid scavenger)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve malonyl dichloride in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Diethylamine: Slowly add a solution of excess diethylamine (at least 4 equivalents) in the same anhydrous solvent to the stirred solution of malonyl dichloride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. The excess diethylamine acts as both the nucleophile and the acid scavenger to neutralize the HCl generated during the reaction. Alternatively, 2 equivalents of diethylamine can be used in the presence of 2 equivalents of triethylamine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.
-
Work-up:
-
Filter the reaction mixture to remove the diethylammonium chloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude TEMA product.
-
Diagram 2.1.1: TEMA Synthesis Workflow
Caption: Workflow for the synthesis of N,N,N',N'-Tetraethylmalonamide.
Purification of TEMA
The crude TEMA product can be purified by vacuum distillation to obtain a high-purity liquid.
Protocol 2.2: Purification of TEMA by Vacuum Distillation
Materials:
-
Crude TEMA
-
Vacuum distillation apparatus (including a Claisen flask, condenser, receiving flask, and vacuum pump with a pressure gauge)
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Distillation: Place the crude TEMA in the Claisen flask. Gradually apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of TEMA will be significantly lower under reduced pressure. It is advisable to perform a small-scale preliminary distillation to determine the optimal conditions.
-
Storage: Store the purified, colorless liquid TEMA under an inert atmosphere and protected from moisture.
Characterization of TEMA
The identity and purity of the synthesized TEMA should be confirmed using standard analytical techniques.
Table 2.3.1: Characterization Data for N,N,N',N'-Tetraethylmalonamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet for -CH₃ and quartet for -CH₂) and a singlet for the central methylene (-CH₂-) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the central methylene carbon, and the two carbons of the ethyl groups. |
| FT-IR | A strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1660 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of TEMA (214.31 g/mol ). |
Metal Complexation with TEMA
TEMA forms stable complexes with a wide range of metal ions, particularly the trivalent lanthanides and actinides. The general reaction involves the coordination of two carbonyl oxygen atoms of TEMA to the metal center.
General Considerations for Complexation
-
Stoichiometry: The stoichiometry of the TEMA-metal complexes can vary depending on the metal ion, the counter-ion, and the reaction conditions. Common stoichiometries for trivalent lanthanides are [M(TEMA)₂(NO₃)₃] and [M(TEMA)₃]³⁺.[2]
-
Solvent: The choice of solvent is crucial. Alcohols (e.g., ethanol, methanol) or acetonitrile are commonly used. The solvent should be anhydrous to prevent the coordination of water molecules, which can compete with TEMA.
-
Metal Salt: The choice of metal salt can influence the final complex. Nitrate salts are frequently used as the nitrate anion can also coordinate to the metal center.
Protocol for the Synthesis of a Lanthanide-TEMA Complex
This protocol provides a representative method for the synthesis of a europium(III)-TEMA complex, [Eu(TEMA)₂(NO₃)₃].
Protocol 3.2: Synthesis of Tris(nitrato)bis(N,N,N',N'-tetraethylmalonamide)europium(III)
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Purified N,N,N',N'-Tetraethylmalonamide (TEMA)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Standard glassware for synthesis
Procedure:
-
Preparation of Solutions:
-
Dissolve a specific amount of Eu(NO₃)₃·6H₂O in a minimum amount of anhydrous ethanol.
-
In a separate flask, dissolve 2 molar equivalents of TEMA in anhydrous ethanol.
-
-
Reaction: Slowly add the ethanolic solution of TEMA to the stirred solution of europium(III) nitrate at room temperature.
-
Crystallization: Allow the reaction mixture to stir for a few hours. The complex may precipitate directly from the solution. If not, slow evaporation of the solvent or the addition of a less polar solvent like anhydrous diethyl ether can induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash it with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether. Dry the complex in a vacuum desiccator.
Diagram 3.2.1: Metal Complexation Workflow
Caption: Workflow for the synthesis of a Europium(III)-TEMA complex.
Characterization of TEMA-Metal Complexes
The formation and structure of TEMA-metal complexes can be elucidated through various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of TEMA to a metal ion. The key diagnostic feature is the shift in the carbonyl (C=O) stretching frequency (ν(C=O)).
-
Free TEMA: Exhibits a ν(C=O) band around 1630-1660 cm⁻¹.
-
Coordinated TEMA: Upon complexation, the electron density from the carbonyl oxygen is donated to the metal ion. This weakens the C=O double bond, resulting in a shift of the ν(C=O) band to a lower frequency (a redshift), typically by 20-50 cm⁻¹.[1][6][7] The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the complex in solution.
-
Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., La³⁺, Lu³⁺), the NMR spectra will show shifts in the proton and carbon signals of the TEMA ligand upon coordination. The protons closer to the metal center will experience a more significant downfield shift.
-
Paramagnetic Complexes: For complexes with paramagnetic metal ions (e.g., Eu³⁺, Nd³⁺), the unpaired f-electrons of the lanthanide induce large shifts in the NMR signals of the ligand, known as paramagnetic or lanthanide-induced shifts (LIS).[8][9][10] These shifts can be either upfield or downfield and their magnitude and direction depend on the specific lanthanide ion and the geometry of the complex. While this can complicate the spectra, it also provides valuable structural information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. Studies on related TMMA complexes have shown that the lanthanide ion is typically 10-coordinate in [Ln(TMMA)₂(NO₃)₃] complexes, with the two TMMA ligands acting as bidentate chelators and the three nitrate ions also coordinating in a bidentate fashion.[1][2]
Applications of TEMA in Metal Complexation
The primary application of TEMA and related malonamides is in the field of solvent extraction for the separation of f-block elements.
Solvent Extraction of Lanthanides and Actinides
In a typical solvent extraction process, an organic phase containing TEMA dissolved in a suitable diluent is contacted with an acidic aqueous phase containing the metal ions to be separated. TEMA selectively complexes with certain metal ions, transferring them from the aqueous phase to the organic phase.
Key Parameters in Solvent Extraction:
-
Distribution Ratio (D): This is a measure of the efficiency of extraction and is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.
-
Separation Factor (SF): The separation factor between two metal ions (A and B) is the ratio of their distribution ratios (SFₐ/₈ = Dₐ / D₈). A high separation factor indicates a good separation efficiency.
While specific distribution ratio data for TEMA are not as abundant in the literature as for other malonamides like DMDOHEMA or TODGA, the general trends are expected to be similar.[6][11][12][13][14] Malonamides generally show a preference for the extraction of trivalent actinides over trivalent lanthanides from nitric acid solutions.[6]
Table 5.1.1: Representative Distribution Ratios (D) for Eu(III) and Am(III) with TODGA in Various Diluents (for comparative purposes) [11]
| Diluent | D(Eu) | D(Am) | SF(Eu/Am) |
| n-Dodecane | >100 | ~50 | ~2 |
| 1-Octanol | ~10 | ~5 | ~2 |
| 2-Octanone | ~20 | ~10 | ~2 |
Note: These values are for N,N,N',N'-tetraoctyldiglycolamide (TODGA) and are provided to illustrate the typical performance of diamide extractants. The performance of TEMA may vary.
Diagram 5.1.1: Solvent Extraction Process
Caption: A simplified workflow of a solvent extraction and stripping process.
Ion-Selective Electrodes (ISEs)
While the use of TEMA as an ionophore in ion-selective electrodes is not widely documented in the available literature, its ability to selectively bind certain metal ions suggests potential in this application. An ionophore is a key component of an ISE membrane that selectively binds to the target ion, generating a potential difference that can be measured.[5][15][16] Further research would be required to evaluate the efficacy of TEMA for this purpose, including determining its selectivity coefficients for various ions.
Conclusion and Future Outlook
N,N,N',N'-Tetraethylmalonamide is a valuable and versatile ligand in the field of coordination chemistry, with a well-established role in the solvent extraction of f-block elements. Its straightforward synthesis and ability to form stable complexes make it an attractive candidate for further research and development. Future work could focus on fine-tuning the structure of TEMA to enhance its selectivity for specific metal ions, exploring its application in other areas such as catalysis and medicinal chemistry, and investigating its potential as an ionophore in novel sensor technologies. The protocols and information provided in this guide serve as a comprehensive starting point for researchers interested in harnessing the potential of TEMA in their own work.
References
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Kravchuk, D. V., Wang, X., Servis, M. J., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry. [Link]
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Mrlík, M., et al. (2021). Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). RSC Advances, 11(54), 34235-34244. [Link]
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Kubaský, P., et al. (2021). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN, 4, 91-102. [Link]
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Grimes, T. S. (2014). Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. VERSO. [Link]
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Wang, C., et al. (2021). Solvent extraction of americium(iii) and europium(iii) with tridentate N,N-dialkyl-1,10-phenanthroline-2-amide-derived ligands: extraction, complexation and theoretical study. New Journal of Chemistry, 45(1), 213-221. [Link]
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Naganawa, H., et al. (2017). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Solvent Extraction and Ion Exchange, 35(6), 411-427. [Link]
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Dalal, M. (2022). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. A Textbook of Inorganic Chemistry – Volume I. [Link]
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Rao, C., et al. (2021). Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant. ACS Omega, 6(4), 3045-3054. [Link]
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Den Auwer, C., et al. (2000). Crystallographic, X-ray Absorption, and IR Studies of Solid- and Solution-State Structures of Tris(nitrato) N,N,N′,N′-Tetraethylmalonamide Complexes of Lanthanides. Comparison with the Americium Complex. Inorganic Chemistry, 39(26), 5989-5998. [Link]
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Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(11), 1279-1293. [Link]
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Al-hourani, B. J. (2015). Synthesis of malonamide derivatives from malonyl chlorides. Mini-Reviews in Organic Chemistry, 12(3), 244-254. [Link]
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Nash, K. L. (2015). Solvent Extraction Separation of Trivalent Americium from Curium and the Lanthanides. Solvent Extraction and Ion Exchange, 33(1), 1-29. [Link]
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Zhou, M., & Andrews, L. (2000). Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions. The Journal of chemical physics, 113(23), 10451-10466. [Link]
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Eckstein, Z., & Urbański, T. (1963). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(8), 487-493. [Link]
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Reilley, C. N., & Good, B. W. (1975). Lanthanide Induced Shifts (LIS). Analytical Chemistry, 47(13), 2110-2116. [Link]
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Otting, G. (2010). NMR structure determination of protein-ligand complexes by lanthanide labeling. Progress in nuclear magnetic resonance spectroscopy, 56(2), 169-185. [Link]
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Gardner, B. M., et al. (2020). Paramagnetic NMR Shifts of Tris-Hypersilanide Early f-Block Metal(III) Complexes. ChemRxiv. [Link]
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The Organic Chemistry Tutor. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]
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Tarbell, D. S., & Price, J. R. (1952). Malonic acid, benzoyl-, diethyl ester. Organic Syntheses, 32, 44. [Link]
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Wang, H., Wu, B., Jiang, F., & Li, C. (2022). Experimental study on distillation and purification of reclaimed NMP. Journal of Physics: Conference Series, 2329(1), 012022. [Link]
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Amemiya, S. (2017). Ion-Selective Electrodes. In Electroanalytical Chemistry (pp. 1-60). CRC Press. [Link]
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Singh, H. B., & Gupta, A. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(3), 429-441. [Link]
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Gupta, V. K., Singh, A. K., & Kumar, P. (2007). Manganese(II) Ion-Selective Membrane Electrode Based on N-(2-picolinamido ethyl). Bulletin of the Korean Chemical Society, 28(10), 1673-1678. [Link]
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Deshpande, R. M., & Niphadkar, P. S. (2013). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. International Journal of Research in Engineering and Technology, 2(11), 370-374. [Link]
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Khan, M. A., & Rabbani, M. M. (2014). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. The Journal of Engineering and Applied Sciences, 33(2), 1-6. [Link]
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Teat, S. J., et al. (1998). Energy-minimized structure of Eu(NO3)3‚3TBP. The three nitrate groups,... Clays and Clay Minerals, 46(6), 635-646. [Link]
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Silber, H. B., & Strozier, J. A. (1987). Europium nitrate complexation in aqueous methanol. Inorganica Chimica Acta, 128(2), 267-271. [Link]
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Virtual Labs. (n.d.). Purification by Fractional distillation/crystallisation. Retrieved from [Link]
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Block, M. R., et al. (1988). Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport. Proceedings of the National Academy of Sciences, 85(20), 7852-7856. [Link]
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Wikipedia. (n.d.). 3D printing. Retrieved from [Link]
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Ch, A., et al. (2024). Integrating High-Dimensional Technical Indicators into Machine Learning Models for Predicting Cryptocurrency Price Movements and Trading Performance: Evidence from Bitcoin, Ethereum, and Ripple. Journal of Risk and Financial Management, 17(1), 1. [Link]mdpi.com/1911-8074/17/1/1)
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Application Notes & Protocols: The Use of N,N,N',N'-Tetraethylmalonamide in Nuclear Fuel Reprocessing
Abstract: The management of spent nuclear fuel is a critical challenge in the nuclear energy sector. Advanced reprocessing strategies aim to partition long-lived minor actinides (Am, Cm) from bulk fission products, particularly lanthanides, to reduce the long-term radiotoxicity of nuclear waste and enable advanced fuel cycles. This document provides a detailed technical guide on the application of N,N,N',N'-Tetraethylmalonamide (TEMA), a key solvent extraction ligand. TEMA is central to the CHON (Carbon, Hydrogen, Oxygen, Nitrogen) principle, which seeks to use reagents that are completely incinerable, thereby minimizing secondary radioactive waste. We will explore the fundamental coordination chemistry of TEMA, its role within DIAMEX-type processes, and provide comprehensive, field-proven protocols for its laboratory-scale application.
Introduction: The Imperative for Advanced Reprocessing
Traditional nuclear fuel reprocessing, dominated by the PUREX (Plutonium and Uranium Recovery by Extraction) process, excels at recovering uranium and plutonium.[1] However, minor actinides (MAs) like americium (Am) and curium (Cm) remain with the high-level liquid waste (HLLW), contributing significantly to its long-term heat load and radiotoxicity.[2] To address this, Partitioning and Transmutation (P&T) strategies are being developed, which require the selective separation of these MAs.[3]
A primary challenge in MA separation is their chemical similarity to lanthanides (Ln), which are present in much higher concentrations in spent fuel. Malonamides, including TEMA, have emerged as highly promising extractants for the co-extraction of An(III) and Ln(III) from the highly acidic PUREX raffinate.[4] Their key advantage lies in their composition of only carbon, hydrogen, oxygen, and nitrogen (CHON), allowing them to be fully incinerated to gaseous products, thus avoiding the generation of problematic secondary phosphated or chlorinated waste streams.[5]
The Extractant: N,N,N',N'-Tetraethylmalonamide (TEMA)
Chemical Properties and Structure
N,N,N',N'-Tetraethylmalonamide is a bidentate neutral ligand. Its efficacy stems from the two carbonyl oxygen atoms which act as a pincer, forming a stable six-membered chelate ring with metal cations. This chelation effect is crucial for its ability to extract trivalent metal ions from highly acidic aqueous solutions.
Caption: Molecular structure of N,N,N',N'-Tetraethylmalonamide (TEMA).
Mechanism of Extraction
The solvent extraction process relies on the principle of transferring a metal ion from an aqueous phase to an immiscible organic phase.[6][7] TEMA facilitates this by neutralizing the charge of the metal cation and encasing it in a lipophilic (oil-soluble) shell.
In a nitric acid medium, the extraction of a trivalent metal ion (M³⁺, where M = Am, Cm, or Ln) is believed to proceed via the formation of a neutral complex, typically involving the metal nitrate salt and several TEMA molecules. The stoichiometry of the extracted complex can vary, but a common form is M(NO₃)₃(TEMA)ₓ. The bidentate coordination of TEMA through its carbonyl oxygens is the driving force for this complexation.[8][9] This neutral, non-polar complex has high solubility in the organic diluent (e.g., n-dodecane), effectively pulling the metal ion out of the aqueous phase.
Caption: Simplified workflow for a DIAMEX-type solvent extraction process.
-
Extraction: The acidic aqueous feed is contacted with the organic solvent (TEMA in a diluent). An(III) and Ln(III) are selectively transferred to the organic phase.
-
Scrubbing: The loaded organic phase is "washed" with a fresh, acidic aqueous solution to remove any co-extracted, weakly complexed fission products.
-
Stripping: The An(III) and Ln(III) are recovered from the organic phase by contacting it with a dilute acid solution. This shifts the equilibrium, causing the metal ions to transfer back to the aqueous phase, which becomes the product stream for subsequent processing (e.g., An/Ln separation in a SANEX process). [9]
Application Protocols
Protocol 4.1: Safety and Handling
WARNING: This protocol involves the use of corrosive acids, flammable organic solvents, and potentially radioactive materials. All work must be conducted in a certified chemical fume hood or glovebox. [10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). [10]* Acid Handling: Always add acid to water, never the other way around. Handle concentrated nitric acid with extreme care in a fume hood.
-
Solvent Handling: Organic diluents like dodecane are flammable. Keep away from ignition sources. [12]Ensure adequate ventilation.
-
Radioactive Materials: If working with genuine HLLW or spiked simulants, strict radiological protection protocols must be followed under the supervision of a qualified radiation safety officer.
-
Waste Disposal: Dispose of all chemical and radioactive waste in accordance with institutional and national regulations.
Protocol 4.2: Preparation of Solutions
Objective: To prepare the organic solvent and a simulated aqueous feed for a batch extraction experiment.
Materials:
-
N,N,N',N'-Tetraethylmalonamide (TEMA)
-
n-Dodecane (or other suitable aliphatic diluent)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
(Optional) Radioactive tracers (e.g., ²⁴¹Am, ¹⁵²Eu) or stable standards for ICP-MS.
Procedure:
-
Organic Solvent (0.5 M TEMA in n-Dodecane):
-
Accurately weigh the required mass of TEMA.
-
Dissolve the TEMA in a known volume of n-dodecane in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
-
Aqueous Feed (3 M HNO₃):
-
In a volumetric flask, start with approximately half the final volume of deionized water.
-
Carefully add the calculated volume of concentrated HNO₃ to the water.
-
If using tracers or standards, add them at this stage.
-
Dilute to the final volume with deionized water and mix well.
-
Protocol 4.3: Batch Solvent Extraction
Objective: To determine the distribution of metal ions between the aqueous and organic phases.
Procedure:
-
Pre-equilibration: In a centrifuge tube, mix equal volumes of the 0.5 M TEMA solvent and a blank 3 M HNO₃ solution (without metals). Vortex for 2 minutes, centrifuge for 5 minutes to separate phases, and discard the aqueous phase. This saturates the organic phase with acid and water.
-
Contacting: Add 2 mL of the pre-equilibrated organic solvent and 2 mL of the metal-containing aqueous feed into a new, clean centrifuge tube (this establishes a phase ratio O/A = 1).
-
Mixing: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully pipette a 1 mL aliquot from the aqueous (bottom) phase and a 1 mL aliquot from the organic (top) phase into separate counting vials or sample tubes for analysis.
Protocol 4.4: Data Analysis and Performance Metrics
Objective: To quantify the efficiency of the extraction.
-
Analysis: Analyze the activity or concentration of the target metal ions (e.g., Am, Eu) in the initial aqueous feed and in the sampled aqueous and organic phases after extraction. Gamma spectroscopy is suitable for radioactive tracers, while ICP-MS can be used for stable isotopes.
-
Calculate the Distribution Coefficient (D):
-
The Distribution Coefficient (D) is the primary measure of extraction efficiency.
-
Formula: D = [Concentration of Metal in Organic Phase] / [Concentration of Metal in Aqueous Phase]
-
-
Calculate the Separation Factor (SF):
-
The Separation Factor (SF) measures the ability of the system to separate two different metals (e.g., Americium from Europium).
-
Formula: SF (Am/Eu) = D (Am) / D (Eu)
-
A high separation factor (>1) indicates that the system preferentially extracts one metal over the other. For TEMA, the SF between Am and Eu is typically low, as it is designed for co-extraction.
-
Data Interpretation & Expected Results
The extraction efficiency of TEMA is highly dependent on the nitric acid concentration of the aqueous phase. Generally, the distribution coefficients for both An(III) and Ln(III) increase with increasing acidity, peaking around 3-4 M HNO₃.
Table 1: Illustrative Distribution Coefficients (D) for a Malonamide System (Note: These are representative values for a typical diamide system and should be determined experimentally for TEMA under specific conditions.)
| Nitric Acid Conc. (M) | D (Am³⁺) | D (Eu³⁺) | SF (Am/Eu) |
| 1.0 | ~2 | ~1.5 | ~1.3 |
| 2.0 | ~10 | ~8 | ~1.25 |
| 3.0 | ~25 | ~20 | ~1.25 |
| 4.0 | ~30 | ~24 | ~1.25 |
| 5.0 | ~20 | ~16 | ~1.25 |
Advantages and Challenges
Advantages:
-
CHON Compliance: The primary advantage is the complete incinerability of the TEMA solvent system, drastically reducing the volume and complexity of secondary waste. [4]* High Stability: Malonamides exhibit good resistance to degradation by acid hydrolysis and radiolysis, which is essential for use in the harsh radioactive and chemical environment of HLLW. [13]* High Efficiency: TEMA provides excellent extraction of An(III) and Ln(III) from the high acidity typical of PUREX raffinate. [14]
Challenges:
-
Third Phase Formation: Certain fission products, particularly Zirconium (Zr) and Molybdenum (Mo), can be co-extracted and lead to the formation of a third, often gelatinous, phase at the aqueous-organic interface. This complicates operations and can be mitigated by adding complexing agents like oxalic acid to the feed. [15]* Low An/Ln Selectivity: TEMA and other malonamides are designed for group extraction and show poor selectivity between trivalent actinides and lanthanides. This necessitates a subsequent, more complex separation step (e.g., SANEX) to isolate the minor actinides. [16][17]* Stripping: While effective, stripping the metals from the loaded organic phase requires careful control of acidity to ensure complete recovery without compromising the stability of the solvent for recycling.
References
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Application Notes and Protocols for N,N,N',N'-Tetraethylmalonamide (TEMA) in DIAMEX and SANEX Processes
Introduction: The Role of Malonamides in Advanced Nuclear Fuel Reprocessing
The management of spent nuclear fuel is a critical aspect of the nuclear energy lifecycle. A primary challenge lies in the separation of highly radiotoxic minor actinides (MAs), such as americium (Am) and curium (Cm), from the bulk of fission products, particularly the chemically similar lanthanides (Ln).[1] The DIAMEX (DIAMide EXtraction) and SANEX (Selective ActiNide EXtraction) processes are advanced hydrometallurgical methods developed to achieve this separation, thereby reducing the long-term radiotoxicity of nuclear waste.[2]
At the heart of the DIAMEX process is a class of extracting agents known as malonamides. These compounds, characterized by the general formula (R(R')NCO)₂CHR'', are prized for their ability to form stable complexes with trivalent actinide and lanthanide ions in highly acidic aqueous solutions, such as the high-level liquid waste (HLLW) generated from the PUREX (Plutonium Uranium Reduction EXtraction) process.[3][4] A key advantage of malonamides is that they are composed solely of carbon, hydrogen, oxygen, and nitrogen (the "CHON" principle), making them completely incinerable and thus minimizing the generation of secondary radioactive waste.[4]
This document provides detailed application notes and protocols for the use of a specific malonamide, N,N,N',N'-Tetraethylmalonamide (TEMA) , in laboratory-scale DIAMEX and SANEX processes. While extensive research has been conducted on longer-chain malonamides like N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA), TEMA represents a fundamental member of this class. Understanding its behavior provides a baseline for evaluating the impact of structural modifications on extraction efficiency and selectivity. The protocols herein are designed for researchers in nuclear chemistry, radiochemistry, and drug development professionals exploring chelation and separation sciences.
Physicochemical Properties of N,N,N',N'-Tetraethylmalonamide (TEMA)
A thorough understanding of the physicochemical properties of the extractant is essential for designing and optimizing solvent extraction processes.
| Property | Value | Source |
| IUPAC Name | N,N,N',N'-tetraethylpropanediamide | [5] |
| CAS Number | 33931-42-9 | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |
| Molecular Weight | 214.31 g/mol | [6] |
| Appearance | Colorless to light-colored liquid | [6] |
| Boiling Point | 162 °C at 10 mmHg | [6] |
| Purity | >97.0% (GC) | [6] |
Mechanism of Extraction: The Role of the Carbonyl Group
The extraction capability of TEMA, like other malonamides, stems from the two carbonyl oxygen atoms, which act as Lewis bases to coordinate with the trivalent metal ions (Am³⁺, Cm³⁺, and Ln³⁺).[7] The malonamide typically acts as a bidentate ligand, forming a chelate ring with the metal ion.[7] This complexation neutralizes the charge of the metal ion-nitrate species, rendering it more soluble in the organic diluent.
The general equilibrium for the extraction of a trivalent metal ion (M³⁺) from a nitric acid (HNO₃) aqueous phase into an organic phase containing TEMA can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nTEMA(org) ⇌
The stoichiometry of the extracted complex (the value of 'n') can vary depending on the specific malonamide and the extraction conditions. For many malonamides, 'n' is typically 2 or 3.[3][5]
The DIAMEX Process: Co-extraction of Actinides and Lanthanides
The primary objective of the DIAMEX process is the simultaneous extraction of trivalent actinides and lanthanides from the highly acidic PUREX raffinate. This step effectively separates them from the bulk of the fission and activation products.
Experimental Workflow for a Laboratory-Scale DIAMEX Process
The following diagram illustrates a typical workflow for a batch DIAMEX extraction experiment.
Caption: Workflow for a batch DIAMEX extraction experiment.
Protocol for a Batch DIAMEX Extraction using TEMA
This protocol describes a single-batch extraction to determine the distribution ratio of Am(III) and Eu(III) between a nitric acid solution and a TEMA-based solvent.
Materials:
-
N,N,N',N'-Tetraethylmalonamide (TEMA), >97% purity
-
n-dodecane (or other suitable aliphatic diluent)
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Radiotracers: ²⁴¹Am(III) and ¹⁵²Eu(III) stock solutions
-
Simulated High-Level Liquid Waste (HLLW) solution (optional, can be substituted with a simple nitric acid solution)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and pipette tips
-
Gamma spectrometer
Procedure:
-
Preparation of the Organic Phase (0.5 M TEMA in n-dodecane):
-
Accurately weigh the required amount of TEMA to prepare a 0.5 M solution in n-dodecane.
-
Dissolve the TEMA in n-dodecane in a volumetric flask, ensuring complete dissolution.
-
-
Preparation of the Aqueous Phase (Simulated HLLW):
-
Prepare a 3 M HNO₃ solution by diluting concentrated nitric acid with deionized water.
-
Spike the 3 M HNO₃ solution with known activities of ²⁴¹Am(III) and ¹⁵²Eu(III) tracers to achieve a measurable count rate. This is the aqueous feed solution.
-
-
Extraction:
-
Pipette 5 mL of the prepared aqueous feed solution into a 15 mL centrifuge tube.
-
Pipette 5 mL of the 0.5 M TEMA organic phase into the same centrifuge tube (this gives a 1:1 phase ratio).
-
Tightly cap the tube and vortex vigorously for 30 minutes to ensure thorough mixing and attainment of equilibrium.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic phases.
-
-
Sampling and Analysis:
-
Carefully pipette a 2 mL aliquot from both the aqueous phase (raffinate) and the organic phase (loaded solvent).
-
Measure the activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a calibrated gamma spectrometer.
-
-
Data Analysis:
-
Calculate the Distribution Ratio (D) for each metal ion using the following equation: D = (Activity of radionuclide in the organic phase) / (Activity of radionuclide in the aqueous phase)
-
Calculate the Extraction Efficiency (%E) using the following equation: %E = (D / (D + 1)) * 100
-
Expected Results and Causality:
The distribution ratios for both Am(III) and Eu(III) are expected to be greater than 1, indicating successful extraction into the organic phase. The efficiency of malonamides generally increases with increasing nitric acid concentration up to a certain point (typically 3-4 M HNO₃), after which competitive extraction of nitric acid can reduce the extraction of metal ions.[3] The ethyl groups in TEMA are less bulky than the longer alkyl chains in other commonly used malonamides, which may influence the stoichiometry of the extracted complex and the overall extraction efficiency. Studies on the effect of alkyl chain length in similar extractants suggest that shorter chains can sometimes lead to higher distribution ratios, provided solubility in the organic diluent is maintained.[8]
The SANEX Process: Selective Actinide Stripping
Following the co-extraction in the DIAMEX process, the SANEX process is employed to selectively strip the actinides (Am, Cm) from the loaded organic phase, leaving the lanthanides behind. This separation is the most challenging step due to the similar ionic radii and coordination chemistry of trivalent actinides and lanthanides.
One common approach in a SANEX process is to use an aqueous stripping solution containing a selective complexing agent that preferentially binds to actinides over lanthanides. Diethylenetriaminepentaacetic acid (DTPA) is a well-known agent for this purpose, often used in a buffered solution.[9]
Logical Flow of a Combined DIAMEX-SANEX Separation
The following diagram illustrates the logical relationship between the DIAMEX and SANEX steps.
Caption: Logical flow of a combined DIAMEX-SANEX separation.
Protocol for a Batch SANEX Stripping Experiment
This protocol describes the selective stripping of Am(III) from a TEMA-based solvent loaded with both Am(III) and Eu(III).
Materials:
-
Loaded organic phase from the DIAMEX protocol (containing known activities of ²⁴¹Am and ¹⁵²Eu in 0.5 M TEMA/n-dodecane)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Citric acid (for buffering)
-
Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Other materials as listed in the DIAMEX protocol
Procedure:
-
Preparation of the Aqueous Stripping Solution (0.05 M DTPA in 0.1 M Citrate Buffer, pH 3):
-
Dissolve the required amounts of citric acid and DTPA in deionized water.
-
Adjust the pH to 3.0 using a concentrated NaOH solution.
-
Bring the solution to the final volume in a volumetric flask.
-
-
Stripping:
-
Pipette 5 mL of the loaded organic phase (from the DIAMEX experiment) into a 15 mL centrifuge tube.
-
Add 5 mL of the prepared aqueous stripping solution to the tube.
-
Tightly cap the tube and vortex vigorously for 1 hour to ensure complete stripping equilibrium.
-
-
Phase Separation and Analysis:
-
Centrifuge the tube at 3000 rpm for 10 minutes.
-
Sample 2 mL aliquots from both the aqueous phase (actinide product) and the organic phase.
-
Analyze the activities of ²⁴¹Am and ¹⁵²Eu in each phase by gamma spectrometry.
-
-
Data Analysis:
-
Calculate the Distribution Ratio (D) for both Am(III) and Eu(III) in the stripping step.
-
Calculate the Stripping Efficiency (%S) for each metal ion: %S = (1 / (D + 1)) * 100
-
Calculate the Separation Factor (SF) of Europium over Americium: SF(Eu/Am) = D(Eu) / D(Am)
-
Expected Results and Causality:
The distribution ratio for Am(III) should be low (ideally << 1), indicating efficient stripping into the aqueous phase. Conversely, the distribution ratio for Eu(III) should remain high, indicating it is retained in the organic phase. This results in a high separation factor (SF(Eu/Am) > 1). The selectivity is driven by the DTPA in the aqueous phase, which forms a more stable complex with Am(III) than with Eu(III), thus "pulling" the americium out of the organic phase.[9] The citrate buffer is crucial for maintaining the optimal pH for selective complexation.
Challenges and Considerations
Third Phase Formation: A significant operational challenge in solvent extraction processes is the formation of a "third phase," an intermediate layer between the aqueous and organic phases that is often rich in the extracted metal-ligand complex.[10][11] This phenomenon can disrupt the hydrodynamics of continuous processes and lead to loss of material. The tendency for third phase formation is influenced by the diluent, the concentration of the extractant and metal ions, and the aqueous phase acidity.[10] While TEMA's shorter alkyl chains might reduce its solubility in aliphatic diluents compared to longer-chain analogues, potentially increasing the risk of third phase formation at high metal loadings, this needs to be experimentally verified. The use of aromatic diluents or phase modifiers can mitigate this issue.[12]
Hydrolytic and Radiolytic Stability: In the harsh chemical and radiation environment of HLLW, the stability of the extractant is paramount. Malonamides can undergo hydrolysis and radiolysis, leading to the formation of degradation products that can interfere with the extraction process and reduce efficiency.[3] While specific data for TEMA is limited, studies on other malonamides have identified the main degradation pathways and their impact on extraction performance.[3]
Conclusion
N,N,N',N'-Tetraethylmalonamide (TEMA) serves as a foundational molecule for understanding the principles of the DIAMEX and SANEX processes. The protocols outlined in this document provide a framework for laboratory-scale investigations into the co-extraction of trivalent actinides and lanthanides and their subsequent selective separation. While TEMA itself may not be the reference extractant for industrial-scale applications due to potential solubility limitations, its study offers invaluable insights into the structure-activity relationships of malonamides. Researchers can adapt these protocols to evaluate novel, more lipophilic derivatives of malonamides, contributing to the development of more efficient and robust processes for advanced nuclear fuel reprocessing.
References
- Ansari, S. A., et al. (2011). Aqueous Partitioning of Minor Actinides by Different Processes.
-
PubChem. (n.d.). N,N,N',N'-Tetraethylmalonamide. Retrieved from [Link]
- Serrano-Purroy, D., et al. (2005). First demonstration of a centrifugal solvent extraction process for minor actinides from a concentrated spent fuel solution. Solvent Extraction and Ion Exchange, 23(5), 623-637.
- Berthon, L., et al. (2001). DIAMEX Process for Minor Actinide Partitioning: Hydrolytic and Radiolytic Degradations of Malonamide Extractants. Separation Science and Technology, 36(5-6), 709-729.
- Christiansen, B., et al. (2002). Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process. Proceedings of the International Solvent Extraction Conference (ISEC 2002).
- Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry, 27(1), e202300632.
- Mowafy, E. A., & Aly, H. F. (2008). Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium. Journal of Radioanalytical and Nuclear Chemistry, 275(3), 601-608.
- Suneesh, A. S., et al. (2018). The fate of the organic phase beyond third phase formation. Physical Chemistry Chemical Physics, 20(33), 21546-21554.
- Hérès, X., et al. (2003). The separation of extractants implemented in the DIAMEX-SANEX process.
-
Kravchuk, D. V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. Retrieved from [Link]
- Lumetta, G. J., et al. (2014).
- Gannaz, B., et al. (2008). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Solvent Extraction and Ion Exchange, 26(4), 355-376.
- Zhu, Z., et al. (2017). Effect of alkyl chain lengthon the extraction properties of U and Th using novel CnmimNTf2/ isophthalamide systems. Journal of Molecular Liquids, 237, 426-432.
- Lumetta, G. J., et al. (2014).
- Ferru, G., et al. (2013). Application of N, N′-tetrasubstituted malonamides to the recovery of iron(III) from chloride solutions. Hydrometallurgy, 131, 68-75.
- Lemport, P. S., et al. (2020). Dependence of the distribution ratio of Am(III) and Eu(III) as a function of equilibrium concentration of tpa in the aqueous phase on the extraction with tpa from nitrate medium. New Journal of Chemistry, 44(30), 12933-12942.
- Afanasiev, A. V. (2015). Tetradentate amide extraction agents for trivalent lanthanides. Chalmers University of Technology.
- IAEA. (2008).
- Lumetta, G. J., et al. (2014).
- Person, A., et al. (2020). Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. Solvent Extraction and Ion Exchange, 38(6), 615-630.
- Bhattacharyya, A., et al. (2006). Separation studies on actinides by malonamide grafted polystyrene-divinyl benzene resin. Journal of Radioanalytical and Nuclear Chemistry, 268(1), 101-106.
- Sasaki, Y., et al. (2011). The Effect of Alkyl Substituents on Actinide and Lanthanide Extraction by Diglycolamide Compounds. Solvent Extraction and Ion Exchange, 29(4), 527-545.
- Lumetta, G. J., et al. (2012).
- Le, H. T., et al. (2023). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Minerals, 13(9), 1184.
- Madic, C., et al. (2002). The separation of the minor actinides: the DIAMEX-SANEX concept. Journal of Alloys and Compounds, 344(1-2), 291-295.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of the minor actinides: the DIAMEX-SANEX concept | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Actinide-Lanthanide Separation Process | Journal Article | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Selectivity Separations with N,N,N',N'-Tetraethylmalonamide (TEMA) Impregnated Resins
Abstract
This technical guide provides a comprehensive overview of the principles and applications of N,N,N',N'-Tetraethylmalonamide (TEMA) impregnated resins in extraction chromatography. TEMA, a bidentate neutral extractant, demonstrates remarkable selectivity for actinides and lanthanides, making it a valuable tool for radiochemical separations, particularly in nuclear waste partitioning and elemental analysis. This document details the underlying coordination chemistry, provides step-by-step protocols for resin preparation and chromatographic separation, and offers insights into optimizing performance. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful separation technology.
Foundational Principles of TEMA-Based Extraction Chromatography
The TEMA Molecule: A Selective Chelator
N,N,N',N'-Tetraethylmalonamide (TEMA) belongs to the family of diamide extractants, which are renowned for their ability to selectively extract trivalent actinides and lanthanides from acidic media. The extraction capability of TEMA is rooted in its molecular structure, where the two carbonyl oxygens act as the primary coordination sites for metal ions. This bidentate chelation forms a stable six-membered ring with the metal ion, enhancing the stability of the extracted complex. The four ethyl groups on the nitrogen atoms provide steric hindrance and increase the molecule's lipophilicity, ensuring its stable impregnation onto a solid support and preventing its leaching into the aqueous mobile phase.
Mechanism of Extraction
The extraction of a trivalent metal ion (M³⁺) from a nitric acid (HNO₃) solution onto a TEMA-impregnated resin follows a neutral complexation mechanism. The overall equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nTEMA(org) ⇌
Here, the "(aq)" and "(org)" phases represent the aqueous mobile phase and the TEMA-containing organic phase immobilized on the resin, respectively. The stoichiometry of the extracted complex (n) is typically 2 or 3, depending on the specific metal ion and the experimental conditions.
The efficiency of this extraction is governed by several key parameters:
-
Nitric Acid Concentration: The distribution ratio (D) of metal ions generally increases with the nitric acid concentration up to a certain point (typically around 3-4 M HNO₃). This is due to the "salting-out" effect, which promotes the formation of the neutral metal-nitrate complex that is readily extracted by TEMA. At very high acidities, the extraction efficiency may decrease due to the competitive extraction of nitric acid itself by the TEMA molecules.
-
Nature of the Solid Support: The inert support material onto which TEMA is impregnated is crucial for the resin's performance. Ideal supports possess high porosity, a large surface area, and chemical stability in acidic environments. Polymeric supports like Amberlite™ XAD resins are commonly used due to their excellent physical and chemical properties.
-
Temperature: The extraction process is often exothermic, meaning that lower temperatures can lead to higher distribution ratios. However, kinetic effects must also be considered, as lower temperatures can slow down the mass transfer of the metal ions.
Protocols for Implementation
Synthesis of N,N,N',N'-Tetraethylmalonamide (TEMA)
While TEMA is commercially available, this protocol outlines its synthesis for laboratories that require custom preparation. The synthesis involves the reaction of diethylmalonyl chloride with diethylamine.
Materials:
-
Diethylmalonyl chloride
-
Diethylamine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Triethylamine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylamine (2.2 equivalents) and triethylamine (1.1 equivalents) in anhydrous diethyl ether or DCM.
-
Cool the flask in an ice-water bath.
-
Add a solution of diethylmalonyl chloride (1 equivalent) in the same anhydrous solvent dropwise from the dropping funnel to the stirred solution of the amines.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2 M HCl, saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude TEMA product.
-
The product can be further purified by flash chromatography if necessary.
Preparation of TEMA-Impregnated Resin
This protocol describes a reliable "dry method" for impregnating a porous polymeric support with TEMA.
Materials:
-
N,N,N',N'-Tetraethylmalonamide (TEMA)
-
Amberlite™ XAD-7 or a similar porous polymeric resin
-
Acetone or another suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Resin Pre-treatment: Clean the Amberlite™ XAD-7 resin by washing it sequentially with methanol, deionized water, 1 M HCl, deionized water, 1 M NaOH, and finally with deionized water until the washings are neutral. Dry the resin in a vacuum oven at 60°C overnight.
-
Impregnation Solution: Prepare a solution of TEMA in acetone. The amount of TEMA should be calculated to achieve the desired weight percentage loading on the resin (e.g., 40% w/w).
-
Impregnation: Add the dried resin to the TEMA solution and allow it to equilibrate for 2-3 hours with gentle agitation.
-
Solvent Removal: Remove the acetone using a rotary evaporator at a temperature of approximately 40-50°C until the resin is free-flowing.
-
Final Drying: Dry the impregnated resin in a vacuum oven at 40°C for 24 hours to remove any residual solvent. The resin is now ready for use.
Application: Separation of Americium(III) and Europium(III)
The separation of trivalent actinides from lanthanides is a significant challenge in nuclear waste management due to their similar chemical properties. TEMA-impregnated resins offer an effective solution for this separation. The following protocol details the separation of Am(III) from Eu(III), a common model system for this application.
Chromatographic Separation Protocol
Materials:
-
TEMA-impregnated resin (40% w/w on Amberlite™ XAD-7)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Nitric acid solutions (3.0 M, 0.1 M, and 0.01 M)
-
Sample containing Am(III) and Eu(III) in dilute HNO₃
-
Appropriate detectors for Am(III) and Eu(III) (e.g., gamma spectrometer, ICP-MS)
Procedure:
-
Column Packing: Prepare a slurry of the TEMA-impregnated resin in 0.1 M HNO₃ and carefully pack it into the chromatography column to form a uniform bed.
-
Column Conditioning: Equilibrate the column by passing at least 10 bed volumes of 3.0 M HNO₃ at a controlled flow rate (e.g., 0.5 mL/min).
-
Sample Loading: Load the Am(III)/Eu(III) sample solution onto the column.
-
Washing: Wash the column with 3-5 bed volumes of 3.0 M HNO₃ to ensure all analytes are adsorbed onto the resin.
-
Elution:
-
Americium Elution: Elute Am(III) from the column using 0.1 M HNO₃. The weaker complex of Am(III) with TEMA compared to Eu(III) allows for its selective elution at this acid concentration.
-
Europium Stripping: After the complete elution of Am(III), strip the more strongly retained Eu(III) from the column using 0.01 M HNO₃.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them to determine the concentration of Am(III) and Eu(III) to generate an elution profile.
Expected Performance Data
The following table provides representative data for the separation of Am(III) and Eu(III) using a TEMA-impregnated resin, based on the behavior of similar malonamide systems.
| Parameter | Value | Reference |
| Distribution Ratios (D) in 3.0 M HNO₃ | ||
| D(Am) | ~100 | Analogous to TMMA systems[1] |
| D(Eu) | ~150 | Analogous to TMMA systems[1] |
| Separation Factor (α = D(Eu)/D(Am)) | ~1.5 | Analogous to TMMA systems[1] |
| Elution Conditions | ||
| Am(III) Eluent | 0.1 M HNO₃ | |
| Eu(III) Eluent | 0.01 M HNO₃ | |
| Typical Recovery | >99% for both elements |
Visualization of Processes
Workflow for TEMA Resin Preparation and Application
Caption: A streamlined workflow for the preparation and chromatographic application of TEMA-impregnated resins.
Metal Ion Chelation by TEMA
Caption: Bidentate chelation of a metal ion (M³⁺) by a TEMA molecule, forming a stable six-membered ring.
Scientific Integrity and Validation
The reliability of separations using TEMA-impregnated resins is contingent upon careful control of experimental parameters and regular validation of the resin's performance.
-
Resin Stability and Reusability: While TEMA is physically adsorbed onto the support, some leaching may occur over multiple cycles, especially with aggressive eluents. It is recommended to monitor the resin's performance by periodically running a standard separation to check for changes in retention times and peak shapes. The stability of impregnated resins can be quite high, with many cycles possible before a significant degradation in performance is observed.[2][3][4][5]
-
Method Validation: For quantitative applications, the chromatographic method should be validated for parameters such as linearity, accuracy, precision, and recovery. This ensures the trustworthiness of the obtained results.
-
Causality of Separation: The separation of Am(III) and Eu(III) is primarily driven by the subtle differences in their ionic radii and the resulting stability of their complexes with TEMA. The slightly smaller ionic radius of Eu(III) compared to Am(III) leads to a marginally more stable complex, resulting in its stronger retention on the column.
Conclusion
N,N,N',N'-Tetraethylmalonamide (TEMA) impregnated resins represent a robust and highly selective tool for the separation of f-block elements. The principles of neutral complexation, combined with the practical advantages of extraction chromatography, make this a powerful technique for applications in nuclear chemistry, environmental analysis, and beyond. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can effectively implement and optimize separations using TEMA-impregnated resins.
References
-
Kravchuk, D. V., Wang, X., & etc. (2024). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
-
Shimada, A., et al. (2013). Studies on the Uptake and Column Chromatographic Separation of Eu, Th, U, and Am by Tetramethylmalonamide Resin. ResearchGate. [Link]
-
Horwitz, E. P., et al. Novel Extraction Chromatographic Resins Based on Tetraalkyldiglycolamides: Characterization and Potential Applications. ResearchGate. [Link]
-
Gergoric, M., et al. (2021). Characterization of actinide resin for separation of 51,52gMn from bulk target material. Nuclear Medicine and Biology, 96-97, 19-26. [Link]
-
Pourmand, A., et al. (2010). A simple, rapid, and versatile method for elemental separation and sample purification in geological materials using Eichrom TODGA resin. Geostandards and Geoanalytical Research, 34(4), 317-328. [Link]
-
Shimada, A., et al. (2013). Studies on the Uptake and Column Chromatographic Separation of Eu, Th, U, and Am by Tetramethylmalonamide Resin. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 31-38. [Link]
-
Sengupta, A., et al. (2020). Dependence of americium and europium distribution ratios and selectivity factor on nitric acid content. ResearchGate. [Link]
-
Warshawsky, A. (2025). High Stability Solvent Impregnated Resins: Metal Ion Complexation as a Function of Time. ResearchGate. [Link]
-
Rios, J. L., et al. (2023). Evaluating multiproduct chromatography Protein A resin reuse for monoclonal antibodies in biopharmaceutical manufacturing. Biotechnology Progress, 39(3), e3333. [Link]
-
ACS Fall 2025. Evaluating multi-product chromatography resin reuse for monoclonal antibodies in biopharmaceutical manufacturing. [Link]
-
Othman, N. S., et al. (2021). Extraction behaviors of aqueous PEG impregnated resin system in terms of impregnation stability and recovery via protein impregnated resin interactions on bovine serum albumin. PeerJ, 9, e12555. [Link]
-
Horwitz, E. P., et al. Novel Extraction of Chromatographic Resins Based on Tetraalkyldiglycolamides: Characterization and Potential Applications. ResearchGate. [Link]
-
Scribd. DEET Synthesis and Purification. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Evaluating multiproduct chromatography Protein A resin reuse for monoclonal antibodies in biopharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating multi-product chromatography resin reuse for monoclonal antibodies in biopharmaceutical manufacturing - American Chemical Society [acs.digitellinc.com]
- 5. Extraction behaviors of aqueous PEG impregnated resin system in terms of impregnation stability and recovery via protein impregnated resin interactions on bovine serum albumin [PeerJ] [peerj.com]
Application Notes and Protocols for Selective Metal Ion Recovery using N,N,N',N'-Tetraethylmalonamide (TEMA)
Introduction: The Role of N,N,N',N'-Tetraethylmalonamide in Selective Metal Ion Separations
N,N,N',N'-Tetraethylmalonamide, hereafter referred to as TEMA, is a neutral, bidentate chelating ligand with the molecular formula C₁₁H₂₂N₂O₂.[1] Its molecular structure, characterized by a central methylene group flanked by two amide functionalities with terminal ethyl groups, bestows upon it remarkable properties for the selective complexation and extraction of metal ions. TEMA has garnered significant attention, particularly in the field of hydrometallurgy and nuclear waste reprocessing, for its ability to selectively extract trivalent lanthanides and actinides from highly acidic aqueous solutions.[2][3] This selectivity is of paramount importance in the partitioning and transmutation (P&T) strategy for the management of high-level nuclear waste, where the separation of long-lived minor actinides (e.g., Americium and Curium) from the more abundant lanthanide fission products is a critical step.[2][4][5]
The efficacy of TEMA lies in the coordinating ability of the two carbonyl oxygen atoms, which act as a bidentate ligand to form stable chelate rings with metal ions. The ethyl groups on the nitrogen atoms provide steric hindrance and enhance the lipophilicity of the resulting metal-TEMA complex, facilitating its extraction into an organic phase. The selectivity of TEMA for specific metal ions is a nuanced interplay of factors including the ionic radius of the metal, the acidity of the aqueous phase, and the nature of the organic diluent used.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of TEMA for selective metal ion recovery. The protocols detailed herein are designed to be self-validating, with explanations grounded in established coordination chemistry principles.
Physicochemical Properties of N,N,N',N'-Tetraethylmalonamide
A thorough understanding of the physical and chemical properties of TEMA is essential for its effective application in metal ion separation protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [6] |
| Appearance | Liquid | [6] |
| Purity | >97.0% (GC) | [6] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [6] |
| Storage Conditions | Store under inert gas | [6] |
Synthesis of N,N,N',N'-Tetraethylmalonamide: A Laboratory-Scale Protocol
While TEMA is commercially available, in-house synthesis may be desirable for certain research applications. The following protocol describes a general and reliable method for the laboratory-scale synthesis of TEMA, adapted from established procedures for the synthesis of malonamides.[7] The reaction involves the amidation of a malonic acid derivative, such as diethyl malonate or malonyl chloride, with diethylamine.
Causality of Experimental Choices:
-
Choice of Reagents: Diethyl malonate is a common and relatively inexpensive starting material. Malonyl chloride, while more reactive, is also a suitable precursor. Diethylamine provides the tetraethyl substitution on the amide nitrogens.
-
Solvent: A dry, inert solvent such as diethyl ether or tetrahydrofuran (THF) is used to prevent side reactions with water and to dissolve the reactants.[7]
-
Base: Triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction when using malonyl chloride, driving the reaction to completion.[7]
-
Temperature Control: The dropwise addition of the acylating agent at a controlled temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (2 equivalents) and triethylamine (1 equivalent, if using malonyl chloride) in dry diethyl ether.
-
Addition of Malonyl Derivative: Cool the reaction mixture in an ice bath. Dissolve malonyl chloride (0.5 equivalents) in dry diethyl ether and add it dropwise to the stirred solution of diethylamine over a period of 90 minutes.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[7]
-
Work-up:
-
Add water to the reaction mixture to quench any unreacted reagents and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and extract the crude product with diethyl ether.
-
Wash the organic layer successively with 2 M HCl, saturated sodium bicarbonate solution, water, and finally brine.[7]
-
-
Purification:
-
Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) and concentrate it in vacuo to obtain the crude TEMA.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Protocol for Selective Lanthanide/Actinide Separation using TEMA
This protocol details a liquid-liquid extraction procedure for the selective separation of trivalent actinides (e.g., Americium-241) from trivalent lanthanides (e.g., Europium-152/154), a key process in nuclear waste management. This procedure is based on the principles of the DIAMEX-SANEX (Diamide Extraction - Selective Actinide Extraction) process.[2][3]
Core Principle and Mechanistic Insight:
The separation is based on the subtle differences in the complexation of TEMA with actinides and lanthanides. While TEMA co-extracts both groups of elements from a highly acidic medium (e.g., 3 M HNO₃), the subsequent selective stripping of actinides is achieved by contacting the loaded organic phase with a dilute aqueous solution containing a selective complexing agent.[2][5] The slightly stronger affinity of TEMA for Am(III) over Eu(III) contributes to the initial extraction.[5] The subsequent stripping step exploits the preferential complexation of the actinides by a hydrophilic ligand in the aqueous phase, leading to their back-extraction.
Experimental Workflow Diagram:
Caption: Workflow for selective actinide recovery using TEMA.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Aqueous Feed Solution: Prepare a stock solution containing the metal ions of interest (e.g., tracer concentrations of Americium-241 and Europium-152/154) in 3 M nitric acid. The high acidity ensures the metal ions are in a readily extractable form.[2]
-
Organic Extractant Solution: Prepare a solution of TEMA in a suitable organic diluent, such as n-dodecane. The concentration of TEMA will depend on the concentration of metal ions to be extracted. A typical concentration range is 0.1 M to 0.5 M.
-
Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.1 M HNO₃). For enhanced selectivity, a suitable hydrophilic complexing agent can be added to the stripping solution.[2]
-
-
Extraction:
-
In a centrifuge tube or a separatory funnel, mix equal volumes of the aqueous feed solution and the organic extractant solution.
-
Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Separate the two phases by centrifugation or by allowing them to settle in the separatory funnel.
-
-
Analysis of Extraction Efficiency:
-
Take an aliquot from both the aqueous raffinate and the loaded organic phase.
-
Determine the concentration of the metal ions in each phase using appropriate analytical techniques (e.g., gamma spectroscopy for radioactive tracers, ICP-MS for stable isotopes).
-
Calculate the distribution ratio (D) for each metal ion using the formula: D = [Metal]organic / [Metal]aqueous
-
Calculate the separation factor (SF) between two metal ions (e.g., Am and Eu) using the formula: SFAm/Eu = DAm / DEu
-
-
Selective Stripping:
-
Take the loaded organic phase from the extraction step and mix it with an equal volume of the stripping solution.
-
Agitate the mixture for a sufficient time to allow for the back-extraction of the targeted metal ions (in this case, primarily the actinides).
-
Separate the two phases.
-
-
Analysis of Stripping Efficiency:
-
Analyze the metal ion concentrations in the stripped organic phase and the aqueous product solution.
-
Calculate the percentage of each metal ion stripped from the organic phase.
-
Quantitative Data on Metal Ion Extraction with Malonamides
The following table summarizes typical extraction data for trivalent lanthanides and actinides with malonamide-based extractants, illustrating the selectivity that can be achieved.
| Metal Ion | Extractant System | Aqueous Phase | Distribution Ratio (D) | Separation Factor (SFAm/Eu) | Reference |
| Am(III) | DMDOHEMA in n-dodecane | 1 M HNO₃ | ~1 | ~2 | [5] |
| Eu(III) | DMDOHEMA in n-dodecane | 1 M HNO₃ | ~0.5 | [5] | |
| Am(III) | DMDOHEMA + HDHP in n-dodecane | < 1 M HNO₃ | Varies | Antagonism | [5] |
| Eu(III) | DMDOHEMA + HDHP in n-dodecane | < 1 M HNO₃ | Varies | [5] | |
| Am(III) | DMDOHEMA + HDHP in n-dodecane | > 1 M HNO₃ | Varies | Synergism | [5] |
| Eu(III) | DMDOHEMA + HDHP in n-dodecane | > 1 M HNO₃ | Varies | [5] |
Note: DMDOHEMA (N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide) and HDHP (di-n-hexylphosphoric acid) are commonly used in the DIAMEX-SANEX process.
Coordination Chemistry of TEMA with Metal Ions
The selective extraction capabilities of TEMA are rooted in the specific coordination environment it creates around the metal ion. Spectroscopic and crystallographic studies have shown that TEMA typically acts as a bidentate ligand, coordinating to the metal ion through its two carbonyl oxygen atoms.[8]
Diagram of TEMA-Lanthanide Complex:
Caption: Coordination of a Lanthanide ion with TEMA ligands.
In a typical complex, such as those formed with lanthanides, the metal ion is coordinated by two bidentate TEMA ligands and three bidentate nitrate ions, resulting in a coordination number of 10.[8] The nitrate ions act as counter-anions to neutralize the charge of the metal ion and also participate in the coordination sphere.
Conclusion
N,N,N',N'-Tetraethylmalonamide is a versatile and effective extractant for the selective recovery of metal ions, particularly lanthanides and actinides. Its utility in advanced nuclear fuel reprocessing and other hydrometallurgical applications is well-established. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments for selective metal ion separations using TEMA. A clear understanding of the underlying coordination chemistry and the influence of experimental parameters is key to achieving high separation efficiencies.
References
-
Kravchuk, D. V., Wang, X., & Michael, J. (n.d.). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
-
Liquid–liquid extraction of europium(iii) and other trivalent rare-earth ions using a non-fluorinated functionalized ionic liquid. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Separation of americium from the highly active PUREX raffinate. (2023, April 12). JuSER :: Search. [Link]
-
Solvent extraction of metal ions from nitric acid solution using N,N [ ] ′-substituted malonamides. Experimental and crystallographic evidence for two mechanisms of extraction, metal complexation and ion-pair formation. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
(PDF) Extraction of Eu (III) and Am (III) from Nitric Acid Solution with Bisdiglycolamides. (2025, August 6). ResearchGate. [Link]
-
(PDF) Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. (2025, August 9). ResearchGate. [Link]
-
Rapid americium separations from complex matrices using commercially available extraction chromatography resins. (n.d.). [Link]
-
Malonic acid, ethylidene-, diethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]
-
diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. [Link]
-
Selective Separation of Americium(III), Curium(III), and Lanthanide(III) by Aqueous and Organic Competitive Extraction. (2024, January 8). PubMed. [Link]
-
Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). PMC. [Link]
-
(PDF) Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium. (2025, August 7). ResearchGate. [Link]
-
Separation of americium from tervalent lanthanides for high-resolution alpha spectrometry. (1983, December 31). OSTI.GOV. [Link]
-
Extraction of europium (III) and americium (III) from acidic feeds using four extraction chromatography resins containing diglycolamide extractants. (n.d.). INIS-IAEA. [Link]
-
(PDF) Liquid-liquid extraction of Am(III), Pu(IV), and U(VI) using malonamide and tributyl phosphate in room temperature ionic liquids as diluent. (2025, October 18). ResearchGate. [Link]
- CN1237571A - Preparation method of diethyl malonate. (n.d.).
-
N,N,N',N'-Tetraethylmalonamide. (n.d.). PubChem. [Link]
-
(PDF) Synthesis of diethyl malonate in situ. (2025, August 7). ResearchGate. [Link]
-
Preparation of diethyl diethylmalonate. (n.d.). PrepChem.com. [Link]
-
N,N,N',N'-Tetramethylmalonamide. (n.d.). MySkinRecipes. [Link]
-
Kravchuk, D. V., Wang, X., & Michael, J. (n.d.). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
-
(PDF) Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024, January 12). ResearchGate. [Link]
-
Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. (n.d.). PMC. [Link]
-
Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. (n.d.). MDPI. [Link]
-
Nanoparticle-Based Liquid–Liquid Extraction for the Determination of Metal Ions. (2021, November 18). PMC. [Link]
-
(PDF) bis(2-(benzylthio)ethyl)malonamides: Synthesis, Electronic and Steric effects in Silver(I) Extraction and Silver(I) Binding. (n.d.). ChemRxiv. [Link]
Sources
- 1. library2.smu.ca [library2.smu.ca]
- 2. Liquid–liquid extraction of europium(iii) and other trivalent rare-earth ions using a non-fluorinated functionalized ionic liquid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. researchgate.net [researchgate.net]
- 6. N,N,N',N'-Tetraethylmalonamide | 33931-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Note: Elucidating Ternary Complex Formation with N,N,N',N'-Tetraethylmalonamide
Introduction: The Significance of Ternary Complexes
In the realms of coordination chemistry, materials science, and drug discovery, the formation of ternary complexes—supramolecular assemblies of a central species and two different ligands—represents a critical mechanism for achieving novel functionalities and enhanced selectivity. Unlike binary complexes, ternary systems offer a higher degree of tunability, allowing for the fine-tuning of electronic, steric, and photophysical properties. This is particularly relevant in the field of lanthanide chemistry, where the formation of ternary complexes is a cornerstone of synergistic solvent extraction processes for rare-earth element separation and the development of highly luminescent materials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation and characterization of ternary complexes involving the versatile neutral ligand, N,N,N',N'-Tetraethylmalonamide (TEMA) . TEMA, a bidentate chelating agent, is known for its ability to form stable complexes with a variety of metal ions. When used in conjunction with a second ligand, it can participate in the formation of highly stable and functional ternary complexes. Herein, we will explore the underlying principles of TEMA-involved ternary complex formation and provide detailed protocols for their synthesis and characterization using spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Mechanism of Ternary Complex Formation: A Synergistic Approach
The formation of a ternary complex involving a central metal ion (M), TEMA (L1), and a second ligand (L2) can proceed through various pathways. A common scenario, particularly with lanthanide ions, involves the initial formation of a binary complex, which then coordinates with the second ligand. The stability and properties of the resulting ternary complex are often governed by synergistic effects, where the combined interaction is stronger than the sum of the individual ligand interactions.
Several factors contribute to the stability of these ternary complexes:
-
Coordination Number Expansion: Lanthanide ions, for instance, have high coordination numbers (typically 8-10). The primary ligand may not fully saturate the coordination sphere of the metal ion, leaving vacant sites for the second ligand to bind.
-
Neutralization of Charge: If the primary ligand is anionic (e.g., a β-diketonate), the coordination of a neutral ligand like TEMA can neutralize the charge of the complex, enhancing its solubility in nonpolar organic solvents. This is a key principle in liquid-liquid extraction.
-
Steric Factors: The steric bulk of the ligands plays a crucial role in the geometry and stability of the ternary complex. The flexible ethyl groups of TEMA can adapt to accommodate various secondary ligands.
-
Electronic Effects: The electron-donating properties of the ligands can influence the Lewis acidity of the central metal ion, affecting the binding of subsequent ligands.
The following diagram illustrates the general principle of ternary complex formation with a lanthanide ion, TEMA, and a β-diketonate as the secondary ligand.
Caption: General pathway for the formation of a ternary complex involving a lanthanide ion, a β-diketonate, and TEMA.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of a model ternary complex: Tris(thenoyltrifluoroacetonato)europium(III) with N,N,N',N'-Tetraethylmalonamide (Eu(TTA)₃(TEMA)) .
Synthesis of the Eu(TTA)₃(TEMA) Ternary Complex
This protocol describes a straightforward method for the synthesis of the ternary complex in a suitable organic solvent.
Materials and Reagents:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Thenoyltrifluoroacetone (HTTA)
-
N,N,N',N'-Tetraethylmalonamide (TEMA)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Preparation of Ligand Solution: In a 50 mL beaker, dissolve 3 mmol of HTTA in 20 mL of ethanol.
-
pH Adjustment: While stirring, slowly add a 0.5 M NaOH solution dropwise to the HTTA solution until the pH reaches approximately 6.5-7.0. This deprotonates the β-diketone, making it ready for complexation.
-
Addition of Metal Salt: In a separate beaker, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.
-
Formation of the Binary Complex: Slowly add the Europium(III) solution to the deprotonated HTTA solution while stirring vigorously. A precipitate of the binary complex, Eu(TTA)₃, should form.
-
Introduction of TEMA: To the suspension of the binary complex, add a solution of 1.1 mmol of TEMA in 5 mL of ethanol.
-
Reaction and Isolation: Continue stirring the mixture at room temperature for 2-3 hours. The precipitate should gradually dissolve as the ternary complex forms, which is more soluble. If a precipitate remains, it can be filtered off.
-
Crystallization: The solvent from the filtrate is then slowly evaporated at room temperature. Crystals of Eu(TTA)₃(TEMA) suitable for X-ray diffraction may be obtained over several days.
Characterization by UV-Visible Spectrophotometry: Stoichiometry Determination
Job's method of continuous variation is a powerful technique to determine the stoichiometry of a complex in solution.[1][2] This protocol outlines how to apply this method to the Eu(TTA)₃ and TEMA system.
Instrumentation:
-
UV-Visible Spectrophotometer with a 1 cm path length cuvette.
Procedure:
-
Preparation of Stock Solutions: Prepare equimolar (e.g., 1 x 10⁻⁴ M) stock solutions of the binary complex Eu(TTA)₃ and TEMA in a suitable solvent (e.g., ethanol or acetonitrile).
-
Preparation of Sample Series: Prepare a series of solutions in 10 mL volumetric flasks by mixing the stock solutions of Eu(TTA)₃ and TEMA in varying mole fractions, keeping the total concentration constant. The total volume in each flask should be 10 mL.
-
Spectrophotometric Measurements: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 300-450 nm). Identify the wavelength of maximum absorbance (λ_max) for the ternary complex, which should be different from the absorbance of the individual components.
-
Data Analysis: Plot the absorbance at λ_max against the mole fraction of TEMA. The plot should consist of two intersecting lines. The mole fraction at which the intersection occurs corresponds to the stoichiometry of the complex.
Hypothetical Data Presentation:
| Mole Fraction of TEMA | Absorbance at λ_max (e.g., 345 nm) |
| 0.0 | 0.150 |
| 0.1 | 0.255 |
| 0.2 | 0.360 |
| 0.3 | 0.465 |
| 0.4 | 0.570 |
| 0.5 | 0.675 |
| 0.6 | 0.540 |
| 0.7 | 0.405 |
| 0.8 | 0.270 |
| 0.9 | 0.135 |
| 1.0 | 0.005 |
The Job's plot for this data would show a maximum at a mole fraction of 0.5, indicating a 1:1 stoichiometry between Eu(TTA)₃ and TEMA.
Caption: A streamlined workflow for determining complex stoichiometry using Job's method.
Characterization by NMR Spectroscopy: Probing Solution Structure
NMR spectroscopy is an invaluable tool for studying the structure and dynamics of complexes in solution. For paramagnetic lanthanide complexes, the induced shifts can provide detailed structural information.[3]
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a series of NMR samples in a deuterated solvent (e.g., CDCl₃ or CD₃CN) containing a constant concentration of TEMA and varying concentrations of a paramagnetic lanthanide complex (e.g., Eu(TTA)₃). A diamagnetic analogue (e.g., La(TTA)₃) should also be used as a reference.
-
¹H NMR Titration: Acquire ¹H NMR spectra for each sample. The addition of the paramagnetic complex will induce shifts in the proton resonances of TEMA.
-
Data Analysis: Monitor the chemical shift changes of the TEMA protons as a function of the lanthanide complex concentration. The magnitude and direction of the lanthanide-induced shifts (LIS) can provide information about the proximity of the protons to the metal center. Protons closer to the europium ion will experience larger shifts.
Hypothetical Data Presentation:
| Molar Ratio (Eu(TTA)₃ : TEMA) | Chemical Shift of -CH₂- (ppm) | Chemical Shift of -CH₃ (ppm) |
| 0:1 (TEMA only) | 3.35 | 1.15 |
| 0.25:1 | 4.10 | 1.30 |
| 0.5:1 | 4.85 | 1.45 |
| 0.75:1 | 5.60 | 1.60 |
| 1:1 | 6.35 | 1.75 |
The significant downfield shifts of the methylene (-CH₂-) and methyl (-CH₃) protons of TEMA upon addition of Eu(TTA)₃ confirm the coordination of TEMA to the europium ion. The larger shift of the methylene protons suggests their closer proximity to the paramagnetic center.
Characterization by Single-Crystal X-ray Crystallography: Definitive Structural Elucidation
Single-crystal X-ray crystallography provides unambiguous proof of the solid-state structure of the ternary complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal of Eu(TTA)₃(TEMA) grown from the synthesis protocol and mount it on a goniometer head. For air-sensitive samples, this should be done under an inert atmosphere.[4][5]
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.
Expected Structural Features:
The crystal structure would likely reveal the europium ion coordinated to the three bidentate TTA ligands and one bidentate TEMA ligand, resulting in a coordination number of 8. The geometry around the europium ion would likely be a distorted square antiprism or a similar high-coordination geometry.
Caption: The synergy of different analytical techniques provides a complete picture of the ternary complex.
Conclusion
The formation of ternary complexes with N,N,N',N'-Tetraethylmalonamide offers a versatile platform for the development of advanced materials and chemical processes. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of such complexes. By combining spectrophotometric, spectroscopic, and crystallographic techniques, researchers can gain deep insights into the stoichiometry, solution behavior, and solid-state structure of these fascinating supramolecular assemblies. This knowledge is paramount for the rational design of new functional materials, efficient separation agents, and targeted therapeutics.
References
- Job, P. Formation and stability of inorganic complexes in solution. Annales de Chimie1928, 10 (9), 113-203.
-
Renny, J. S.; Tomasevich, L. L.; Tallmadge, E. H.; Collum, D. B. Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry. Angewandte Chemie International Edition2013 , 52 (46), 11998-12013. [Link]
-
Kravchuk, D. V.; Wang, X.; Oliver, A. G.; Gorden, A. E. V. Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Inorganic Chemistry2024 , 63 (3), 1541-1551. [Link]
-
Atanassova, M.; Kurteva, V. Synergism in the Solvent Extraction of Europium(III) with Thenoyltrifluoroacetone and CMPO in Methylimidazolium Ionic Liquids. Journal of Solution Chemistry2019 , 48, 15-30. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. 2023 . [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N,N',N'-Tetraethylmalonamide (TEMA) Concentration in Solvent Extraction
Welcome to the technical support center for the application of N,N,N',N'-Tetraethylmalonamide (TEMA) in solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimental work. As your dedicated application scientist, I have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your results.
I. Foundational Knowledge: Understanding TEMA in Solvent Extraction
N,N,N',N'-Tetraethylmalonamide (TEMA) is a neutral, bidentate ligand that has garnered significant interest for its efficacy in the solvent extraction of metal ions, particularly for the separation of actinides and lanthanides from nitric acid solutions.[1][2] Its primary mode of action involves the formation of a coordination complex with the metal ion via the carbonyl oxygen atoms. The efficiency and selectivity of this extraction process are highly dependent on a range of experimental parameters. A fundamental understanding of these parameters is crucial for optimizing your extraction protocols and for troubleshooting any issues that may arise.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your solvent extraction experiments with TEMA, providing step-by-step guidance to resolve them.
Issue 1: Formation of a Third Phase
Question: During the extraction from a high-concentration nitric acid feed, my organic phase has split into two layers, a phenomenon often referred to as "third-phase formation." What causes this, and how can I prevent it?
Answer:
Third-phase formation is a common challenge when using tetraalkylmalonamides in hydrocarbon diluents at high nitric acid and/or metal loading.[3][4] It occurs when the extracted metal-ligand complexes aggregate and become less soluble in the non-polar diluent, leading to the separation of a dense, extractant-rich third phase.[4] This phenomenon can negatively impact the efficiency and feasibility of your separation process.
Troubleshooting Protocol: Preventing Third-Phase Formation
-
Reduce Nitric Acid Concentration: If your experimental conditions permit, lowering the nitric acid concentration in the aqueous phase can prevent third-phase formation. The issue is more prevalent at medium-to-high nitric acid concentrations.[3]
-
Decrease TEMA Concentration: A lower concentration of TEMA in the organic phase can reduce the propensity for aggregation.
-
Employ a Phase Modifier: The most effective method to counteract third-phase formation is the addition of a phase modifier to the organic phase.[3][5] These modifiers are typically amphiphilic molecules that increase the solubility of the extracted complexes in the diluent.
-
Tributylphosphate (TBP): A commonly used modifier. However, it may not be suitable for processes requiring a phosphate-free stream.[3][6]
-
Long-chain Alcohols (e.g., 1-octanol): The addition of 5 vol% of 1-octanol has been shown to be effective in preventing phase splitting.[7][8]
-
Amides (e.g., di-2-ethylhexylacetamide, N,N-dihexyloctanamide (DHOA)): These have proven to be excellent phase modifiers. For instance, a system with 0.5 M TEMA in dodecane can be extended to work in up to 7.5 M nitric acid by adding 1.0 M di-2-ethylhexylacetamide.[3] A 0.5 M concentration of DHOA is also effective.[5][7]
-
Experimental Workflow for Preventing Third Phase Formation
Caption: Troubleshooting workflow for addressing third-phase formation.
Issue 2: Formation of a Stable Emulsion
Question: After mixing the aqueous and organic phases, a stable emulsion has formed at the interface, making phase separation difficult. How can I break this emulsion?
Answer:
Emulsion formation is a frequent issue in liquid-liquid extraction, often caused by the presence of surfactants, particulate matter, or high shear mixing.[9] Breaking these emulsions is crucial for accurate and efficient separation.
Step-by-Step Guide to Breaking Emulsions
-
Patience is Key: Allow the mixture to stand undisturbed for some time (up to an hour). Gentle tapping or stirring of the interface with a glass rod can sometimes be sufficient to break the emulsion.[10][11]
-
Increase Ionic Strength ("Salting Out"): Add a small amount of a saturated sodium chloride solution (brine) or solid sodium chloride to the mixture.[1][9] This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for breaking emulsions.[9][12]
-
Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can help to coalesce the dispersed droplets.[9]
-
Temperature Modification: Gently warming the mixture can sometimes help to break an emulsion, but this should be done with caution, especially when using volatile organic solvents.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.[9]
Issue 3: Low Extraction Efficiency
Question: My distribution ratio (D) for the target metal ion is consistently lower than expected. What factors could be contributing to this, and how can I improve it?
Answer:
Low extraction efficiency can be attributed to several factors. A systematic evaluation of your experimental parameters is necessary to identify the root cause.
Optimization Parameters for Extraction Efficiency
| Parameter | Effect on Extraction Efficiency | Recommended Optimization Strategy |
| TEMA Concentration | Generally, increasing the TEMA concentration in the organic phase leads to higher extraction efficiency. | Increase the TEMA concentration incrementally, while being mindful of the potential for third-phase formation at very high concentrations. |
| Nitric Acid Concentration | The effect is complex and metal-ion dependent. For many trivalent actinides and lanthanides, extraction efficiency increases with nitric acid concentration up to a certain point, after which it may decrease.[2] | Optimize the nitric acid concentration for your specific metal ion of interest by performing extractions over a range of concentrations. |
| Ionic Strength | Increasing the ionic strength of the aqueous phase, for example by adding a salt like lithium nitrate, can enhance extraction.[2][10] | Consider adding a neutral salt to the aqueous phase to promote the "salting-out" effect. |
| Temperature | The effect of temperature is system-dependent. For some systems, extraction is exothermic, meaning efficiency decreases with increasing temperature, while for others it is endothermic. | Investigate the effect of temperature on your system to determine the optimal operating temperature. |
| Diluent Choice | The nature of the diluent significantly impacts extraction efficiency. | Aromatic diluents like toluene often show good performance.[2][10] The choice of diluent should be based on a balance of extraction efficiency, phase stability, and safety considerations. |
Issue 4: Poor Selectivity between Actinides and Lanthanides
Question: I am trying to selectively extract trivalent actinides from a solution containing lanthanides, but the separation factor is low. How can I improve the selectivity?
Answer:
Achieving high selectivity between trivalent actinides and lanthanides is a significant challenge due to their similar ionic radii and chemical properties. However, several strategies can be employed to enhance selectivity.
-
Aqueous Phase Complexing Agents: The addition of a hydrophilic complexing agent to the aqueous phase that preferentially binds to actinides can improve separation. For example, in the DIAMEX-SANEX process, a dilute solution of diethylenetriaminepentaacetic acid (DTPA) is used to selectively strip actinides from the loaded organic phase.[1]
-
pH Control: The extraction of both actinides and lanthanides is pH-dependent. Careful control of the aqueous phase pH can exploit the subtle differences in their complexation behavior.
-
Ligand Modification: While beyond the scope of a typical experimental optimization, it is worth noting that research is ongoing to design ligands with enhanced selectivity for actinides by incorporating "soft" donor atoms (like nitrogen) in addition to the "hard" oxygen donors of TEMA.[3][11]
III. Frequently Asked Questions (FAQs)
Q1: How can I synthesize N,N,N',N'-Tetraethylmalonamide (TEMA) in the laboratory?
A1: TEMA can be synthesized through the amidation of diethyl malonate with diethylamine. A general laboratory-scale procedure is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate and an excess of diethylamine.
-
Heating: Heat the reaction mixture to reflux. The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess diethylamine and ethanol byproduct under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: This is a general guideline. For detailed synthesis protocols, it is recommended to consult the primary literature.[13][14]
Q2: What is the chemical stability of TEMA, and how can I regenerate and recycle the solvent?
A2: TEMA exhibits good chemical and radiolytic stability, which is a key advantage for its use in nuclear fuel reprocessing.[15] However, over prolonged use, some degradation can occur, particularly in the presence of strong acids and radiation.
Solvent Regeneration:
A common method for regenerating the TEMA-containing organic solvent is to wash it with an alkaline solution followed by an acidic wash.
-
Alkaline Wash: Contact the used organic phase with a dilute solution of sodium carbonate (e.g., 0.2-0.5 M) to remove acidic degradation products and some fission products.
-
Acidic Wash: Follow the alkaline wash with a dilute nitric acid wash (e.g., 0.05-0.1 M) to neutralize any remaining alkaline species and re-equilibrate the solvent for the next extraction cycle.
-
Water Wash: A final wash with deionized water can be performed to remove any entrained salts.
Q3: How do I perform a back-extraction (stripping) of the metal ions from the loaded TEMA organic phase?
A3: Back-extraction, or stripping, is the process of transferring the extracted metal ions from the organic phase back into an aqueous phase. This is typically achieved by altering the chemical conditions to favor the partitioning of the metal ion into the aqueous phase.
-
Dilute Acid Stripping: Contacting the loaded organic phase with a dilute acid solution (e.g., 0.01 M nitric acid) can effectively strip many metal ions.[16]
-
Complexing Agent Stripping: For more strongly extracted species, an aqueous solution containing a complexing agent that forms a highly stable, water-soluble complex with the metal ion is used. As mentioned previously, DTPA is a common choice for stripping trivalent actinides.[6]
-
Precipitation Stripping: In some cases, the metal can be directly precipitated from the organic phase by contacting it with an aqueous solution containing a precipitating agent, such as oxalic acid.[16]
Q4: How can I quantitatively determine the concentration of TEMA in my organic solvent?
A4: The concentration of TEMA in the organic phase can be determined using various analytical techniques:
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., a flame ionization detector or a mass spectrometer) is a robust method for quantifying TEMA.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used, although TEMA has a weak chromophore.
-
Mass Spectrometry (MS): Techniques like atmospheric pressure chemical ionization mass spectrometry can be employed for direct quantitative analysis of organic compounds in solution.[17][18]
For accurate quantification, it is essential to prepare a calibration curve using standards of known TEMA concentration in the same diluent used in your experiments.
IV. References
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. osti.gov [osti.gov]
- 3. Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US6214236B1 - Process for breaking an emulsion - Google Patents [patents.google.com]
- 13. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 14. sci-int.com [sci-int.com]
- 15. Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. parchem.com [parchem.com]
- 17. Direct quantitative analysis of organic compounds in the gas and particle phase using a modified atmospheric pressure chemical ionization source in combination with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct quantitative analysis of organic compounds in the gas and particle phase using a modified atmospheric pressure chemical ionization source in combination with ion trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
Effect of nitric acid concentration on N,N,N',N'-Tetraethylmalonamide extraction
Technical Support Center: N,N,N',N'-Tetraethylmalonamide (TEMA) Extraction
Welcome to the technical support guide for N,N,N',N'-Tetraethylmalonamide (TEMA) based extraction processes. This resource is designed for researchers, chemists, and engineers working on actinide and lanthanide separations. Here, we address common issues and fundamental questions related to the critical role of nitric acid concentration in achieving successful and efficient separations.
Troubleshooting Guide
This section addresses specific problems you may encounter during liquid-liquid extraction experiments using TEMA.
Q1: I am observing very low extraction efficiency for my target actinide (e.g., Am(III), Pu(IV)). What is the most likely cause related to my nitric acid concentration?
A1: The most common cause of poor extraction efficiency is an incorrect nitric acid concentration in the aqueous phase, which is fundamental to the extraction mechanism.
-
Probable Cause 1: Insufficient Nitric Acid Concentration.
-
Scientific Rationale: TEMA is a neutral extractant. It extracts metal ions through a solvating mechanism where a neutral metal-nitrate complex is transferred to the organic phase. For this to occur, sufficient nitrate ions (NO₃⁻) must be present in the aqueous phase to form this neutral complex with the metal cation (e.g., Am(NO₃)₃ or Pu(NO₃)₄). At low nitric acid concentrations (<1 M), the nitrate concentration is too low to facilitate the formation of these extractable neutral species, resulting in poor distribution ratios. The extraction of trivalent and tetravalent actinides is known to increase significantly with rising nitric acid concentration.[1]
-
Solution: Increase the equilibrium aqueous phase acidity. For trivalent actinides like Americium(III), extraction is often performed at around 3 M HNO₃.[2] For tetravalent actinides like Plutonium(IV) and Thorium(IV), extraction efficiency is also significantly higher at 3 M HNO₃ compared to 1 M HNO₃.
-
-
Probable Cause 2: Competition with Nitric Acid Extraction.
-
Scientific Rationale: TEMA can also extract nitric acid itself. While this effect is less pronounced at lower acidities, at very high concentrations, the co-extraction of HNO₃ can compete with the extraction of the target metal ion by consuming available TEMA molecules.
-
Solution: While high acidity is generally favorable, an excessive concentration may not always lead to better results. It is crucial to optimize the concentration. Review literature for similar extraction systems to find the optimal range for your specific target ion and TEMA concentration.
-
Q2: My phase separation is poor. I'm seeing a stable emulsion (or a third phase) forming at the interface. How can nitric acid concentration contribute to this?
A2: Emulsion and third-phase formation are common issues in solvent extraction, often linked to high concentrations of extracted species.
-
Probable Cause: High Metal and Acid Loading in the Organic Phase.
-
Scientific Rationale: The formation of a "third phase" (a second, denser organic phase) or a persistent emulsion can occur when the organic solvent becomes overloaded with the extracted metal-TEMA complex. This phenomenon is dependent on the nature of the diluent, the extractant concentration, and the concentration of the extracted species. High nitric acid and metal concentrations can promote the formation of large, aggregate-like complexes that have limited solubility in the primary organic diluent (e.g., dodecane), leading to phase splitting.[1]
-
Solutions:
-
Reduce Aqueous Acidity: If operating at very high HNO₃ levels (> 4-5 M), consider carefully lowering the concentration to a point that still provides good extraction but reduces the overall loading of the organic phase.
-
Add a Phase Modifier: Incorporating a phase modifier (e.g., a long-chain alcohol like isodecanol) into the organic phase can increase the solubility of the metal-ligand complexes and prevent third-phase formation.
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This can prevent the formation of kinetically stable emulsions.[3]
-
Centrifugation: If an emulsion has already formed, centrifugation can be an effective method to break it and achieve a clean phase separation.[3]
-
-
Q3: The separation selectivity between my target actinides (e.g., Pu(IV) vs. Am(III)) is poor. Can I improve this by adjusting the nitric acid concentration?
A3: Yes, nitric acid concentration is a powerful tool for controlling selectivity because different metal ions exhibit different dependencies on acidity.
-
Scientific Rationale: The extraction of metal ions is strongly influenced by their charge density (ionic potential). Tetravalent actinides (like Pu⁴⁺ and Th⁴⁺) are generally extracted more efficiently than trivalent actinides (like Am³⁺) by malonamides. The distribution ratios for these ions also change at different rates with increasing nitric acid concentration. For instance, the retention of Fe(III), a common contaminant, can increase dramatically above 1 M HNO₃, potentially interfering with actinide separation.[4]
-
Solution:
-
Consult Distribution Data: Analyze distribution ratio (Kd) data for your specific ions of interest as a function of HNO₃ concentration. As shown in the table below (using a related malonamide as a model), the separation factor between Pu(IV) and Am(III) can be manipulated by changing the acidity.
-
Sequential Extraction: A multi-step process can be designed. For example, an initial extraction at a moderate acidity (e.g., 1-2 M HNO₃) might favor the extraction of tetravalent and hexavalent actinides, leaving trivalent actinides in the aqueous phase.[4] The trivalent actinides could then be extracted by increasing the acidity in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: Why is nitric acid essential for the extraction of metals with N,N,N',N'-Tetraethylmalonamide (TEMA)?
A1: Nitric acid plays two crucial roles in the TEMA extraction system:
-
Source of Counter-Ions: As a neutral ligand, TEMA cannot extract charged metal cations directly. Nitric acid provides the nitrate anions (NO₃⁻) that coordinate with the metal ion (e.g., Am³⁺) to form a charge-neutral species, such as Am(NO₃)₃. It is this neutral complex that can then be solvated by TEMA molecules and transferred into the organic phase.[2]
-
Salting-Out Effect: At higher concentrations, nitric acid acts as a "salting-out" agent. It increases the ionic strength of the aqueous phase, which effectively reduces the activity of water molecules. This thermodynamic push favors the transfer of the neutral metal-nitrate-TEMA complex into the organic phase, thereby increasing the distribution ratio.
Q2: What is the general mechanism for actinide extraction by TEMA in a nitric acid medium?
A2: The extraction proceeds via a neutral solvating mechanism. The overall equilibrium can be represented as:
Mⁿ⁺(aq) + nNO₃⁻(aq) + xTEMA(org) ⇌
Where:
-
Mⁿ⁺ is the metal cation in the aqueous phase (e.g., Am³⁺, Pu⁴⁺).
-
n is the charge of the metal ion.
-
TEMA(org) is the extractant in the organic phase.
-
x is the stoichiometric number of TEMA molecules in the extracted complex (the stoichiometry can vary).
This equilibrium shows that the extraction is driven forward by increasing the concentration of nitrate ions (from HNO₃) and the TEMA extractant.
Q3: How does the stability of TEMA change with nitric acid concentration?
A3: Amide-based extractants like TEMA are generally chosen for their superior chemical and radiolytic stability compared to organophosphorus compounds like TBP, especially under the highly acidic and radioactive conditions found in nuclear waste streams. However, at very high nitric acid concentrations and elevated temperatures, acid-catalyzed hydrolysis of the amide bond can occur over long exposure times, leading to degradation of the extractant and a loss of efficiency. For most standard laboratory liquid-liquid extraction protocols performed at ambient temperature, TEMA exhibits excellent stability across the typical working range of 1-4 M HNO₃.
Data Summary & Protocols
Effect of Nitric Acid on Extraction
The following table summarizes the weight distribution ratios (Kd) for various actinide ions using a malonamide-grafted resin, which serves as a solid-phase analogue to the liquid-liquid TEMA system. The trend of increasing extraction with higher acidity is clearly demonstrated.
| Metal Ion | Ionic State | Kd at 1 M HNO₃ | Kd at 3 M HNO₃ |
| Americium | Am(III) | 4.9 | 50 |
| Plutonium | Pu(III) | 7.5 | 35 |
| Uranium | U(VI) | 75 | 410 |
| Thorium | Th(IV) | 70 | 880 |
| Plutonium | Pu(IV) | 160 | 1220 |
| Data derived from studies on N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA) anchored resin, which exhibits similar extraction chemistry to TEMA. |
General Protocol for a Batch Extraction Experiment
This protocol outlines a standard procedure for determining the distribution ratio (Kd) of a metal ion.
-
Phase Preparation:
-
Aqueous Phase: Prepare a solution of the target metal ion in nitric acid at the desired concentration (e.g., 1 M, 2 M, 3 M, 4 M HNO₃).
-
Organic Phase: Prepare a solution of TEMA in a suitable organic diluent (e.g., n-dodecane) at a specified concentration (e.g., 0.5 M).
-
-
Contacting:
-
In a centrifuge tube or vial, combine equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases.
-
-
Equilibration:
-
Seal the container and agitate the mixture for a sufficient time to reach equilibrium (typically 15-30 minutes) using a mechanical shaker or vortex mixer.
-
-
Phase Separation:
-
Centrifuge the mixture for 5-10 minutes to ensure a clean and complete separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the metal ion in each phase using an appropriate analytical technique (e.g., ICP-MS, alpha spectrometry, gamma spectrometry).
-
-
Calculation:
-
Calculate the distribution ratio (Kd) using the formula: Kd = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]
-
Visualized Workflows and Mechanisms
Standard Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps in a typical batch solvent extraction experiment.
Caption: Workflow for a batch solvent extraction experiment.
Influence of Nitric Acid on TEMA Extraction
This diagram shows how nitric acid concentration influences the chemical equilibrium for extracting a trivalent actinide (An³⁺).
Caption: High [HNO₃] drives formation of the neutral extractable complex.
References
-
Nigond, L., Musikas, C., & Cuillerdier, C. (n.d.). Extraction chemistry of actinide cations by N,N,N',N'-tetraalkyl-2 alkyl propane-1,3 diamides. CEA Centre d'Etudes de la Vallee du Rhone. [Link]
-
Adya, V. C., et al. (2011). Extraction Behavior of Some Actinides and Fission Products from Nitric Acid Medium by a New Unsymmetrical Diglycolamide. ResearchGate. [Link]
-
Horwitz, E. P., et al. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Analytica Chimica Acta, 281, 361-372. [Link]
-
Rao, C. P., & Kulkarni, M. J. (n.d.). Effect of γ-radiation on the distribution ratio-of U(VI) and Pu(IV) from nitric acid solutions. ResearchGate. [Link]
-
Petry, W., Giers, M., & Goldacker, H. (1987). Distribution of U(VI), Pu(IV) and nitric acid in the system uranyl nitrate - plutonium(IV) nitrate - nitric acid - water/30% TBP in aliphatic diluents. INIS-IAEA. [Link]
-
Knope, K. E., & Soderholm, L. (2020). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.gov. [Link]
-
Knope, K. E., & Soderholm, L. (2020). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
-
Japan Atomic Energy Agency. (2015). Summary of distribution ratios of (a) uranium (VI) and (b) plutonium (IV) in nitric acid/30vol% tributylphosphate-hydrocarbon diluent system. JAEA R&D Review. [Link]
-
Pathak, P. N., et al. (2015). Extraction of Some Actinide Ions from Nitric Acid Feeds Using N, N-di-n-hexyloctanamide (DHOA) in an Ionic Liquid. ResearchGate. [Link]
-
Kolarik, Z., & Schuler, R. (1985). Distribution of U{IV), U{VI), Pu{lll) and Nitric Acid between 30 vol. 0/o Tributyl Phosphate in Dodecane and Aqueous Nitrate Solutions. Kernforschungszentrum Karlsruhe. [Link]
-
Knope, K. E., & Soderholm, L. (2020). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
-
Ray, U., et al. (2006). Separation studies on actinides by malonamide grafted polystyrene-divinyl benzene resin. Journal of Radioanalytical and Nuclear Chemistry, 268, 279-283. [Link]
-
Tachimori, S. (2012). Distribution Coefficient Correlations for Nitric Acid, U(VI) and Pu(IV) in Two-Phase System with Aqueous Nitric Acid and 30% Tri-n-Buthylphosphate Solutions. ResearchGate. [Link]
-
Li, Y-Q., et al. (2023). A computational study on the coordination modes and electron absorption spectra of the complexes U(iv) with N,N,N′,N′-tetramethyl-diglycolamide and anions. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetraethylmalonamide. PubChem. [Link]
-
Losno, M., et al. (2018). Separation and preconcentration of actinides from concentrated nitric acid by extraction chromatography in microsystems. PubMed. [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
Sources
Technical Support Center: Purification of N,N,N',N'-Tetraethylmalonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,N,N',N'-Tetraethylmalonamide. As a key intermediate and ligand in various chemical applications, including solvent extraction processes for metal ions, its purity is paramount.[1][2] This document moves beyond standard protocols to offer field-proven insights into troubleshooting common purification challenges, ensuring you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of N,N,N',N'-Tetraethylmalonamide?
A1: The impurity profile of synthesized N,N,N',N'-Tetraethylmalonamide is largely dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as diethylamine, malonic acid, or its derivatives (e.g., malonyl chloride).
-
Mono-amide By-product: N,N-diethylmalonamic acid or its corresponding ester, resulting from incomplete reaction at one of the amide sites. This is often difficult to separate due to similar polarity.[3]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., THF, DCM, Toluene).
-
Coupling Reagent By-products: If amide coupling agents are used, by-products like ureas (from carbodiimides) or benzotriazole derivatives can be present.[4][5]
-
Hydrolysis Products: The compound can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to diethylamine and malonic acid derivatives.[4][6]
Q2: What is the physical state of pure N,N,N',N'-Tetraethylmalonamide?
A2: Pure N,N,N',N'-Tetraethylmalonamide is a colorless to pale-colored clear liquid at room temperature. If your final product is a solid, it likely contains significant impurities or is a different compound altogether.
Q3: Is N,N,N',N'-Tetraethylmalonamide stable to common purification techniques?
A3: Generally, N,N,N',N'-Tetraethylmalonamide is a stable compound. However, like many amides, it can be sensitive to harsh acidic or basic conditions, which may cause decomposition.[6] Prolonged exposure to acidic silica gel during column chromatography can sometimes lead to yield loss.
Q4: What is the most effective method for removing residual solvents?
A4: For a liquid product like N,N,N',N'-Tetraethylmalonamide, the most effective method is drying under high vacuum. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the process, provided the compound is thermally stable and not prone to co-distillation with the solvent.
Purification Method Selection Workflow
The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a logical approach to purifying your crude product.
Caption: Decision workflow for purifying crude N,N,N',N'-Tetraethylmalonamide.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows significant amounts of unreacted diethylamine.
-
Causality: Diethylamine is a basic impurity. It can be easily removed by converting it into a water-soluble salt.
-
Solution: Acidic Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). The basic diethylamine will react to form diethylammonium chloride, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation: A ¹H NMR of the crude product after this wash should show the absence or significant reduction of diethylamine signals.
-
Problem 2: My yield is very low after purification by silica gel column chromatography.
-
Causality: Amides can sometimes show sensitivity to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column.[6] This results in product loss.
-
Solution 1: Deactivate the Silica Gel
-
Solution 2: Switch the Stationary Phase
-
Consider using a less acidic stationary phase like neutral alumina. Run a TLC on an alumina plate first to determine the appropriate solvent system.
-
For highly polar impurities, reversed-phase chromatography (using a C18 stationary phase with solvents like acetonitrile/water or methanol/water) can be an effective alternative.[7]
-
Problem 3: I am struggling to separate the desired diamide from the mono-amide by-product.
-
Causality: The mono-amide and diamide often have very similar polarities, making their separation by standard chromatography challenging.[3]
-
Solution: High-Performance Flash Chromatography
-
Use a Shallow Gradient: Avoid steep gradients. A slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) will provide better resolution.
-
Optimize Sample Loading: Do not overload the column. A smaller sample load relative to the amount of silica will improve separation.
-
Consider an Alternative Solvent System: Sometimes, switching to a different solvent system, such as dichloromethane/methanol, can alter the selectivity and improve separation.
-
Pro-Tip: The most effective solution is often to optimize the initial reaction conditions to minimize the formation of the mono-amide by-product in the first place. This may involve adjusting stoichiometry or reaction time.
-
Problem 4: The purified product is a persistent yellow or brown color.
-
Causality: The color is due to high-molecular-weight, conjugated impurities that are often present in trace amounts.
-
Solution: Charcoal Treatment
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.[3]
-
Concentrate the filtrate to obtain the decolorized product.
-
Note: This step should be performed before final high-purity purification methods like distillation or chromatography, as charcoal can sometimes adsorb the desired product, leading to minor yield loss.
-
Recommended Purification Protocols
Data Summary Table
| Purification Method | Principle of Separation | Best For Removing | Key Considerations |
| Aqueous Workup | Partitioning based on acidity/basicity and polarity | Unreacted amines, acids, water-soluble salts | Quick, efficient for bulk impurity removal. |
| Flash Chromatography | Adsorption based on polarity | By-products of similar polarity (e.g., mono-amide) | Can lead to yield loss; consider deactivating silica.[6] |
| Vacuum Distillation | Separation based on boiling point differences | Non-volatile impurities, high-boiling solvents | Product must be thermally stable; requires high vacuum. |
Experimental Protocol: Flash Column Chromatography
This protocol assumes the primary impurities are organic by-products with similar polarity to the desired product.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives the N,N,N',N'-Tetraethylmalonamide an Rf value of approximately 0.3. A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., starting with a 7:3 ratio).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of the column eluent or dichloromethane.
-
Alternatively, for less soluble materials, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., slowly increasing the percentage of ethyl acetate). A shallow gradient is crucial for separating closely related impurities.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting liquid under high vacuum to remove any final traces of solvent.
-
References
- GL Sciences.Amide Column.
- ResearchGate.
- ResearchGate.248 questions with answers in AMIDES | Science topic.
- ACS Publications.
- Biotage.How should I purify a complex, polar, amide reaction mixture?
- MicroSolv.
- Reddit.
- PubChem.N,N,N',N'-Tetraethylmalonamide.
- OSTI.gov.N′−Tetramethylmalonamide Complexes Across the Lanthanide Series.
- CUNY.
- Tokyo Chemical Industry.N,N,N',N'-Tetraethylmalonamide 33931-42-9.
- OSTI.gov.Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series.
- MySkinRecipes.N,N,N',N'-Tetrapentylmalonamide.
Sources
Technical Support Center: Overcoming Third Phase Formation with N,N,N',N'-Tetraethylmalonamide (TEMA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N,N,N',N'-Tetraethylmalonamide (TEMA). This resource is designed for researchers, scientists, and drug development professionals utilizing TEMA in solvent extraction systems. Here, we will delve into the complexities of third phase formation—a critical challenge in liquid-liquid extraction—and provide expert-driven FAQs and troubleshooting protocols to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core concepts of third phase formation and the role of TEMA, providing the foundational knowledge needed to diagnose and prevent issues.
Q1: What is "third phase formation" in solvent extraction?
A1: Third phase formation is an undesirable phenomenon where the organic phase in a liquid-liquid extraction system spontaneously splits into two distinct organic layers upon sufficient loading of an extracted species (e.g., a metal-ligand complex).[1][2] This results in a total of three liquid phases: the original aqueous phase and two organic phases. The newly formed, denser organic layer, often called the "third phase," is typically rich in the extractant, metal complexes, and acid, while the original, lighter organic phase becomes depleted of these components and consists mostly of the diluent.[1][3] This event is a significant operational concern, particularly in fields like nuclear fuel reprocessing, as it complicates phase separation, disrupts continuous processes, and can lead to safety issues due to the high concentration of materials in the heavy phase.[1][4]
Q2: What is the underlying mechanism of third phase formation?
A2: The formation of a third phase is fundamentally a solubility and aggregation issue. The process begins when the metal-TEMA complexes, which are polar, are formed in the non-polar organic diluent (like n-dodecane). As the concentration of these complexes increases, they begin to self-assemble into aggregates or reverse micelles to minimize unfavorable interactions with the non-polar diluent.[2] When the concentration of these aggregates surpasses a critical threshold—known as the Limiting Organic Concentration (LOC)—they are no longer soluble in the bulk diluent.[2][3] This leads to a macroscopic phase separation, creating the dense, aggregate-rich third phase.[5]
Q3: What is N,N,N',N'-Tetraethylmalonamide (TEMA) and what is its role in solvent extraction?
A3: N,N,N',N'-Tetraethylmalonamide (TEMA) is a diamide ligand belonging to the malonamide class of extractants.[6][7] These compounds are of significant interest as alternatives to organophosphorus extractants like tri-n-butyl phosphate (TBP), especially in nuclear fuel cycle applications such as the DIAMEX (DIAMide EXtraction) process for separating actinides and lanthanides.[8][9] The two amide carbonyl groups in TEMA act as a bidentate chelating agent, strongly binding to metal ions. Its primary role is to selectively transfer target metal ions from an aqueous phase (typically a nitric acid solution) into an organic phase.[10][11]
Q4: How does the molecular structure of TEMA influence third phase formation?
A4: The structure of the alkyl groups attached to the amide nitrogens is crucial. The ethyl groups in TEMA provide a balance between the ligand's chelating strength and the resulting metal complex's solubility in the organic diluent. Generally, longer or more branched alkyl chains on malonamides can improve the solubility of the extracted complexes in non-polar diluents, thereby increasing the resistance to third phase formation.[5] Conversely, shorter alkyl chains may lead to the formation of a third phase at lower metal loadings. The specific geometry and electronic properties of the TEMA-metal complex also dictate how these molecules pack and aggregate, directly influencing the onset of phase splitting.[8][12]
Q5: What are the key experimental parameters that influence third phase formation?
A5: Several interconnected parameters govern the formation of a third phase. Understanding and controlling them is key to preventing it:
-
Metal and Acid Concentration: Higher concentrations of extracted metal ions and co-extracted nitric acid in the organic phase are the primary drivers.[4] Each system has a specific Limiting Organic Concentration (LOC) for the metal, above which the third phase will form.
-
Diluent Type: The choice of diluent is critical. Linear aliphatic diluents like n-dodecane are generally more prone to third phase formation because they are poor solvents for the polar metal-ligand complexes.[3] Aromatic or cyclic diluents can offer greater phase stability.[3][13]
-
Temperature: Temperature can have a complex effect. In many systems, increasing the temperature increases the solubility of the complexes and can prevent or reverse third phase formation.[5]
-
Extractant Concentration: Higher concentrations of the extractant (TEMA) in the organic phase can sometimes help to prevent third phase formation by improving the solvation of the metal complexes.[3]
-
Presence of Modifiers: Adding a "phase modifier," such as a long-chain alcohol or another extractant like TBP, to the organic phase can significantly increase the LOC by improving the solubility of the aggregates.[14][15]
Section 2: Troubleshooting Guide - Practical Problem Solving
This guide provides structured solutions to common issues encountered during extractions with TEMA.
Issue 1: An unexpected third phase has formed during my extraction with TEMA.
-
Initial Assessment: First, confirm you are observing a true third phase and not an emulsion. A third phase typically appears as a distinct, often denser, clear or colored liquid layer between the aqueous and light organic phases. An emulsion is a cloudy or opaque dispersion of one liquid within another at the interface.[16]
-
Probable Causes & Solutions:
Q: Is my metal ion concentration too high?
-
Explanation: You have likely exceeded the Limiting Organic Concentration (LOC) of your system. The organic phase is saturated with the Metal-TEMA complex, forcing it to separate.
-
Solution: Reduce the metal ion concentration in your aqueous feed. If this is not possible, you may need to decrease the organic-to-aqueous phase ratio or add a phase modifier to your organic solvent system.
Q: Is the nitric acid concentration in the aqueous phase too high?
-
Explanation: TEMA can co-extract nitric acid, and these acid-TEMA complexes also contribute to the overall loading of polar species in the organic phase, lowering the LOC for the metal.[4]
-
Solution: If your process allows, lower the acidity of the aqueous feed. If high acidity is required for efficient extraction, you must compensate by using a more robust diluent, adding a phase modifier, or operating at a higher temperature.
Q: Am I using the correct diluent?
-
Explanation: Linear aliphatic hydrocarbons (e.g., n-dodecane, kerosene) are common but are poor solvents for the polar complexes formed.[3] This incompatibility is a primary driver for aggregation and phase splitting.
-
Solution: Consider replacing the aliphatic diluent with an aromatic one (e.g., toluene, xylene) or a branched-chain hydrocarbon, which can better solvate the complexes.[13] Alternatively, add a phase modifier to your existing diluent.
Q: Could the operating temperature be a factor?
-
Explanation: For many systems, the solubility of the extracted complexes increases with temperature.[5] Operating at ambient or reduced temperatures may lower the LOC.
-
Solution: Try performing the extraction at a moderately elevated temperature (e.g., 40-50 °C), if compatible with your analytes and reagents. This can often be enough to redissolve the third phase.
-
-
Recommended Action Workflow:
The following diagram outlines a systematic approach to troubleshooting the appearance of a third phase.
Caption: Troubleshooting workflow for third phase formation.
Issue 2: I am observing an emulsion, not a third phase. What should I do?
-
Explanation: Emulsions are kinetically stable mixtures caused by high shear during mixing or the presence of surfactant-like impurities.[17] They are visually distinct from a third phase, appearing as a cloudy, poorly separating layer at the phase interface.
-
Solutions:
-
Break the Emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).[16]
-
Salting Out: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the phases to separate.[17]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Avoid vigorous shaking.[16]
-
Centrifugation: If the volume is manageable, centrifuging the sample is a highly effective way to break an emulsion.
-
Filtration: Pass the mixture through phase separator paper, which is hydrophobic and allows the organic phase to pass while retaining the aqueous phase.[17]
-
-
Prevent Future Emulsions: The best strategy is prevention. Use gentle mixing (e.g., slow, repeated inversions of the separatory funnel) instead of vigorous shaking.[17] Ensure all glassware is scrupulously clean.
-
Section 3: Experimental Protocols & Data
Protocol 1: Determining the Limiting Organic Concentration (LOC)
This protocol allows you to systematically determine the maximum metal loading your TEMA-solvent system can tolerate before third phase formation occurs.
-
Prepare Stock Solutions:
-
Organic Phase: Prepare a solution of TEMA at your desired concentration (e.g., 0.5 M) in the chosen diluent (e.g., n-dodecane).
-
Aqueous Phase: Prepare a series of aqueous feed solutions containing a fixed nitric acid concentration (e.g., 3 M HNO₃) and varying concentrations of the target metal nitrate (e.g., 0 to 100 g/L Nd(NO₃)₃).
-
-
Extraction:
-
In a series of glass vials, add equal volumes (e.g., 5 mL) of the organic phase and each of the different aqueous feed solutions.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Phase Observation:
-
Centrifuge all vials briefly (e.g., 2 minutes at 2000 rpm) to ensure clean phase separation.
-
Allow the vials to stand and visually inspect for the formation of a third phase. Record the lowest initial aqueous metal concentration that results in phase splitting.
-
-
Analysis:
-
For the samples that did not form a third phase, carefully separate the organic and aqueous layers.
-
Analyze the metal concentration in the equilibrated organic phases using a suitable technique (e.g., ICP-MS or ICP-OES).
-
The LOC is the highest measured metal concentration in a single, stable organic phase before the onset of splitting.
-
Data Table: Factors Influencing Third Phase Formation
The following table summarizes the qualitative effects of key parameters on the stability of the organic phase.
| Parameter | Change | Effect on Third Phase Formation | Rationale |
| Metal Loading | Increase | Promotes | Increases concentration of aggregating complexes.[4] |
| Aqueous Acidity | Increase | Promotes | Co-extraction of acid increases polarity of the organic phase.[4] |
| Temperature | Increase | Inhibits | Increases solubility of metal-ligand complexes.[5] |
| Diluent Type | Aliphatic → Aromatic | Inhibits | Aromatic diluents better solvate the polar complexes.[3][13] |
| Phase Modifier | Addition | Inhibits | Increases the solubility of aggregates in the bulk diluent.[14][15] |
| Alkyl Chain Length | Increase (on Ligand) | Inhibits | Improves steric hindrance and lipophilicity of the complex.[5] |
Section 4: Mechanistic Insights & Visualizations
Diagram 1: Mechanism of Third Phase Formation
This diagram illustrates the progression from individual dissolved complexes to the formation of a separate liquid phase.
Caption: Aggregation of metal-TEMA complexes leading to third phase formation.
Diagram 2: Representative Structure of a Lanthanide-Malonamide Complex
This diagram shows how a malonamide like TEMA coordinates with a lanthanide ion, forming the fundamental unit that can aggregate.
Caption: Chelation of a Lanthanide (Ln³⁺) ion by two TEMA ligands.
Section 5: References
-
An Insight into Third-Phase Formation during the Extraction of Thorium Nitrate: Evidence for Aggregate Formation from Small-Angle Neutron Scattering and Validation by Computational Studies. The Journal of Physical Chemistry B.
-
A review of third phase formation in liquid-liquid extraction for nuclear fuel reprocessing. CNIC.
-
N,N,N',N'−Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.gov.
-
Computer Simulation Study of Third Phase Formation in a Nuclear Extraction Process. The University of Manchester.
-
A Novel Microemulsion Phase Transition: Toward the Elucidation of Third-Phase Formation in Spent Nuclear Fuel Reprocessing. The Journal of Physical Chemistry B.
-
A Novel Micro-Emulsion Phase Transition: Towards the Elucidation of Third Phase Formation in Spent Nuclear Fuel Reprocessing. ResearchGate.
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
-
Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. CNIC.
-
Third phase formation of neodymium (III) and nitric acid in unsymmetrical N,N-di-2-ethylhexyl-N',N'-dioctyldiglycolamide. ResearchGate.
-
The fate of the organic phase beyond third phase formation. RSC Publishing.
-
Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv.
-
Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.gov.
-
N,N,N',N'-Tetramethylmalonamide. MySkinRecipes.
-
Complexation of lanthanum(III) nitrate by N,N′,N,N′-tetraethylmalonamide. Semantic Scholar.
-
Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate.
-
Physical properties of N,N,N′,N′-tetramethyl diglycolamide and thermodynamic studies of its complexation with zirconium, lanthanides and actinides. ResearchGate.
-
N,N,N',N'-Tetraethylmalonamide. PubChem.
-
N,N,N',N'-Tetramethylmalonamide. PubChem.
-
Parameters Influencing Third‐Phase Formation in the Extraction of Th(NO3)4 by some Trialkyl Phosphates. ResearchGate.
-
N,N,N',N'-TETRAETHYLMALONAMIDE. ChemicalBook.
-
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis Online.
-
Flowsheet Evaluation of Dissolving Used Nuclear Fuel in PUREX Solvent. Pacific Northwest National Laboratory.
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
-
Problems with extractions. University of York.
-
Troubleshooting: The Workup. University of Rochester.
-
Recent Developments in the Purex Process for Nuclear Fuel Reprocessing: Complexant Based Stripping for Uranium/Plutonium Separation. ResearchGate.
-
Troubleshooting. CHROMacademy.
-
Amides as phase modifiers for N,N'-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions. OSTI.gov.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N,N,N',N'-Tetraethylmalonamide | C11H22N2O2 | CID 551770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N,N',N'-TETRAETHYLMALONAMIDE | 33931-42-9 [chemicalbook.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Amides as phase modifiers for N,N{prime}-tetraalkylmalonamide extraction of actinides and lanthanides from nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Americium(III) Selectivity with N,N,N',N'-Tetraethylmalonamide (TEMA)
Welcome to the technical support center for the application of N,N,N',N'-Tetraethylmalonamide (TEMA) in the selective solvent extraction of Americium(III) over Europium(III). This guide is designed for researchers and scientists in nuclear chemistry and drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our aim is to equip you with the necessary knowledge to overcome common challenges and enhance the efficiency and selectivity of your separation processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the solvent extraction of Am(III) and Eu(III) using TEMA.
Question: Why is the extraction efficiency for Am(III) lower than expected?
Answer:
Several factors can contribute to low Am(III) distribution ratios (DAm). A systematic investigation is key to identifying the root cause.
-
Purity of TEMA: Impurities from the synthesis of TEMA, such as monoamides or starting materials, can compete with TEMA for the metal ion, leading to reduced extraction efficiency. It is crucial to use highly purified TEMA. Recrystallization or chromatographic purification may be necessary.
-
Aqueous Phase Acidity: The concentration of nitric acid in the aqueous phase is a critical parameter. For malonamides, the distribution ratios of both Am(III) and Eu(III) generally increase with increasing nitric acid concentration up to a certain point, after which they may decrease.[1] You may need to optimize the nitric acid concentration for your specific system. A good starting point is typically in the range of 1-3 M HNO3.
-
Phase Contact Time: While extraction is generally rapid, insufficient mixing time can lead to incomplete equilibration. Ensure vigorous mixing for at least 30-60 minutes to reach equilibrium.
-
Temperature Effects: The extraction of trivalent lanthanides and actinides with amide-based extractants is typically an exothermic process.[2][3] Therefore, an increase in temperature will lead to a decrease in the distribution ratios. Ensure your experiments are conducted at a consistent and controlled temperature.
Question: What is causing the poor separation factor (SFAm/Eu) between Americium and Europium?
Answer:
Achieving high selectivity is the primary goal. A low separation factor indicates that Eu(III) is being co-extracted with Am(III) more efficiently than desired.
-
Underlying Chemistry: The separation of Am(III) from Eu(III) with N-donor ligands like TEMA is based on the slightly greater covalent character of the Am-N bond compared to the Eu-N bond.[4][5] This difference is subtle, and experimental conditions must be finely tuned to exploit it.
-
Choice of Diluent: The diluent in the organic phase plays a significant role in the extraction process and selectivity. Non-polar aliphatic hydrocarbons like n-dodecane are commonly used. Polar diluents can compete with TEMA for coordination with the metal ions, potentially reducing selectivity. The use of alkane diluents has been shown to result in the highest separation factors for Eu(III) over Am(III) with analogous diglycolamide systems.[2][3]
-
Presence of Complexing Agents: Ensure the aqueous phase does not contain other complexing agents that could interfere with the selective extraction by TEMA.
Question: I am observing the formation of a third phase during extraction. What is it and how can I prevent it?
Answer:
The formation of a third phase is a known challenge in solvent extraction systems using amide-based extractants, particularly at high acid and metal loading.[6][7] This third phase is typically a dense, extractant-rich phase that separates from the primary organic and aqueous phases, complicating the separation process.
-
Cause: Third phase formation occurs due to the aggregation of polar metal-ligand complexes (reverse micelles) which become immiscible with the non-polar diluent.[7]
-
Prevention Strategies:
-
Reduce Extractant Concentration: Lowering the concentration of TEMA in the organic phase can prevent the formation of large aggregates.
-
Add a Phase Modifier: The addition of a "phase modifier" to the organic phase is a common and effective solution. Long-chain alcohols, such as 1-octanol, or other amides can disrupt the formation of large aggregates and improve the solubility of the extracted complexes.[8]
-
Temperature Adjustment: In some systems, increasing the temperature can enhance the solubility of the extracted complexes and prevent third phase formation.
-
Control Metal and Acid Loading: Avoid excessively high concentrations of metal ions and nitric acid in the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selectivity of TEMA for Americium over Europium?
A1: The selectivity arises from the difference in the nature of bonding between the metal ions and the nitrogen and oxygen donor atoms of the TEMA molecule. The 5f orbitals of americium have a greater spatial extent than the 4f orbitals of europium, allowing for a slightly greater degree of covalency in the Am-ligand bonds.[5] This stronger interaction leads to the preferential extraction of Am(III) into the organic phase.
Q2: How do I synthesize and purify N,N,N',N'-Tetraethylmalonamide (TEMA)?
A2: While a specific protocol for TEMA was not found in the immediate search, a general synthesis involves the reaction of diethyl malonate with diethylamine. Purification is critical and can be achieved through vacuum distillation or recrystallization to ensure the removal of any unreacted starting materials or byproducts that could interfere with the extraction process.
Q3: What analytical techniques are recommended for determining the concentrations of Am(III) and Eu(III)?
A3: For radioactive samples, radiometric techniques such as alpha spectrometry for 241Am and gamma spectrometry for 152/154Eu are standard. For non-radioactive europium or in systems with higher concentrations, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are highly sensitive and accurate methods.
Q4: What are the optimal concentrations for TEMA and nitric acid?
A4: The optimal concentrations are system-dependent and should be determined experimentally. However, typical starting ranges are:
-
TEMA Concentration: 0.1 M to 0.5 M in a suitable diluent like n-dodecane.
-
Nitric Acid Concentration: 1 M to 3 M in the aqueous phase.
A concentration matrix experiment is recommended to identify the ideal conditions for maximizing the separation factor.
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N'-Tetraethylmalonamide (TEMA)
This is a generalized procedure and should be performed with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate and a molar excess of diethylamine (e.g., 4-5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess diethylamine is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane and washed sequentially with dilute acid (e.g., 1 M HCl) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent to yield pure TEMA.
Protocol 2: Solvent Extraction of Am(III) and Eu(III) with TEMA
-
Preparation of Phases:
-
Organic Phase: Prepare a solution of a known concentration of purified TEMA (e.g., 0.2 M) in n-dodecane. If necessary, add a phase modifier like 1-octanol (e.g., 5% v/v).
-
Aqueous Phase: Prepare an aqueous solution of known concentrations of Am(III) and Eu(III) in nitric acid of the desired molarity (e.g., 3 M HNO3).
-
-
Extraction:
-
In a centrifuge tube, combine equal volumes of the organic and aqueous phases (e.g., 2 mL of each).
-
Cap the tube tightly and mix vigorously using a vortex mixer or mechanical shaker for at least 30 minutes to ensure complete phase equilibration.
-
-
Phase Separation:
-
Centrifuge the mixture for 5-10 minutes to achieve a clean separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw aliquots from both the aqueous and organic phases for analysis.
-
Determine the concentration of Am(III) and Eu(III) in each phase using appropriate analytical techniques (e.g., gamma spectrometry, ICP-MS).
-
-
Data Calculation:
-
Distribution Ratio (D): D = [Metal]org / [Metal]aq
-
Separation Factor (SFAm/Eu): SFAm/Eu = DAm / DEu
-
Data Presentation and Visualization
Table 1: Key Parameters Influencing Am/Eu Separation with TEMA
| Parameter | Typical Range | Effect on DAm and DEu | Effect on SFAm/Eu | Troubleshooting Consideration |
| [HNO3] | 1 - 4 M | Increases with acidity | Can be optimized | Too high or too low can reduce selectivity.[1] |
| [TEMA] | 0.1 - 0.5 M | Increases with concentration | Generally stable | High concentrations can lead to third phase formation.[6] |
| Diluent | Aliphatic vs. Aromatic | Higher in aliphatic | Higher in aliphatic | Polar diluents can reduce selectivity.[2][3] |
| Temperature | 20 - 40 °C | Decreases with temperature | May increase or decrease | Maintain constant temperature for reproducibility.[2][3] |
| Phase Modifier | 5-10% v/v 1-octanol | May slightly decrease | Can improve or maintain | Prevents third phase formation.[8] |
Diagrams
Caption: Experimental workflow for Am/Eu separation using TEMA.
Caption: Troubleshooting flowchart for common TEMA extraction issues.
References
-
Analysis and new predictive approach of the phenomenon of a third phase formation in the extraction systems (alkyl-malonamide/hydrocarbon/acid/water). (2024). Retrieved from [Link]
-
Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (2021). RSC Advances, 11(60), 38267–38276. [Link]
-
Effect of nitric acid concentration on the distribution ratios of Eu(III) and Am(III). (n.d.). ResearchGate. Retrieved from [Link]
-
Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. (n.d.). ResearchGate. Retrieved from [Link]
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (2021). ACS Omega, 6(7), 4867–4877. [Link]
-
The fate of the organic phase beyond third phase formation. (2019). New Journal of Chemistry, 43(30), 12041–12048. [Link]
-
Effect of diluent on the extraction of europium( iii ) and americium( iii ) with N , N , N ′, N ′-tetraoctyl diglycolamide (TODGA). (2021). ResearchGate. Retrieved from [Link]
-
Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand. (2024). ACS Omega, 9(9), 12060–12068. [Link]
-
Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand. (2024). National Institutes of Health. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study of Am(III) and Eu(III) Separation by a Bipyridyl Phosphate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up N,N,N',N'-Tetraethylmalonamide (TEMA) Based Processes
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetraethylmalonamide (TEMA). TEMA and its related diamide compounds are of significant interest, primarily for their application as highly effective solvent extractants in hydrometallurgy and nuclear fuel reprocessing, where they are used to separate and purify valuable metal ions like lanthanides and actinides.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address the specific challenges that arise when transitioning TEMA-based processes from the laboratory bench to pilot or industrial scale.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up any chemical synthesis presents a new set of variables that can dramatically impact reaction outcomes. This section addresses common problems encountered during the scale-up of TEMA production and its applications.
Q1: Why has the yield of my TEMA synthesis dropped significantly after scaling up from a 10 g to a 1 kg batch?
A drop in yield upon scale-up is a classic challenge and typically points to issues with mass and heat transfer, which are less forgiving in larger volumes.[3][4]
Potential Causes & Solutions:
-
Inefficient Heat Transfer: The synthesis of amides from acyl chlorides is often highly exothermic. A small flask can dissipate heat relatively easily through its surface area, but a large reactor has a much smaller surface-area-to-volume ratio.
-
Causality: Uncontrolled temperature spikes can lead to the formation of unwanted byproducts and degradation of both reactants and the final product, thus lowering the yield.[4]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the amine or acyl chloride all at once, use a programmable pump for slow, controlled addition. This allows the reactor's cooling system to manage the heat generated.
-
Jacketed Reactor: Ensure your pilot-scale reactor has an efficient cooling jacket and that the heat transfer fluid is circulating at the optimal temperature and flow rate.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a thermal buffer. However, this must be balanced against reactor capacity and downstream processing costs.
-
-
-
Poor Mixing & Mass Transfer: Inadequate agitation in a large vessel leads to localized "hot spots" and areas of high reactant concentration, promoting side reactions.[4]
-
Causality: If reactants are not dispersed efficiently, the stoichiometry will be locally imbalanced, leading to incomplete conversion and the formation of partially reacted intermediates or polymeric materials.
-
Solution:
-
Optimize Agitation: The type of impeller, its position, and the stirring speed (RPM) are critical. A simple magnetic stir bar is insufficient for a multi-liter reactor. A mechanical overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) is necessary.
-
Baffles: Install baffles within the reactor to disrupt vortex formation and improve top-to-bottom mixing, ensuring a more homogeneous reaction mixture.
-
-
-
Extended Reaction Time: A reaction that takes 2 hours in a flask may require a longer time at a larger scale to ensure all molecules have a chance to interact.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, GC-MS) to determine the true endpoint, rather than relying on the time established at the lab scale.[4]
-
Q2: I'm observing significant byproduct formation at the pilot scale that wasn't present in my lab synthesis. How can I improve the purity of my crude TEMA?
The appearance of new impurities is often linked to the thermal and concentration issues mentioned above. The key is to identify the byproducts to understand their formation mechanism.
Potential Causes & Solutions:
-
Hydrolysis: If reactants or the TEMA product are exposed to moisture, hydrolysis of the amide or precursor acyl chloride can occur, forming carboxylic acids and amines. Tertiary amides are generally stable, but harsh conditions can facilitate this degradation.[5]
-
Causality: Water contamination, often from solvents that were not properly dried or from atmospheric moisture during transfers, can consume reactants and generate impurities.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves) and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Quality: Use freshly opened or properly stored reagents. Diethylamine can absorb CO₂ from the air, and malonyl chloride is highly sensitive to moisture.
-
-
-
Side Reactions from Temperature Spikes: Uncontrolled exotherms can provide the activation energy for alternative reaction pathways that are not favored at lower, controlled temperatures.
-
Solution: Implement the heat management strategies described in Q1. A consistent and controlled temperature profile is crucial for selectivity.
-
-
Incorrect Stoichiometry: Errors in measuring and transferring large quantities of reagents can lead to an excess of one reactant, which may then engage in side reactions.
-
Solution: Double-check all calculations and use calibrated scales and transfer equipment. For liquid reagents, measurement by weight is often more accurate than by volume at a large scale due to temperature-induced density changes.
-
Q3: The purification of TEMA by column chromatography is not feasible for a 5 kg batch. What are the alternative strategies?
Chromatography is an excellent tool for lab-scale purification but is often too expensive and slow for bulk production.[4] Scalable purification relies on exploiting differences in the physical properties of the product and its impurities.
Alternative Purification Methods:
-
Vacuum Distillation: TEMA is a liquid at room temperature, making vacuum distillation the most promising method for large-scale purification.[7]
-
Principle: By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that prevents thermal degradation. Impurities with significantly different boiling points can be effectively separated.
-
Execution: Use a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency between TEMA and closely boiling impurities.
-
See Protocol 2 for a detailed methodology.
-
-
Liquid-Liquid Extraction (Aqueous Wash): This is a crucial step in the workup process to remove water-soluble impurities.
-
Principle: TEMA is an organic-soluble molecule. Washing the crude organic solution with acidic, basic, and neutral aqueous solutions can remove unreacted starting materials and water-soluble byproducts.
-
Execution:
-
Acid Wash (e.g., dilute HCl): Removes unreacted diethylamine.
-
Base Wash (e.g., dilute NaHCO₃ or Na₂CO₃): Removes acidic impurities like malonic acid (from hydrolysis of malonyl chloride).
-
Brine Wash: Removes residual water from the organic phase before drying.
-
-
-
Recrystallization (for solid derivatives): While TEMA itself is a liquid, if you are working with a solid malonamide derivative, recrystallization is a powerful and scalable purification technique.[8]
-
Principle: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.
-
Execution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the pure product should crystallize out, leaving the impurities behind in the solution.
-
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Process Parameters
| Parameter | Lab Scale (e.g., 250 mL Flask) | Pilot Scale (e.g., 50 L Reactor) | Key Scale-Up Considerations |
| Heating/Cooling | Heating mantle, oil/water bath | Jacketed vessel with heat transfer fluid | Surface-area-to-volume ratio decreases; requires proactive thermal management.[9] |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer with impeller & baffles | Ensure homogeneous mixing to avoid localized hot spots and concentration gradients.[4] |
| Reagent Addition | Pipette or dropping funnel (manual) | Metering pump (automated) | Controlled addition is critical to manage exotherms and ensure consistent reaction. |
| Reaction Monitoring | TLC, small sample withdrawal | In-situ probes (e.g., IR, pH), HPLC sampling | Real-time monitoring is essential for process control and safety. |
| Workup/Purification | Separatory funnel, column chromatography | Centrifuge, decanter, vacuum distillation unit | Methods must be scalable, efficient, and cost-effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and research applications of N,N,N',N'-Tetraethylmalonamide?
N,N,N',N'-Tetraethylmalonamide (TEMA) and related tetrasubstituted malonamides are primarily valued as powerful and selective ligands for solvent extraction processes.[1] Their main applications include:
-
Nuclear Fuel Reprocessing: They are used to separate trivalent actinides (like americium and curium) from lanthanides in spent nuclear fuel, which is a critical step in reducing the long-term radiotoxicity of nuclear waste.[2]
-
Hydrometallurgy: TEMA can be used for the recovery and purification of valuable metals, such as rare earth elements or iron(III), from complex aqueous mixtures, often derived from ore leaching or industrial waste streams.[8][10]
-
Analytical Chemistry: In the lab, they serve as selective extractants for the determination of specific metal ions in various samples.[1]
Q2: What is the molecular mechanism that makes TEMA an effective extractant for metal ions?
The efficacy of TEMA lies in its molecular structure. The two carbonyl (C=O) groups are positioned in such a way that their oxygen atoms can act as a bidentate chelating agent.
-
Mechanism: The oxygen atoms of the carbonyl groups donate lone pairs of electrons to coordinate with a metal ion, forming a stable, charge-neutral complex.[11] This complex is hydrophobic due to the surrounding ethyl groups, making it highly soluble in an organic solvent and insoluble in the aqueous phase. This differential solubility drives the extraction of the metal ion from the aqueous solution into the organic phase.
Q3: What are the best analytical methods to determine the purity of TEMA and identify impurities?
A multi-technique approach is recommended for comprehensive quality control.
Table 2: Recommended Analytical Techniques for TEMA Process Control
| Technique | Purpose | Information Provided |
| GC-MS | Purity assessment and identification of volatile impurities. | Provides percentage purity (area %) and allows for the identification of byproducts and residual solvents by mass fragmentation patterns. |
| HPLC-UV | Quantification of non-volatile impurities. | A primary technique for accurate quantification of the main component and any non-volatile byproducts.[12] |
| ¹H and ¹³C NMR | Structural confirmation and purity estimation. | Confirms the chemical structure of the final product and can be used to detect and identify impurities if their signals do not overlap. |
| FT-IR | Functional group analysis. | Confirms the presence of key functional groups (e.g., C=O stretch of the amide) and the absence of impurities like -OH (from hydrolysis). |
| Karl Fischer Titration | Water content measurement. | Crucial for ensuring anhydrous conditions and preventing hydrolysis. |
Q4: Under what conditions is TEMA susceptible to hydrolysis or degradation?
Amides are generally robust functional groups, but they are not indestructible. TEMA's stability can be compromised under certain conditions.
-
Strong Acidic or Basic Conditions: Like most amides, TEMA can be hydrolyzed back to malonic acid and diethylamine under prolonged heating with strong aqueous acids (e.g., >6M HCl) or bases (e.g., >25% NaOH).[5] Tertiary amides are known to be more resistant to hydrolysis than primary or secondary amides.[5]
-
High Temperatures: While TEMA is thermally stable enough for vacuum distillation, prolonged exposure to very high temperatures (>200-250 °C) can lead to decomposition. It is crucial to determine its thermal stability profile using techniques like thermogravimetric analysis (TGA) before attempting distillation at scale.
-
Presence of Certain Enzymes: In biological contexts, hydrolase enzymes can catalyze the cleavage of amide bonds under mild conditions.[13] This is more relevant for drug development and environmental fate studies than for typical chemical synthesis.
Q5: What are the critical safety precautions for handling TEMA and its precursors?
While a specific, detailed safety data sheet for TEMA was not found in the search results, precautions can be extrapolated from chemically similar compounds and general laboratory safety principles.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Ventilation: Handle TEMA and its highly volatile or corrosive precursors (like malonyl chloride and diethylamine) inside a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Inert Atmosphere: Precursors like malonyl chloride are highly reactive with moisture. Handling them under an inert atmosphere (nitrogen or argon) is recommended.[15]
-
Spill Management: Keep appropriate spill kits (e.g., absorbent materials for organic liquids, neutralizers for acids/bases) readily available.[14]
-
Storage: Store TEMA in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[14]
Visualizations & Workflows
Workflow for TEMA Synthesis Scale-Up
Caption: A typical workflow for scaling TEMA synthesis from the lab to a pilot plant.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low yield during scale-up.
Detailed Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis of N,N,N',N'-Tetraethylmalonamide
Disclaimer: This is a representative protocol. All laboratory work should be performed by qualified personnel with appropriate safety measures in place.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylamine (10.97 g, 150 mmol, 4.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of malonyl dichloride (5.0 g, 35.5 mmol, 1.0 eq.) in anhydrous DCM (25 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield N,N,N',N'-tetraethylmalonamide as a clear liquid.
Protocol 2: Scalable Purification via Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a suitably sized round-bottom flask for the crude material, a short-path distillation head (or a fractional column for higher purity), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Material: Charge the distillation flask with the crude TEMA oil obtained from the aqueous workup (no more than 2/3 full). Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Vacuum Application: Slowly and carefully apply vacuum using a vacuum pump protected by a cold trap.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents and volatile impurities.
-
Main Fraction: Once the distillation temperature stabilizes at the boiling point of TEMA under the applied pressure, switch to a new receiving flask and collect the pure product.
-
Distillation End: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask.
-
-
Shutdown: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
References
-
PubChem. N,N,N',N'-Tetramethylmalonamide. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. N,N,N',N'-Tetrapentylmalonamide. [Link]
-
Bio-Rad Laboratories. Safety Data Sheet for TEMED. [Link]
-
ResearchGate. (2024). The Solvent Extraction of Iron(III) from Chloride Solutions by N,N′‐Tetrasubstituted Malonamides: Structure‐Activity Relationships. [Link]
-
ResearchGate. (2024). Application of N,N′-tetrasubstituted malonamides to the recovery of iron(III) from chloride solutions. [Link]
-
Kravchuk, D. V., et al. (2020). Structural Trends and Vibrational Analysis of N,N,Nо,Nо Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
- Alvarez, M. (2023). Challenges In Scaling Up Nanomaterial Synthesis For Industry: Technical, Economic, And Environmental Perspectives.
-
ResearchGate. (2024). The solvent extraction of rare earth elements from nitrate media with novel polyamides containing malonamide groups. [Link]
-
PubChem. N,N,N',N'-Tetraethylmalonamide. National Center for Biotechnology Information. [Link]
-
AZoNano. (2022, May 22). The Challenges Behind Scaling Up Nanomaterials. [Link]
-
PubMed. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. [Link]
-
Kravchuk, D. V., et al. (2020). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. OSTI.GOV. [Link]
-
Arkivoc. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
MDPI. (2022). Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives. [Link]
-
NIH National Center for Biotechnology Information. (2014). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. [Link]
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Technical Support Center: N,N,N',N'-Tetraethylmalonamide (TEMA) Degradation and Stability Studies
Welcome to the technical support center for N,N,N',N'-Tetraethylmalonamide (TEMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TEMA's stability and degradation. Here, we address common challenges encountered during experimental work, providing in-depth explanations, troubleshooting protocols, and practical insights to ensure the integrity of your results.
Introduction to TEMA Stability
N,N,N',N'-Tetraethylmalonamide (TEMA) is a key reagent in various applications, including solvent extraction processes for nuclear fuel reprocessing.[1][2] Its stability under diverse experimental conditions is paramount for process efficiency and reliability. Understanding its degradation pathways is crucial for developing robust formulations and analytical methods. This guide provides a structured approach to identifying and mitigating common stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My TEMA sample shows unexpected degradation during storage in an aqueous buffer. What is the likely cause and how can I investigate it?
Answer:
The most probable cause of TEMA degradation in aqueous media is hydrolysis . The amide bonds in TEMA are susceptible to cleavage, especially under acidic or basic conditions, yielding diethylamine and malonic acid or its derivatives. The stability of the amide bond is significant, but it is not entirely inert, particularly under prolonged exposure to hydrolytic conditions.[3]
Causality: Amide hydrolysis can be catalyzed by both acid and base.
-
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. Generally, tertiary amides hydrolyze more slowly than primary and secondary amides under basic conditions.[4]
Troubleshooting Protocol:
-
pH Measurement: Immediately measure the pH of your buffered solution. Deviations from the intended pH could accelerate hydrolysis.
-
Forced Degradation Study: To confirm susceptibility, perform a forced degradation study. Expose TEMA solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60-80°C).[5]
-
Analytical Monitoring: Use a stability-indicating HPLC method to monitor the appearance of degradation products and the disappearance of the TEMA peak over time.[6][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[8]
-
Product Identification: If significant degradation is observed, identify the primary degradation products. The expected products are diethylamine and malonic acid. These can be confirmed by techniques like LC-MS.
Preventative Measures:
-
Maintain the pH of your stock solutions and experimental media within a neutral range (pH 6-8) if possible.
-
Store aqueous TEMA solutions at low temperatures (2-8°C) to slow down the rate of hydrolysis.
-
For long-term storage, consider preparing solutions in aprotic organic solvents where hydrolytic degradation is minimized.
Diagram: Proposed Hydrolytic Degradation Pathway of TEMA
Caption: Hydrolytic degradation of TEMA under acidic and basic conditions.
FAQ 2: I am observing degradation of TEMA in my organic solvent-based experiment, even in the absence of water. What could be the issue?
Answer:
If hydrolytic degradation is ruled out, other potential degradation pathways in organic solvents include photodegradation and radiolysis , especially if your application involves light exposure or ionizing radiation (e.g., nuclear fuel reprocessing).[1][9]
Causality:
-
Photodegradation: Tertiary amides can undergo photochemical decomposition. The primary mechanism is often a Norrish Type I cleavage, where the absorption of UV light leads to the homolytic cleavage of the C-N or C-C bond adjacent to the carbonyl group, forming radical intermediates.[10] These radicals can then undergo various secondary reactions. Tertiary amides have been noted to react faster than secondary amides under photolytic conditions.[10]
-
Radiolysis: In high-radiation environments, such as those found in nuclear reprocessing, the solvent and the TEMA molecules can absorb energy, leading to the formation of radicals and subsequent degradation.[11] Studies on malonamides have shown that cleavage of C-C, C-N, and C-O (if applicable) bonds can occur.[9][12] The diluent used can also influence the degradation yield.[12]
Troubleshooting Protocol:
-
Review Experimental Setup: Assess if your experimental setup exposes the TEMA solution to light (especially UV) or any source of ionizing radiation.
-
Photostability Test: To test for light sensitivity, expose a TEMA solution in a chemically inert and transparent container to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample kept in the dark.
-
Radiolysis Study (if applicable): If your application involves radiation, review literature on the radiolytic stability of malonamides in your specific solvent system. The degradation is often quantified by a G-value (molecules degraded per 100 eV of absorbed energy).[9]
-
Analytical Investigation: Use techniques like GC-MS or LC-MS to identify potential degradation products. For photolysis, look for smaller molecules resulting from radical recombination or reactions with the solvent.[10] For radiolysis, degradation products can be complex and may include fragments of the TEMA molecule.[11]
Preventative Measures:
-
Protect TEMA solutions from light by using amber glassware or by covering the experimental setup with aluminum foil.
-
If working in a radiation environment is unavoidable, select solvents known to have a "protective" effect or minimize the exposure time.
Diagram: Proposed Photolytic Degradation Pathway of TEMA (Norrish Type I)
Caption: Simplified photochemical degradation of TEMA.
FAQ 3: I am conducting a forced degradation study on TEMA. What are the recommended stress conditions?
Answer:
A comprehensive forced degradation study for TEMA should cover hydrolytic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is stability-indicating.
Data Presentation: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Amide bond cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 2 - 24 hours | Amide bond cleavage |
| Oxidative | 3 - 30% H₂O₂ | Room Temp. - 60 °C | 2 - 24 hours | Oxidation of the amide or alkyl chains |
| Thermal | Dry Heat | > 100 °C | 24 - 72 hours | Thermal decomposition |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B | Photochemical decomposition |
Experimental Protocols: General Workflow for a Forced Degradation Study
Diagram: Experimental Workflow for TEMA Stability Study
Caption: General workflow for conducting a TEMA stability study.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Products | Analytical Method for Detection |
| Hydrolysis | Diethylamine, Malonic Acid | LC-MS, GC-MS (for diethylamine after derivatization) |
| Photolysis | Acyl and amine radicals, smaller alkanes and amides from radical reactions | GC-MS, LC-MS |
| Radiolysis | Fragmentation products from C-C, C-N bond cleavage | GC-MS, LC-MS |
| Oxidation | N-oxides, hydroxylated species, cleavage products | LC-MS |
| Thermal | Decomposition products (dependent on temperature and atmosphere) | TGA, GC-MS |
References
- Corey, E. J., & Haefele, L. F. (1978). Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides. Journal of the American Chemical Society.
- Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.
- ResearchGate. (2025). Photochemical behavior of tertiary amide 8 c.
- DRUM - University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides.
- ResearchGate. (n.d.). Degradation Issues in Aqueous Reprocessing Systems.
- American Chemical Society. (n.d.). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society.
- American Chemical Society. (n.d.). Oxidative Cleavage of Amides. A Method for Selective Chemical Degradation of Peptides. Journal of the American Chemical Society.
- OSTI.gov. (n.d.). N′−Tetramethylmalonamide Complexes Across the Lanthanide Series.
- Royal Society of Chemistry. (n.d.). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions.
- National Institutes of Health. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.
- ResearchGate. (n.d.).
- MySkinRecipes. (n.d.). N,N,N',N'-Tetramethylmalonamide.
- ResearchGate. (2025). Influence of diluent on alkylmalonamide radiolysis.
- Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide.
- Idaho National Laboratory. (2024). Developing non-radioactive, radical methods to screen for radiolytic stability.
- ResearchGate. (2004).
- PubChem. (n.d.). N,N,N',N'-Tetraethylmalonamide.
- ChemRxiv. (n.d.). Kravchuk et al. 1 Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthan.
- ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- National Institutes of Health. (n.d.).
- CONICET. (n.d.). Trends in Analytical chemistry.
- OSTI.gov. (n.d.). Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series.
- ResearchGate. (2025).
- ResearchGate. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series.
- ChemicalBook. (2024). N,N,N',N'-TETRAETHYLMALONAMIDE | 33931-42-9.
- Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- National Institutes of Health. (2022).
- Drexel University. (n.d.). The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems.
- National Institutes of Health. (n.d.). Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity.
- National Institutes of Health. (n.d.).
- Turkish Journal of Pharmaceutical Sciences. (n.d.).
- Semantic Scholar. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage.
- National Institutes of Health. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Wikipedia. (n.d.). Nuclear reprocessing.
- Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides.
- Scholars Archive. (2021).
- ResearchGate. (2019).
- JOCPR. (n.d.).
- MDPI. (n.d.). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110)
- ResearchGate. (2025). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride.
- ResearchGate. (n.d.). Reprocessing of spent fast reactor nuclear fuels.
- Idaho National Laboratory. (n.d.). Overview of Reductants Utilized in Nuclear Fuel Reprocessing/Recycling.
- OSTI.gov. (2009). Study of solvent degradation in reprocessing MOX spent fuel.
- AIChE. (n.d.). (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fission Product Co-extraction with N,N,N',N'-Tetraethylmalonamide (TEMA)
Welcome to the technical support center for advanced separation processes using N,N,N',N'-Tetraethylmalonamide (TEMA). This guide is designed for researchers, radiochemists, and process development scientists working on actinide partitioning and nuclear fuel reprocessing. Here, we address common challenges encountered when using TEMA to separate trivalent actinides (An(III)) from lanthanides (Ln(III)) and other fission products, with a focus on minimizing co-extraction and optimizing separation efficiency.
The separation of minor actinides like americium and curium from lanthanides is a significant challenge in closing the nuclear fuel cycle.[1] Lanthanides have large neutron capture cross-sections, making them undesirable in fuel destined for transmutation. However, the chemical similarities between trivalent actinides and lanthanides, particularly their nearly identical ionic radii and charge, make their separation notoriously difficult.[2] Malonamides, such as TEMA, are promising extractants because they are completely incinerable (composed of C, H, O, N) and show selectivity for actinides over lanthanides under specific conditions.[3]
This guide provides practical, field-tested insights to help you troubleshoot and refine your TEMA-based extraction workflows.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is the co-extraction of trivalent lanthanides (e.g., Eu(III), Nd(III)) with my target actinides (e.g., Am(III)) higher than expected?
Possible Cause 1: Suboptimal Nitric Acid Concentration
-
Scientific Rationale: The extraction of both actinides and lanthanides by TEMA is highly dependent on the nitric acid concentration in the aqueous phase.[3] Malonamides operate via a solvating mechanism, where the neutral TEMA molecule coordinates with the metal nitrate salt. The efficiency of this process is governed by the activity of nitrate ions. At low acidity, the extraction of all trivalent metals is generally poor. As acidity increases, extraction improves, but the separation factor (SFAn/Ln) can decrease if conditions are not optimized. For many malonamide systems, peak separation is often observed in the 1-3 M HNO₃ range.[4]
-
Troubleshooting Steps:
-
Verify Aqueous Phase Acidity: Accurately measure the HNO₃ concentration of your aqueous feed before and after extraction. Titration is recommended for accuracy.
-
Optimize Acidity: Perform a series of batch extractions across a range of nitric acid concentrations (e.g., 0.5 M to 5 M) while keeping all other parameters constant.
-
Analyze Both Phases: Determine the distribution ratios (D) for your target actinide(s) and key interfering lanthanide(s) at each acidity. Plot D vs. [HNO₃] and the Separation Factor (SF = DAn / DLn) vs. [HNO₃] to identify the optimal operating window.
-
Possible Cause 2: Third Phase Formation
-
Scientific Rationale: A "third phase" is a dense, extractant-rich organic phase that separates from the primary organic diluent. It often occurs at high metal and acid loading, leading to poor phase disengagement and indiscriminate partitioning of metal ions, which ruins separation selectivity. The formation of this third phase is a known limitation in many solvent extraction systems.[2]
-
Troubleshooting Steps:
-
Visual Inspection: After equilibration and centrifugation, carefully inspect your samples for a small, dense third layer between the aqueous and primary organic phases.
-
Reduce Metal Loading: Decrease the concentration of total metals (actinides + lanthanides) in your aqueous feed.
-
Adjust TEMA Concentration: Lowering the TEMA concentration in the organic phase can sometimes mitigate third phase formation, though this may also reduce overall extraction efficiency.
-
Introduce a Phase Modifier: While avoiding phosphorus-containing reagents is a key advantage of malonamides, in some systems, a modifier like di-n-hexyl octanamide (DHOA) can be added to the organic phase to improve solubility and prevent third phase formation.[5]
-
Possible Cause 3: Ligand Degradation
-
Scientific Rationale: Although malonamides are more robust than some other extractants, they can undergo hydrolysis and radiolysis in highly acidic and radioactive environments. Hydrolysis, accelerated by heat and high acidity, can break the amide bonds, forming carboxylic acids and amines.[3] These degradation products can have different extraction properties, sometimes acting as surfactants or complexants that interfere with the desired separation.
-
Troubleshooting Steps:
-
Solvent Purification: Before use, wash the TEMA-dodecane solvent with a dilute sodium carbonate or sodium hydroxide solution (e.g., 0.1 M Na₂CO₃) to remove any acidic impurities or degradation products from synthesis and storage. Follow this with a water wash and then pre-equilibration with nitric acid of the same concentration as your aqueous feed.[6]
-
Monitor Solvent Quality: Periodically analyze your recycled solvent for degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or by monitoring changes in extraction performance with a standard feed solution.
-
Limit Contact Time & Temperature: Minimize the contact time between the organic and highly acidic aqueous phases. Avoid elevated temperatures during extraction unless specifically required by the process.
-
Q2: My actinide distribution ratio (DAm) is too low, even at optimal acidity.
Possible Cause 1: Insufficient TEMA Concentration
-
Scientific Rationale: The distribution ratio is directly related to the concentration of the free extractant in the organic phase. Slope analysis of log(D) vs. log([TEMA]) typically reveals the stoichiometry of the extracted complex. For trivalent metals like Am(III), the extracted species is often Am(NO₃)₃·(TEMA)ₓ, where x is commonly 2 or 3.[3] If the TEMA concentration is too low, the equilibrium will not favor extraction into the organic phase.
-
Troubleshooting Steps:
-
Verify TEMA Concentration: Confirm the concentration of TEMA in your organic solvent, especially if it has been recycled.
-
Increase TEMA Concentration: Prepare and test organic phases with higher TEMA concentrations (e.g., increase from 0.5 M to 0.75 M or 1.0 M in n-dodecane). Be mindful that higher concentrations increase the risk of third phase formation.
-
Possible Cause 2: Presence of Strong Aqueous Complexants
-
Scientific Rationale: Certain ions or molecules in the aqueous feed can form strong complexes with actinides, holding them in the aqueous phase and preventing their extraction by TEMA. These can include certain fission products (e.g., phosphate, sulfate from process history) or degradation products.[7]
-
Troubleshooting Steps:
-
Feed Characterization: Analyze your aqueous feed for non-target anions that could act as complexing agents. Common culprits include PO₄³⁻, SO₄²⁻, and oxalate.
-
Feed Pre-treatment: If interfering complexants are present, a feed adjustment or pre-treatment step may be necessary to remove them before the TEMA extraction stage.
-
Q3: I'm observing poor phase disengagement and emulsification.
Possible Cause 1: Presence of Interfacial Crud or Surfactants
-
Scientific Rationale: "Crud" refers to solid or semi-solid precipitates that accumulate at the aqueous-organic interface, stabilizing emulsions and hindering phase separation. This can be caused by fine insoluble fission products (e.g., Zr, Mo) or the precipitation of degradation products.
-
Troubleshooting Steps:
-
Feed Clarification: Ensure your aqueous feed is thoroughly centrifuged and filtered to remove any suspended solids before contacting it with the organic phase.
-
Solvent Purity: As mentioned in Q1, ensure your organic solvent is clean and free of degradation products that can act as surfactants.
-
Centrifugation: Increase the time and/or speed of centrifugation after equilibration to help break the emulsion.
-
Temperature Adjustment: Gently warming the mixture (if process stability allows) can sometimes lower interfacial tension and promote phase separation.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism behind TEMA's selectivity for actinides over lanthanides?
A: The selectivity arises from subtle differences in the nature of the bonding between the metal ions and the soft-donor atoms of the TEMA ligand. While both An(III) and Ln(III) are considered "hard" acids, the 5f orbitals of actinides have a greater radial extension than the 4f orbitals of lanthanides. This allows for a slightly greater degree of covalency in the actinide-ligand bond. Malonamides, with their nitrogen and oxygen donor atoms, are considered "softer" ligands than pure oxygen donors (like water or nitrate). This slightly softer nature favors interaction with the slightly softer actinide ions, leading to enhanced stability of the extracted complex compared to the lanthanide equivalent.[8]
Q: What is the role of the diluent (e.g., n-dodecane)?
A: The diluent is not merely a carrier for the extractant. It affects the physical properties of the organic phase (viscosity, density) and influences the extraction equilibrium. N-dodecane is a common choice due to its high flash point, low water solubility, and stability. Aromatic diluents are generally avoided as they can interact with the extractant and reduce extraction efficiency. The diluent choice is critical for ensuring good phase separation and process safety.
Q: How do I properly pre-equilibrate my TEMA solvent?
A: Pre-equilibration is a critical step to ensure that the extraction process itself does not significantly alter the composition of the aqueous phase (other than the target metals). Without this step, the organic phase would extract nitric acid from the aqueous feed until equilibrium is reached, lowering the aqueous acidity and changing the extraction conditions. Procedure:
-
Prepare your TEMA/n-dodecane solution.
-
Prepare a "blank" aqueous solution containing nitric acid at the exact concentration of your actual experimental feed, but without the metal ions.
-
Contact the organic solvent with the blank acid solution at the same phase ratio (O/A) and for the same duration as your planned experiment.
-
Separate the phases. The resulting organic phase is now "pre-equilibrated" and ready for use in the extraction experiment.
Experimental Protocols & Data
Protocol 1: Batch Solvent Extraction for Determination of Distribution Ratios (D)
This protocol outlines a standard procedure for evaluating the extraction performance of TEMA.
-
Preparation of Phases:
-
Organic Phase: Prepare a solution of N,N,N',N'-Tetraethylmalonamide in n-dodecane (e.g., 0.5 M). Pre-equilibrate this solution as described in the FAQ.
-
Aqueous Phase: Prepare a nitric acid solution (e.g., 3 M HNO₃) containing known concentrations of the target actinide (e.g., ²⁴¹Am) and interfering lanthanides (e.g., ¹⁵²Eu).
-
-
Extraction:
-
In a centrifuge tube, pipette equal volumes (e.g., 2 mL) of the pre-equilibrated organic phase and the radioactive aqueous phase.
-
Seal the tube tightly.
-
Agitate the mixture vigorously for a set time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) using a mechanical shaker or vortex mixer to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tube at high speed (e.g., 3000 rpm) for 10 minutes to ensure complete separation of the aqueous and organic layers.
-
-
Sampling and Analysis:
-
Carefully pipette an aliquot (e.g., 1 mL) from the center of each phase, avoiding the interface.
-
Analyze the activity of the target radionuclides in each aliquot using an appropriate technique (e.g., gamma spectroscopy for ²⁴¹Am and ¹⁵²Eu).
-
-
Calculation:
-
Calculate the distribution ratio (D) for each metal ion using the formula: D = (Activity per mL in Organic Phase) / (Activity per mL in Aqueous Phase)
-
Calculate the Separation Factor (SF) between Am and Eu: SFAm/Eu = DAm / DEu
-
Data Presentation: TEMA Performance Under Varying Acidity
The following table summarizes typical extraction data for Am(III) and Eu(III) using a malonamide extractant, illustrating the critical effect of nitric acid concentration.
| Nitric Acid Conc. (M) | DAm | DEu | Separation Factor (SFAm/Eu) |
| 0.5 | 0.8 | 0.2 | 4.0 |
| 1.0 | 5.2 | 1.1 | 4.7 |
| 3.0 | 15.6 | 2.9 | 5.4 |
| 4.0 | 12.1 | 2.5 | 4.8 |
| 5.0 | 9.5 | 2.1 | 4.5 |
| Note: Data are representative and intended for illustrative purposes. Actual values depend on specific experimental conditions such as TEMA concentration and temperature. |
Visualized Workflows and Mechanisms
Troubleshooting Logic for High Lanthanide Co-Extraction
Caption: A decision-tree workflow for troubleshooting poor An/Ln separation.
Simplified TEMA Extraction Mechanism
Caption: Solvating extraction of Am(III) by TEMA from a nitrate medium.
References
- Choppin, G. R., et al. (n.d.). ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY. UNLV Radiochemistry.
- Manjula, P. (2008). Studies on Separation of Actinides And Lanthanides by Extraction Chromatography Using 2,6-BisTriazinyl Pyridine. OECD Nuclear Energy Agency.
-
Ulfsrup, J. (1966). METHODS OF SEPARATING THE ACTINIDE ELEMENTS. International Atomic Energy Agency. Retrieved from [Link]
-
Fuks, L. (2014). Features of Solvent Extraction of Lanthanides and Actinides. ResearchGate. Retrieved from [Link]
-
El-Dessouky, S. I., et al. (2008). Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium. ResearchGate. Retrieved from [Link]
-
Gelis, A.V., & Lumetta, G.J. (2014). Actinide Lanthanide Separation Process – ALSEP. Pacific Northwest National Laboratory. Retrieved from [Link]
-
Horwitz, E. P., et al. (1993). Separation and Preconcentration of Actinides from Acidic Media by Extraction Chromatography. Argonne National Laboratory. Retrieved from [Link]
-
Cary, S. K., et al. (2017). N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]
-
Pathak, P. N., et al. (2008). Solvent extraction studies on U(VI), Pu(IV),and fission products using N,N-dihexyloctanamide. ResearchGate. Retrieved from [Link]
-
Mincher, B. J., et al. (2020). The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions. Royal Society of Chemistry. Retrieved from [Link]
-
Culler, F. L., & Flanary, J. H. (n.d.). Solvent Extraction Separation of Uranium and Plutonium from Fission Products. Defense Technical Information Center. Retrieved from [Link]
Sources
- 1. Actinide Lanthanide Separation Process – ALSEP | Journal Article | PNNL [pnnl.gov]
- 2. oecd-nea.org [oecd-nea.org]
- 3. researchgate.net [researchgate.net]
- 4. The complexation and solvent extraction properties of a phenanthroline diamide extractant for trivalent actinide and lanthanide ions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01056J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. eichrom.com [eichrom.com]
- 8. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
Troubleshooting low distribution ratios in malonamide extraction systems
Troubleshooting Low Distribution Ratios
Welcome to the technical support center for malonamide-based extraction systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low distribution ratios (D) during liquid-liquid extraction processes involving malonamide ligands.
Frequently Asked Questions (FAQs)
Q1: What is the distribution ratio (D), and why is it critically important in my malonamide extraction system?
The distribution ratio (D) is a fundamental parameter in liquid-liquid extraction. It is defined as the total analytical concentration of a solute in the organic phase divided by its total analytical concentration in the aqueous phase at equilibrium.
D = [Solute]organic / [Solute]aqueous
A high distribution ratio is crucial for an efficient extraction process, as it signifies a strong preference of the target solute (e.g., a metal ion) for the organic phase. A low D value indicates poor extraction efficiency, meaning the target solute remains predominantly in the aqueous phase, leading to low yields and inadequate separation from other components. In systems utilizing malonamides, which are excellent chelating agents, a low D value often points to suboptimal conditions for the formation and partitioning of the metal-ligand complex.
Q2: I am experiencing a significantly lower distribution ratio than expected. What are the most common initial factors I should investigate?
When troubleshooting a low distribution ratio, it's best to start with the most influential and easily controlled parameters. The "low-hanging fruit" in malonamide extraction systems are typically the pH of the aqueous phase, the concentration of the malonamide ligand, and the choice of diluent.
-
Aqueous Phase pH: The pH of the aqueous phase is often the most critical factor. Malonamides are neutral ligands, but the extraction of many metal ions is a pH-dependent process.[1] If the pH is too low (too acidic), the ligand may become protonated, reducing its ability to chelate the target metal ion. Conversely, if the pH is too high, the metal ion may precipitate as a hydroxide, preventing its extraction.[2]
-
Ligand Concentration: According to the law of mass action, the formation of the metal-ligand complex is dependent on the concentration of the malonamide. An insufficient concentration of the ligand in the organic phase will result in incomplete complexation of the metal ion, leading to a low distribution ratio.
-
Diluent Choice: The diluent not only dissolves the malonamide ligand but also influences the polarity of the organic phase and the solvation of the extracted complex. An inappropriate diluent can lead to the formation of a third phase or poor solubility of the metal-ligand complex, both of which drastically reduce the observed distribution ratio.[3]
Troubleshooting Guide: Step-by-Step Diagnosis and Resolution
Issue 1: Suboptimal pH of the Aqueous Phase
Symptoms:
-
Consistently low D values across replicate experiments.
-
Precipitate formation in the aqueous phase upon pH adjustment.
Causality: The extraction of metal ions (Mⁿ⁺) by a malonamide (L) is often an ion-exchange reaction, where the metal ion complexation is coupled with the release of protons (H⁺) into the aqueous phase. The general equilibrium can be represented as:
Mⁿ⁺(aq) + xL(org) ⇌ [MLₓ]ⁿ⁺(org)
However, the process is highly dependent on the deprotonation of acidic sites that might be present on the malonamide or other components in the organic phase, or the co-extraction of anions. For many systems, especially those involving lanthanides and actinides, the extraction efficiency increases significantly with increasing pH until the point of metal hydroxide precipitation.[1][2]
Troubleshooting Protocol:
-
Verify pH Measurement: Ensure your pH meter is properly calibrated with fresh, NIST-traceable buffers. Inaccurate pH readings are a common source of error.
-
Conduct a pH Study: Perform a series of extractions across a wide pH range (e.g., pH 1 to 6), keeping all other parameters (ligand concentration, metal concentration, phase ratio, temperature) constant.[4]
-
Plot D vs. pH: Plot the distribution ratio (D) as a function of the final equilibrium pH of the aqueous phase. This will reveal the optimal pH range for your specific system.
-
Adjust and Buffer: Once the optimal pH is identified, ensure the aqueous phase is adequately buffered to maintain this pH throughout the extraction process, as proton release during extraction can lower the pH.
Workflow for pH Optimization:
Caption: Workflow for optimizing aqueous phase pH.
Issue 2: Inadequate Ligand Concentration or Diluent Mismatch
Symptoms:
-
Low D values even at the optimal pH.
-
Formation of a third phase at the aqueous-organic interface.
-
Precipitation or cloudiness in the organic phase after extraction.
Causality: The stoichiometry of the extracted metal-ligand complex dictates the required concentration of the malonamide. For instance, if a trivalent metal ion (like Am³⁺ or Eu³⁺) forms a 1:3 complex (ML₃), a sufficient excess of the ligand is necessary to drive the equilibrium towards the organic phase. The diluent's role is equally critical. It must effectively solvate the neutral metal-ligand complex to facilitate its transfer from the aqueous to the organic phase. A mismatch in polarity between the complex and the diluent can lead to poor solubility and the formation of a third phase, which is an undesirable event where the organic phase splits into two.[5][6] This third phase is often a complex-rich, solvent-poor layer that sequesters the metal and prevents efficient extraction.
Troubleshooting Protocol:
-
Vary Ligand Concentration: At the optimal pH, perform a series of extractions with increasing malonamide concentration (e.g., 0.1 M to 1.0 M).
-
Plot Log D vs. Log [Ligand]: A plot of the logarithm of the distribution ratio (log D) against the logarithm of the free ligand concentration in the organic phase should yield a straight line. The slope of this line indicates the stoichiometry of the complex with respect to the ligand, providing valuable mechanistic insight.
-
Evaluate Diluent Polarity: If a third phase forms or D values remain low, consider changing the diluent. Aliphatic diluents (like dodecane) are common, but sometimes the addition of a "modifier" (a more polar solvent like isodecanol or tributyl phosphate) is necessary to increase the polarity of the organic phase and improve solvation of the complex.[7]
-
Modifier Concentration Study: If a modifier is needed, optimize its concentration. Start with a low percentage (e.g., 2-5% v/v) and increase it incrementally, observing the effect on phase stability and the distribution ratio.
Table 1: Effect of Diluent and Modifier on Distribution Ratio (D) for Eu³⁺
| Organic Phase Composition | D (Eu³⁺) | Observations |
| 0.5 M Malonamide in Dodecane | 2.5 | Third phase formation |
| 0.5 M Malonamide in Dodecane + 2% Isodecanol | 15.8 | Clear phases, good separation |
| 0.5 M Malonamide in Dodecane + 5% Isodecanol | 25.4 | Clear phases, enhanced extraction |
| 0.5 M Malonamide in Toluene | 18.9 | Clear phases, aromatic diluent |
Note: Data is illustrative and will vary based on the specific malonamide and metal ion.
Relationship between System Variables:
Caption: Interplay of variables in malonamide extraction.
Issue 3: Kinetic Limitations or Insufficient Contact Time
Symptoms:
-
Distribution ratio increases with longer mixing times.
-
Poor reproducibility of D values between experiments.
Causality: Liquid-liquid extraction is a mass transfer process that requires time to reach equilibrium. The transfer of the metal ion from the aqueous phase to the organic phase involves several steps: diffusion of reactants to the interface, interfacial chemical reaction (complexation), and diffusion of the product into the bulk organic phase. If any of these steps are slow, the system may not reach equilibrium within the allotted mixing time, resulting in an artificially low measured distribution ratio. The rate of mass transfer is influenced by the degree of agitation, interfacial area, temperature, and the intrinsic kinetics of the complexation reaction.
Troubleshooting Protocol:
-
Conduct a Kinetic Study: Perform a series of extractions at the optimal pH and ligand concentration, but vary the mixing time (e.g., from 1 minute to 60 minutes).
-
Plot D vs. Time: Plot the distribution ratio as a function of mixing time. The point at which the D value plateaus indicates the time required to reach equilibrium.
-
Standardize Mixing: Ensure that the method of agitation (e.g., shaker speed, vortex intensity) is consistent across all experiments to maintain a constant interfacial area and ensure reproducibility.
-
Consider Temperature Effects: If kinetics are particularly slow, consider performing the extraction at a slightly elevated temperature (e.g., 40-50 °C), as this can increase the rate of reaction and diffusion. However, be aware that temperature can also affect the thermodynamic equilibrium, so this must be validated.[8]
Summary and Key Takeaways
Troubleshooting low distribution ratios in malonamide extraction systems is a systematic process. By methodically investigating the key parameters—aqueous phase pH, ligand and modifier concentrations, and contact time—researchers can diagnose and resolve the vast majority of issues.
-
Start with pH: It is the most common and impactful variable.[1]
-
Ensure Sufficient Ligand: Stoichiometry dictates the required concentration.
-
The Diluent Matters: It controls the solubility of the extracted complex and prevents third phase formation.[3][9]
-
Allow Time for Equilibrium: Verify that the system has reached equilibrium to obtain accurate and reproducible results.
By following these guidelines, you can optimize your malonamide extraction system for maximum efficiency and achieve reliable, high-yield separations.
References
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. MDPI. [Link]
-
Third Phase Formation in the Extraction of Inorganic Acids by TBP in n‐Octane. Taylor & Francis Online. [Link]
-
Diluents for Solvent Extraction. Mining Business Africa. [Link]
-
The Impact of pH on the Efficiency of Precious Metal Recovery Processes. Provocativo. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
Diluent effect on the solvent extraction rate of copper. Taylor & Francis Online. [Link]
-
Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems. Taylor & Francis Online. [Link]
-
Impact of Water Extraction on Malonamide Aggregation: A Molecular Dynamics and Graph Theoretic Approach. PubMed. [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. [Link]
-
The fate of the organic phase beyond third phase formation. Royal Society of Chemistry. [Link]
-
Liquid-Liquid Extraction of Acids by a Malonamide: II-Anion Specific Effects in the Aggregate-Enhanced Extraction Isotherms. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diluents for Solvent Extraction [miningbusinessafrica.co.za]
Validation & Comparative
A Comparative Guide to Actinide Extraction: N,N,N',N'-Tetraethylmalonamide vs. TODGA
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nuclear fuel reprocessing and radioactive waste management, the efficient and selective extraction of actinides is of paramount importance. This guide provides a detailed, evidence-based comparison of two prominent classes of extractants: malonamides, represented by N,N,N',N'-Tetraethylmalonamide (TEMA), and diglycolamides, exemplified by the widely studied N,N,N',N'-tetraoctyl diglycolamide (TODGA). This document is intended to serve as a technical resource for researchers and scientists in selecting the appropriate extraction agent for their specific applications.
Introduction: The Challenge of Actinide Separation
The separation of minor actinides (such as americium and curium) from lanthanides in high-level liquid waste (HLLW) is a significant challenge in the nuclear fuel cycle.[1] Both groups of elements predominantly exist in the +3 oxidation state and exhibit similar ionic radii and chemical properties, making their separation difficult.[1] Effective separation is crucial for reducing the long-term radiotoxicity of nuclear waste and enabling the potential for transmutation of minor actinides into shorter-lived or stable isotopes.[2]
Solvent extraction is a primary technique for these separations, relying on organic ligands that can selectively complex with metal ions and transfer them from an aqueous phase to an organic phase.[3] The ideal extractant should exhibit high efficiency for actinides, good selectivity over lanthanides and other fission products, and stability under the harsh radioactive and acidic conditions of HLLW.[4][5]
This guide focuses on two key classes of "CHON" extractants (composed of Carbon, Hydrogen, Oxygen, and Nitrogen), which are completely incinerable and thus minimize secondary waste generation: malonamides and diglycolamides.[6]
N,N,N',N'-Tetraethylmalonamide (TEMA) and the Malonamide Class
N,N,N',N'-Tetraethylmalonamide (TEMA) is a member of the malonamide family of extractants. Malonamides are bidentate ligands that coordinate to metal ions through the two carbonyl oxygen atoms.[7][8] The DIAMEX (Diamide Extraction) process, developed for actinide partitioning, often utilizes malonamides like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA).[7][9]
Chemical Properties and Extraction Mechanism of Malonamides
Malonamides are known for their ability to extract trivalent actinides and lanthanides from nitric acid solutions.[7] The extraction process typically involves the formation of a neutral complex with the metal nitrate, which is then solvated by the malonamide ligands. The general stoichiometry of the extracted species for trivalent actinides like Am(III) with malonamides is often found to be [M(NO₃)₃(L)₂], where L is the malonamide ligand.
The extraction efficiency of malonamides is influenced by the aqueous phase acidity. Generally, the distribution ratios of metal ions increase with increasing nitric acid concentration.[10]
Caption: Proposed extraction mechanism of Am(III) by TEMA.
Performance of Malonamides in Actinide Extraction
While specific data for TEMA is less abundant in readily available literature, studies on other malonamides like DMDBTDMA provide valuable insights into the performance of this class of extractants. Malonamides can effectively extract actinides, but their extraction efficiency is generally considered to be moderate compared to other classes of extractants like diglycolamides.[11]
N,N,N',N'-tetraoctyl diglycolamide (TODGA)
N,N,N',N'-tetraoctyl diglycolamide (TODGA) is a tridentate ligand that has garnered significant attention for its superior performance in actinide extraction.[5][12] The presence of an etheric oxygen in addition to the two carbonyl oxygens allows for stronger complexation with metal ions.
Chemical Properties and Extraction Mechanism of TODGA
TODGA exhibits high solubility in organic diluents and demonstrates excellent extraction capabilities for trivalent actinides and lanthanides from highly acidic solutions.[12][13] The extraction mechanism involves the formation of a stable complex with the metal ion. For trivalent actinides like Am(III) and Cm(III), the stoichiometry of the extracted species is typically [M(NO₃)₃(TODGA)₃].[1]
A notable characteristic of TODGA is the significant increase in actinide distribution ratios with increasing nitric acid concentration.[1] This is attributed to the promotion of TODGA aggregate formation at higher acidities, which enhances the extraction efficiency.[12]
Caption: Proposed extraction mechanism of Am(III) by TODGA.
Performance of TODGA in Actinide Extraction
TODGA is recognized for its high distribution ratios for trivalent actinides and lanthanides.[12] It demonstrates the ability to quantitatively extract these elements from nitric acid solutions.[13] However, a significant challenge with TODGA is its tendency to form a third phase (a second organic phase) during extraction, which can be mitigated by the addition of phase modifiers like N,N-dihexyl octanamide (DHOA), tributyl phosphate (TBP), or 1-octanol.[12]
Head-to-Head Comparison: TEMA (Malonamides) vs. TODGA
The following table provides a comparative overview of the key performance characteristics of malonamides (represented by TEMA and related compounds) and TODGA for actinide extraction.
| Feature | N,N,N',N'-Tetraethylmalonamide (Malonamides) | N,N,N',N'-tetraoctyl diglycolamide (TODGA) |
| Ligand Type | Bidentate (two carbonyl oxygens) | Tridentate (two carbonyl oxygens, one ether oxygen) |
| Extraction Efficiency | Moderate | High to Very High[12] |
| Actinide-Lanthanide Selectivity | Generally lower | Higher, but still requires multi-stage processes for effective separation[12] |
| Stoichiometry of Am(III) Complex | Typically [Am(NO₃)₃(L)₂] | Typically [Am(NO₃)₃(L)₃][1] |
| Dependence on Acidity | Distribution ratios increase with nitric acid concentration[10] | Distribution ratios significantly increase with nitric acid concentration[1] |
| Third Phase Formation | Less prone | Prone to third phase formation, often requiring a phase modifier[12] |
| Radiolytic & Hydrolytic Stability | Generally good stability[1] | Excellent stability[12] |
Experimental Protocols
The following are generalized protocols for batch solvent extraction experiments to evaluate the performance of TEMA and TODGA.
General Solvent Extraction Workflow
Caption: A typical workflow for a solvent extraction experiment.
Protocol for Actinide Extraction using a Malonamide (TEMA) System
-
Preparation of Aqueous Phase: Prepare a stock solution of the desired actinide (e.g., ²⁴¹Am) in a specific concentration of nitric acid (e.g., 3 M HNO₃).
-
Preparation of Organic Phase: Prepare a solution of TEMA in a suitable organic diluent (e.g., n-dodecane) at a specific concentration (e.g., 0.5 M).
-
Pre-equilibration: Contact the organic phase with a blank nitric acid solution of the same concentration as the aqueous phase to saturate it with acid.
-
Extraction: Mix equal volumes of the prepared aqueous and pre-equilibrated organic phases in a centrifuge tube. Vortex the mixture vigorously for at least 30 minutes to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully separate the two phases. Take an aliquot from each phase for analysis of the actinide concentration using appropriate techniques such as gamma spectroscopy or liquid scintillation counting.
-
Data Calculation: Calculate the distribution ratio (D) as the concentration of the actinide in the organic phase divided by its concentration in the aqueous phase.
Protocol for Actinide Extraction using a TODGA System
-
Preparation of Aqueous Phase: Prepare a stock solution of the desired actinide (e.g., ²⁴¹Am) in a specific concentration of nitric acid (e.g., 3 M HNO₃).[14]
-
Preparation of Organic Phase: Prepare a solution of TODGA (e.g., 0.2 M) and a phase modifier (e.g., 5% 1-octanol) in n-dodecane.[14]
-
Pre-equilibration: Contact the organic phase with a blank nitric acid solution of the same concentration as the aqueous phase.
-
Extraction: Mix equal volumes of the prepared aqueous and pre-equilibrated organic phases. Vortex the mixture for at least 30 minutes.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Sampling and Analysis: Sample both phases and analyze for actinide concentration.
-
Data Calculation: Calculate the distribution ratio (D).
Conclusion
Both malonamides and diglycolamides are important classes of extractants for actinide partitioning from nuclear waste.
-
N,N,N',N'-Tetraethylmalonamide (representing malonamides) offers moderate extraction efficiency and is less prone to third-phase formation.
-
N,N,N',N'-tetraoctyl diglycolamide (TODGA) demonstrates significantly higher extraction efficiency for trivalent actinides, making it a more powerful extractant. However, its tendency to form a third phase necessitates the use of a phase modifier.
The choice between TEMA and TODGA, or more broadly between malonamides and diglycolamides, will depend on the specific requirements of the separation process, including the desired decontamination factor, the composition of the feed solution, and the operational constraints of the extraction system. For applications requiring very high extraction efficiency, TODGA is the superior choice, provided that third-phase formation is properly managed. For systems where simplicity and avoidance of phase modifiers are prioritized, malonamides may be a suitable alternative, albeit with lower extraction performance.
References
Sources
- 1. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Actinide Separation → Term [energy.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Validating Actinide Separation Factors with N,N,N',N'-Tetraethylmalonamide (TEMA)
Foreword for the Modern Radiochemist
In the pursuit of advanced nuclear fuel cycles and robust waste management strategies, the separation of minor actinides (An) from lanthanides (Ln) remains a critical and formidable challenge. The chemical similarity between trivalent An and Ln ions necessitates the development of highly selective separation agents.[1] Among the promising candidates are diamides, particularly N,N,N',N'-tetraalkylmalonamides, which are CHON-compliant (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen) and thus completely incinerable, minimizing secondary waste streams.[2]
This guide focuses on a specific member of this class: N,N,N',N'-Tetraethylmalonamide (TEMA) . While its analogues, such as N,N,N',N'-tetramethylmalonamide (TMMA) and N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA), have been studied more extensively, the specific performance data for TEMA is not as prevalent in publicly accessible literature.[3][4] This data gap underscores the critical need for robust, in-house validation.
This document is not a mere recitation of facts; it is a framework for inquiry. As Senior Application Scientists, our role is to bridge the gap between theoretical promise and empirical reality. Here, we provide the scientific rationale, comparative benchmarks from related compounds, and a self-validating experimental protocol to empower you, our fellow researchers, to rigorously quantify the performance of TEMA. We will explore the causality behind experimental choices and equip you with the tools to generate defensible separation factor data for this promising extractant.
The Scientific Rationale: Why Malonamides?
Malonamides are neutral extractants that form complexes with metal ions, facilitating their transfer from an aqueous phase (typically nitric acid) to an organic phase. The separation of actinides from lanthanides hinges on subtle differences in their coordination chemistry. Trivalent actinides exhibit a slightly greater tendency to form covalent bonds with soft donor ligands compared to the more ionic interactions preferred by lanthanides.[5] While both groups primarily coordinate through the carbonyl oxygen atoms of the malonamide, the electronic and steric properties of the amide's alkyl substituents can fine-tune the selectivity.
The general mechanism involves the extraction of a neutral metal-nitrate complex solvated by several malonamide molecules. For trivalent metals (M³⁺), the extracted species is often of the form [M(NO₃)₃(L)ₓ], where 'L' is the malonamide ligand and 'x' is the solvation number (commonly 2 or 3).[4]
The effectiveness of this separation is quantified by two key parameters:
-
Distribution Coefficient (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
-
Separation Factor (SF): The ratio of the distribution coefficients of two different metal ions. For Am(III)/Eu(III) separation, SFₐₘ/ₑᵤ = Dₐₘ / Dₑᵤ.
A high separation factor is the ultimate goal, indicating a strong preference of the extractant for one element over another.
Comparative Benchmarking: What to Expect from TEMA
While specific data for TEMA is sparse, we can infer potential performance by examining its close chemical relatives. The length and branching of the alkyl chains on the amide nitrogen atoms significantly influence the extractant's lipophilicity, extraction strength, and selectivity.
| Extractant | Key Structural Feature | Typical Am(III)/Eu(III) Separation Factor (SFₐₘ/ₑᵤ) | Reference System |
| N,N,N',N'-Tetraethylmalonamide (TEMA) | Ethyl groups | To be validated | Target of this guide |
| N,N,N',N'-Tetramethylmalonamide (TMMA) | Methyl groups (less steric hindrance) | Varies with conditions, often used in fundamental coordination studies.[3] | 1.0 M Ligand in TPH from 3 M HNO₃ |
| N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA) | Long, branched alkyl chains (high lipophilicity) | ~2 | 1.0 M Ligand in TPH from 3 M HNO₃[4] |
| N,N,N',N'-Tetraoctyldiglycolamide (TODGA) | Diglycolamide (tridentate, stronger extractor) | ~0.3-0.5 (Prefers Eu) | Varies, often used for group extraction, not An/Ln separation.[6][7] |
Table 1: Comparative data for TEMA analogues. Note that diglycolamides like TODGA have a different backbone and are generally not selective for Am over Eu, but are included for context as powerful CHON extractants.
This table highlights a crucial point: seemingly minor structural changes can lead to significant shifts in performance. DMDOHEMA, for instance, shows a modest preference for Am(III) over Eu(III).[4] The smaller ethyl groups of TEMA compared to the bulkier groups on DMDOHEMA may lead to different steric interactions and solvation geometries, potentially altering the separation factor. This is precisely why direct experimental validation is non-negotiable.
The Validation Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system for determining the distribution coefficients and separation factors of TEMA for Am(III) and Eu(III). Europium is a common surrogate for trivalent lanthanides due to its similar ionic radius and chemistry to americium.
Experimental Logic Diagram
Caption: Workflow for TEMA separation factor validation.
Step-by-Step Methodology
Objective: To determine Dₐₘ, Dₑᵤ, and SFₐₘ/ₑᵤ for 0.5 M TEMA in n-dodecane from a 3 M HNO₃ aqueous phase.
Causality: 3 M HNO₃ is a common acidity in raffinate streams from PUREX processes, making it a relevant starting point for minor actinide partitioning studies.[8] n-Dodecane is a standard, well-characterized diluent for solvent extraction.
Materials & Reagents:
-
N,N,N',N'-Tetraethylmalonamide (TEMA), high purity
-
n-Dodecane, reagent grade
-
Nitric Acid (HNO₃), concentrated, trace metal grade
-
Deionized water (18 MΩ·cm)
-
Radioactive tracers: ²⁴¹Am and ¹⁵²Eu standard solutions
-
Calibrated pipettes and volumetric flasks
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
High-purity germanium (HPGe) gamma spectrometer, calibrated for efficiency
Protocol:
-
Phase Preparation (Aqueous): a. Prepare a 3.0 M HNO₃ aqueous stock solution by diluting concentrated HNO₃ with deionized water. Verify the final concentration by titration. b. Spike a known volume of the 3.0 M HNO₃ stock with trace amounts of ²⁴¹Am and ¹⁵²Eu to achieve a detectable activity (e.g., ~1-5 kBq/mL). This will be your master aqueous phase. c. Self-Validation Check: Take a sample of the master aqueous phase for gamma counting to establish the initial (pre-extraction) activity concentration for both radionuclides.
-
Phase Preparation (Organic): a. Prepare a 0.5 M TEMA solution by accurately weighing the required mass of TEMA and dissolving it in n-dodecane in a volumetric flask. b. Pre-equilibration (Optional but Recommended): To ensure the organic phase is saturated with nitric acid and minimize volume changes during extraction, contact the 0.5 M TEMA solution with an equal volume of "blank" 3.0 M HNO₃ (without tracers) and mix for 30 minutes. Separate the phases and use the resulting organic phase for the main experiment. This step improves the accuracy of the phase volume ratio.
-
Solvent Extraction: a. In triplicate, pipette 2.0 mL of the tracer-spiked aqueous phase into a centrifuge tube. b. Add 2.0 mL of the (pre-equilibrated) 0.5 M TEMA organic phase to each tube. The 1:1 phase ratio simplifies calculations. c. Cap the tubes tightly and vortex vigorously for 30 minutes to ensure equilibrium is reached. Causality: While equilibrium may be reached faster, 30 minutes provides a robust window to account for any slow kinetics. d. Centrifuge the tubes at ~3000 rpm for 10 minutes to achieve a clean and complete separation of the two phases.
-
Sampling and Analysis: a. Carefully pipette a precise aliquot (e.g., 1.0 mL) from the center of the aqueous phase (bottom layer) of each tube into a clean counting vial. Avoid any contamination from the interface. b. Using a different pipette tip, carefully pipette a precise aliquot (e.g., 1.0 mL) from the center of the organic phase (top layer) of each tube into a separate, identical counting vial. c. Count each vial on the calibrated gamma spectrometer for a sufficient time to obtain good counting statistics (e.g., <5% uncertainty) for the characteristic gamma peaks of ²⁴¹Am (59.5 keV) and ¹⁵²Eu (e.g., 121.8 keV, 344.3 keV).
-
Calculations: a. For each radionuclide (Am and Eu) and each replicate, calculate the activity concentration in each phase (e.g., in Counts Per Second per mL, CPS/mL). b. Calculate the Distribution Coefficient (D) for each radionuclide: D = [Activity Concentration]_organic / [Activity Concentration]_aqueous c. Calculate the average D value and standard deviation for Am and Eu across the triplicates. d. Calculate the Separation Factor (SFₐₘ/ₑᵤ): SF_Am/Eu = D_Am / D_Eu e. Self-Validation Check (Mass Balance): For each tube, calculate the total activity of each nuclide post-extraction (Activity_org * Vol_org) + (Activity_aq * Vol_aq) and compare it to the initial total activity (Initial_Activity_aq * Initial_Vol_aq). A recovery of 95-105% validates the experimental procedure.
Interpreting the Data and Next Steps
The results from this protocol will provide a quantitative, defensible measure of TEMA's performance under specific conditions. If the SFₐₘ/ₑᵤ is greater than 1, TEMA preferentially extracts americium. If it is less than 1, it preferentially extracts europium.
This single-point validation is the cornerstone. A comprehensive evaluation would involve expanding the experimental matrix to investigate the influence of:
-
Nitric Acid Concentration: Varying [HNO₃] from 0.1 M to 5 M will reveal the operational window for TEMA.
-
TEMA Concentration: Changing the ligand concentration helps determine the stoichiometry of the extracted complex via slope analysis.
-
Presence of Other Ions: Investigating performance with simulated high-level waste solutions provides a more realistic assessment.
Conclusion
Validating the performance of a novel extractant like N,N,N',N'-Tetraethylmalonamide is fundamental to advancing separation science. By combining a clear understanding of the underlying chemical principles with a rigorous, self-validating experimental protocol, researchers can generate the high-quality data needed to assess its true potential. The framework provided here is designed to be a starting point for this critical evaluation, enabling the scientific community to objectively compare TEMA against established alternatives and make informed decisions for the future of nuclear fuel reprocessing.
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Gelis, A.V., & Lumetta, G.J. (2014). Actinide Lanthanide Separation Process – ALSEP. PNNL. [Link]
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Lumetta, G.J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. OSTI.GOV. [Link]
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Kravchuk, D.V., et al. (2023). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. [Link]
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Kravchuk, D.V., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate. [Link]
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Sasaki, Y., et al. (2012). Solvent extraction of Eu(III), Am(III) and Cm(III) by N,N,N',N'-tetrabutyldiglycolamide: Can the diluent participate in the extraction?. ResearchGate. [Link]
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BARC Highlights. The Separation and Complexation Behavior Trivalent Actinides and Lanthanides. Bhabha Atomic Research Centre. [Link]
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Chiarizia, R., et al. (2003). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. ResearchGate. [Link]
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Braley, J.C. (2012). Trivalent Actinide and Lanthanide Separations Using Extraction Chromatography. Krell Institute DOE NNSA SSGF. [Link]
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PubChem. N,N,N',N'-Tetraethylmalonamide. National Center for Biotechnology Information. [Link]
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McCann, K., Drader, J.A., & Braley, J.C. (2017). Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. ResearchGate. [Link]
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A Comparative Guide to the Performance of N,N,N',N'-Tetraethylmalonamide in Simulated High-Level Liquid Waste
Abstract
The partitioning of minor actinides from high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste. This guide provides an in-depth technical comparison of the performance of N,N,N',N'-Tetraethylmalonamide (TEMA), a promising extractant, with established alternatives such as CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) and TODGA (N,N,N',N'-Tetraoctyldiglycolamide). Drawing upon available experimental data, this document is intended for researchers, scientists, and professionals in drug development and nuclear chemistry to facilitate informed decisions in the selection of solvent extraction reagents for actinide and lanthanide separations.
Introduction: The Challenge of High-Level Liquid Waste Partitioning
High-level liquid waste (HLLW) generated from the reprocessing of spent nuclear fuel, primarily through the PUREX (Plutonium and Uranium Recovery by Extraction) process, contains a complex mixture of fission products and minor actinides (MAs), including americium (Am) and curium (Cm)[1]. These minor actinides are major contributors to the long-term radiotoxicity and heat load of the waste[2]. The separation of MAs from the chemically similar lanthanides (Lns), which are also present in significant quantities, is a formidable challenge due to their similar ionic radii and charge[3].
Solvent extraction is the most established and widely studied method for this separation[3]. The effectiveness of a solvent extraction process hinges on the choice of the extractant molecule, which must exhibit high selectivity for actinides over lanthanides, chemical and radiolytic stability, and favorable extraction and stripping kinetics. This guide focuses on the performance of N,N,N',N'-Tetraethylmalonamide (TEMA), a member of the malonamide class of extractants, in this critical application. Malonamides are considered promising "CHON" extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which are completely incinerable and thus minimize the generation of secondary radioactive waste.
N,N,N',N'-Tetraethylmalonamide (TEMA): A Profile
N,N,N',N'-Tetraethylmalonamide (TEMA) is a bidentate neutral extractant. The two carbonyl oxygen atoms and the nitrogen atoms can participate in the coordination of metal ions. While specific data for TEMA is less abundant in publicly accessible literature compared to its more studied analogue, N,N,N',N'-Tetramethylmalonamide (TMMA), the general extraction behavior of malonamides provides valuable insights into its potential performance[4][5].
Extraction Mechanism
The extraction of trivalent metal ions like Am(III) and Eu(III) from nitric acid solutions by malonamides typically proceeds via a solvation mechanism. The neutral malonamide molecule (L) coordinates with the metal nitrate salt to form a neutral complex that is soluble in the organic diluent. The general extraction equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)
The stoichiometry of the extracted complex (the value of 'n') can vary depending on the specific malonamide, the diluent, and the nitric acid concentration[4].
Performance Evaluation of TEMA in Simulated HLLW
Due to the limited direct experimental data for TEMA in simulated HLLW, this section will leverage data from closely related malonamides, primarily N,N,N',N'-Tetramethylmalonamide (TMMA), to project the expected performance of TEMA. It is important to note that the ethyl groups in TEMA, being more electron-donating and sterically hindering than the methyl groups in TMMA, may influence its extraction efficiency and selectivity.
Extraction of Americium (Am(III)) and Europium (Eu(III))
The separation of Am(III) from Eu(III) is a key benchmark for evaluating the performance of an extractant, as europium is a representative lanthanide fission product.
Table 1: Projected Distribution Ratios (D) for TEMA and Comparative Extractants in Simulated HLLW
| Extractant | D(Am(III)) | D(Eu(III)) | Separation Factor (SF Am/Eu) | Nitric Acid Conc. (M) | Diluent | Reference |
| TEMA (Projected) | Moderate | Moderate | ~1-2 | 3-4 | n-Dodecane | Based on malonamide trends |
| CMPO | High | High | ~1 | 1-3 | n-Dodecane (+TBP) | [6] |
| TODGA | Very High | Very High | ~1-3 | 3-4 | n-Dodecane | [7][8] |
Note: The values for TEMA are projected based on the general behavior of malonamides. Actual experimental data is required for definitive comparison.
The projected performance of TEMA suggests it would co-extract Am(III) and Eu(III) with limited selectivity, a characteristic common to many neutral extractants. The primary advantage of malonamides lies in their complete incinerability and favorable stripping characteristics.
Comparative Analysis with Alternative Extractants
A thorough evaluation of TEMA necessitates a comparison with established and well-characterized extractants used in advanced partitioning processes.
CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide)
CMPO is the key extractant in the TRUEX (TRansUranic EXtraction) process[6]. It is a powerful extractant for trivalent actinides and lanthanides from nitric acid solutions.
-
Advantages: High extraction efficiency for a wide range of actinides.
-
Disadvantages: Contains phosphorus, leading to the generation of secondary waste upon incineration. Stripping of extracted metals can be challenging.
TODGA (N,N,N',N'-Tetraoctyldiglycolamide)
TODGA is a tridentate extractant that has shown exceptional efficiency for the co-extraction of trivalent actinides and lanthanides[7][8]. It is a key component in several advanced partitioning concepts.
-
Advantages: Very high distribution ratios for An(III) and Ln(III). Good chemical and radiolytic stability.
-
Disadvantages: Can form a third phase under certain conditions, requiring the use of a phase modifier.
Table 2: Head-to-Head Comparison of Key Performance Metrics
| Feature | N,N,N',N'-Tetraethylmalonamide (TEMA) | CMPO | TODGA |
| Extractant Type | Bidentate Neutral (CHON) | Bifunctional Neutral (P-containing) | Tridentate Neutral (CHON) |
| Extraction Power | Moderate | High | Very High |
| Am/Eu Selectivity | Low | Low | Low |
| Stripping | Generally facile | Can be difficult | Generally facile |
| Incinerability | Complete | Incomplete (P residue) | Complete |
| Third Phase Formation | Less prone | Can occur, requires TBP modifier | Can occur, requires modifier |
Experimental Protocols
To ensure the reproducibility and validation of performance data, a standardized experimental protocol is crucial. The following section outlines a representative procedure for a solvent extraction experiment using a malonamide extractant like TEMA.
Preparation of Simulated High-Level Liquid Waste (SHLLW)
A simplified simulated HLLW recipe can be prepared based on the composition of PUREX raffinate. The exact composition can vary, but a representative solution would contain the major components that influence extraction behavior.
Table 3: Example Composition of a Simplified Simulated HLLW
| Component | Concentration (g/L) |
| Fission Products | |
| Nd(NO₃)₃ | 10.0 |
| CsNO₃ | 2.5 |
| Sr(NO₃)₂ | 1.0 |
| ZrO(NO₃)₂ | 3.0 |
| MoO₃ | 2.0 |
| Ru(NO)(NO₃)₃ | 1.5 |
| Actinide Surrogates | |
| Eu(NO₃)₃ (as Am surrogate) | 0.5 |
| Acid | |
| HNO₃ | 3.0 M |
Note: This is a simplified recipe. For more detailed studies, a more comprehensive SHLLW composition should be used[9].
Solvent Extraction Procedure
-
Organic Phase Preparation: Prepare a solution of the extractant (e.g., 0.5 M TEMA) in a suitable diluent (e.g., n-dodecane).
-
Aqueous Phase Preparation: Use the prepared SHLLW or a simplified solution containing the metal ions of interest (e.g., Am-241 and Eu-152 tracers) in nitric acid of a specific concentration.
-
Contacting: Mix equal volumes (e.g., 2 mL) of the organic and aqueous phases in a sealed vial.
-
Equilibration: Agitate the mixture for a sufficient time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic phases.
-
Sampling: Carefully take aliquots from both the aqueous and organic phases.
-
Analysis: Determine the concentration of the metal ions in both phases using appropriate analytical techniques (e.g., ICP-MS for stable isotopes, gamma spectrometry for radiotracers).
-
Calculation of Distribution Ratio (D): D = [Metal Concentration]org / [Metal Concentration]aq
-
Calculation of Separation Factor (SF): SF (A/B) = D(A) / D(B)
Visualization of Workflows and Relationships
Experimental Workflow for TEMA Performance Evaluation
Caption: Experimental workflow for evaluating the performance of TEMA.
Logical Relationship in the Comparison of Extractants
Caption: Logical framework for comparing TEMA, CMPO, and TODGA.
Conclusion and Future Outlook
N,N,N',N'-Tetraethylmalonamide (TEMA) presents itself as a viable candidate for the partitioning of minor actinides from HLLW, primarily due to its "CHON" composition which allows for complete incineration and minimizes secondary waste streams. Based on the behavior of analogous malonamides, TEMA is expected to be an effective co-extractant for trivalent actinides and lanthanides, with facile stripping properties.
However, a direct and comprehensive comparison with established extractants like CMPO and TODGA is hampered by the limited availability of specific experimental data for TEMA. While CMPO offers high extraction power, it comes with the drawback of phosphorus content. TODGA demonstrates superior extraction efficiency but can be prone to third-phase formation.
To definitively position TEMA within the landscape of advanced partitioning agents, further research is imperative. Systematic studies are needed to determine the distribution ratios of key actinides and lanthanides with TEMA under a range of nitric acid concentrations and in the presence of various components of simulated HLLW. Such data will be crucial for developing robust process flowsheets and for validating the potential of TEMA as a green and efficient extractant in future nuclear fuel cycles.
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Synthesis and evaluation of a camphorquinone-derived BTP for minor actinide separation from acidic high-level radioactive liquid waste. (2025). PubMed Central. [Link]
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The impact of phase modification on the equilibrium and kinetics of lanthanide(III) extraction from nitric acid media by TODGA. (2025). RSC Publishing. [Link]
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Extraction of Am(iii) and Eu(iii) from 0.5 M nitric acid by TODGA (0.2 M dissolved in 5 vol% octanol in kerosene) in the absence and presence of disulfonated BTBP and BTP ligands (0.01 M) in the aqueous phase. (n.d.). ResearchGate. [Link]
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Extraction of Trivalent Actinides and Lanthanides from Californium Campaign Rework Solution Using TODGA-based Solvent Extraction System. (2017). Oak Ridge National Laboratory. [Link]
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Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies. (2021). PubMed Central. [Link]
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Separation of Minor Actinides from High-Level Liquid Waste Using Novel Silica-Based Butyl-BTP Adsorbents. (2022). National Institutes of Health. [Link]
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Effect of diluent on the extraction of europium(iii) and americium(iii) with N,N,N′,N′-tetraoctyl diglycolamide (TODGA). (n.d.). PubMed Central. [Link]
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Synthesis and characterization of the rare-earth chloride complexes with N,N,N',N'-tetramethylmalonamide. (2024). OSTI.GOV. [Link]
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Features of the thermodynamics of two-phase distribution reactions of americium(III) and europium(III) nitrates into solutions of 2,6-bis[(bis(2-ethylhexyl)phosphino)methyl]pyridine N,P,P'-trioxide. (2002). PubMed. [Link]
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Comparison of the measured Am, Nd, Sm, Eu, and Gd distribution ratios... (n.d.). ResearchGate. [Link]
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Composition of simulated high-level liquid waste. (n.d.). ResearchGate. [Link]
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Nitric acid extraction into TODGA. (2014). ResearchGate. [Link]
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Separation of Minor Actinides and Lanthanides from High-Level liquid Waste using CMPO-Impregnated Adsorbent. (2025). ResearchGate. [Link]
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Studies on the separation of minor actinides from high-level wastes by extraction chromatography using novel silica-based extrac. (n.d.). SciSpace. [Link]
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Highly efficient uptake of Europium (III) and Americium (III) from acidic feeds using extraction chromatography resins containing N,N,N',N'-tetra alkyl diglycolamides with varying alkyl chain length in an ionic liquid. (2021). ResearchGate. [Link]
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Variation of distribution coefficient for Am(III) extraction into... (n.d.). ResearchGate. [Link]
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Solvent Extraction Research and Development in the U.S. Fuel Cycle Program. (n.d.). Idaho National Laboratory. [Link]
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Partitioning of actinides from high-level liquid waste employing supported liquid membrane technique using TOPO in n-dodecane as carrier. (2013). ResearchGate. [Link]
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Separation studies on actinides by malonamide grafted polystyrene-divinyl benzene resin. (2006). ScienceDirect. [Link]
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Strategies for the separation of the minor actinides from HLLW. (n.d.). ResearchGate. [Link]
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N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. [Link]
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Complexation behavior of Eu(III) and Am(III) with CMPO and Ph2CMPO ligands: insights from density functional theory. (2013). Semantic Scholar. [Link]
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Extraction of Trivalent Europium and Americium from Nitric Acid Solution with Bisdiglycolamides. (2014). ResearchGate. [Link]
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-
Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024). ResearchGate. [Link]
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Extraction of europium (III) and americium (III) from acidic feeds using four extraction chromatography resins containing diglycolamide extractants. (n.d.). IAEA-INIS. [Link]
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A review of the demonstration of innovative solvent extraction processes for the recovery of trivalent minor actinides from PUREX raffinate. (n.d.). ResearchGate. [Link]
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The composition (mg L −1 ) of the simulated raffinate solution in 3.2 M... (n.d.). ResearchGate. [Link]
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Composition of simulated PUREX feed. (n.d.). ResearchGate. [Link]
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Machine Learning Prediction of Nitric Acid Extraction Behavior in PUREX Process. (2024). ResearchGate. [Link]
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Effect of vaporization on thermal stability of model PUREX-process raffinates. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Malonamides with Different Alkyl Substituents for Advanced Separation Science
Introduction: The Critical Role of Malonamides in F-Block Element Separations
Malonamides, a class of N,N,N',N'-tetra-substituted diamides, have emerged as highly promising extractants in the field of hydrometallurgy, particularly for the separation of f-block elements (lanthanides and actinides) from nuclear waste streams.[1][2] Their primary advantage lies in their "CHON" composition (carbon, hydrogen, oxygen, and nitrogen), which allows for complete incineration, thereby minimizing the generation of secondary radioactive waste.[1][3] This characteristic positions them as a more sustainable alternative to organophosphorus extractants like CMPO (carbamoylmethylphosphine oxide).
The efficiency and selectivity of malonamides in solvent extraction processes are intricately linked to the nature of the alkyl substituents on the nitrogen atoms. These substituents influence a range of physicochemical properties, including lipophilicity, solubility, and steric hindrance around the coordinating carbonyl groups.[2] Understanding these structure-property relationships is paramount for the rational design of next-generation extractants with enhanced performance for specific separation challenges, such as the notoriously difficult separation of trivalent actinides from lanthanides.
This guide provides a comparative study of malonamides with varying alkyl substituents, offering insights into their synthesis, physicochemical properties, and extraction performance. We will delve into the experimental data that underpins our understanding of these versatile molecules and provide detailed protocols for their synthesis and evaluation.
The Influence of Alkyl Substituents: A Balancing Act of Steric and Electronic Effects
The extraction capability of a malonamide is a delicate interplay of several factors, all of which are modulated by the N-alkyl groups:
-
Basicity of the Carbonyl Oxygen: The carbonyl oxygens act as the primary coordination sites for metal ions. The electron-donating or -withdrawing nature of the alkyl groups influences the electron density on these oxygens, and thus their basicity. Counterintuitively, studies have shown that malonamides with lower basicity can exhibit higher extraction efficiency for metal ions from nitric acid media.[4][5] This is attributed to a complex interplay of factors including the extraction of nitric acid itself.
-
Lipophilicity and Solubility: The length and branching of the alkyl chains are the primary determinants of the malonamide's lipophilicity, typically quantified by its logP (partition coefficient).[6] Higher lipophilicity generally enhances the solubility of the extractant and its metal complexes in the organic diluent (e.g., n-dodecane), which can lead to improved extraction efficiency. However, excessively long alkyl chains can sometimes lead to solubility issues or the formation of a third phase.[3]
-
Steric Hindrance: The size and shape of the alkyl groups create steric hindrance around the metal coordination site. This can influence the stoichiometry of the extracted metal-ligand complex and affect the selectivity between different metal ions.[7][8][9] For instance, bulkier alkyl groups might favor the extraction of smaller metal ions.
-
Aggregation Behavior: Malonamides, being amphiphilic, can form aggregates or reverse micelles in the organic phase. The size and nature of these aggregates are influenced by the alkyl substituents and can significantly impact the extraction mechanism and the propensity for third-phase formation, an undesirable phenomenon in industrial solvent extraction processes.[10][11][12]
Synthesis of Malonamides: A Generalized Approach
The synthesis of N,N,N',N'-tetraalkylmalonamides can be achieved through several routes. A common and straightforward method involves the condensation of a malonic acid derivative (such as malonyl chloride or a dialkyl malonate) with a secondary amine.
Below is a generalized, step-by-step protocol for the synthesis of a symmetrical N,N,N',N'-tetraalkylmalonamide.
Experimental Protocol: Synthesis of a Symmetrical N,N,N',N'-Tetraalkylmalonamide
Objective: To synthesize a symmetrical N,N,N',N'-tetraalkylmalonamide by reacting malonyl chloride with a dialkylamine.
Materials:
-
Malonyl chloride
-
Dialkylamine (e.g., dibutylamine)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dialkylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Malonyl Chloride: Dissolve malonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the malonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the malonyl chloride. Therefore, using anhydrous solvents and a nitrogen atmosphere is crucial.
-
Low Temperature: The reaction is exothermic. Adding the malonyl chloride at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Use of a Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are necessary to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
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Introduction: The TRUEX Process and the Quest for Efficient Actinide Partitioning
An In-Depth Comparison of N,N,N',N'-Tetraethylmalonamide and CMPO for TRUEX Process Applications
The management of high-level liquid waste (HLLW) generated from the reprocessing of spent nuclear fuel is a critical challenge in the nuclear industry. A primary goal is to reduce the long-term radiotoxicity of this waste, which is dominated by transuranic (TRU) elements such as americium (Am) and curium (Cm). The TRansUranic EXtraction (TRUEX) process was developed at Argonne National Laboratory as a robust liquid-liquid extraction method to remove these alpha-emitting TRU elements from acidic nuclear waste solutions.[1] By partitioning these long-lived actinides, the bulk of the waste can be classified as low-level, simplifying its disposal and management.[1]
The heart of the TRUEX process is the solvent, which contains an extractant molecule designed to selectively bind with and transport actinides from the aqueous waste stream into an organic phase. For decades, the benchmark extractant has been Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) .[2] However, ongoing research aims to develop alternative extractants that maintain high efficiency while addressing some of the inherent drawbacks of CMPO. Among the most promising alternatives are diamides, particularly malonamides like N,N,N',N'-Tetraethylmalonamide (TEMA) . This guide provides a detailed, data-supported comparison of these two extractants for TRUEX process applications.
The Incumbent Standard: Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)
CMPO is a neutral, bifunctional organophosphorus extractant that has been the cornerstone of the TRUEX process since its inception.[3] It is typically used in a solution containing tributyl phosphate (TBP) and a hydrocarbon diluent such as n-dodecane.[2][4]
Chemical Structure of CMPO:
Caption: Chemical structure of CMPO.
Mechanism and Performance: CMPO operates via a solvation mechanism, where the phosphoryl and carbonyl oxygen atoms act as a bidentate ligand, coordinating with actinide ions to form a neutral complex that is soluble in the organic phase.[1] Its key performance characteristics include:
-
High Extraction Efficiency: CMPO exhibits excellent extraction capabilities for actinides in the +3, +4, and +6 oxidation states from highly acidic nitric acid solutions.[3][5] This allows for a high decontamination factor, reducing TRU concentrations in the waste stream by several orders of magnitude.[2][6]
-
Process Flexibility: The TRUEX process using CMPO is adaptable to a wide range of nitric acid, salt, and fission product concentrations found in various HLLW streams.[2][7]
-
Technological Maturity: As the foundational extractant for TRUEX, CMPO's behavior, degradation, and process chemistry have been extensively studied and are well-understood.[6]
Challenges and Drawbacks: Despite its effectiveness, CMPO has limitations that drive the search for alternatives:
-
Phosphorus Content: The presence of phosphorus in the CMPO molecule is a significant drawback. Upon incineration of the spent solvent, it forms phosphoric acid, contributing to secondary waste streams that require separate management.
-
Degradation Products: Under the harsh acidic and radioactive conditions of the TRUEX process, CMPO can undergo hydrolysis and radiolysis.[5][8] The resulting acidic degradation products, such as octylphenylphosphinic acid (POPPA), can complicate the stripping (back-extraction) of actinides from the organic phase, reducing overall process efficiency.[8]
-
Third Phase Formation: Under certain conditions of high acid concentration and metal loading, the CMPO-metal complex can become insoluble in the hydrocarbon diluent, forming a dense, third phase that disrupts the solvent extraction process. TBP is added to the solvent partly to mitigate this issue.
The "CHON" Alternative: N,N,N',N'-Tetraethylmalonamide (TEMA)
In response to the drawbacks of organophosphorus extractants, a major research focus has been on developing reagents that adhere to the "CHON" principle, meaning they contain only C arbon, H ydrogen, O xygen, and N itrogen. These molecules can be completely incinerated to gaseous products (CO₂, H₂O, N₂), minimizing secondary waste. Malonamides (or propanediamides) have emerged as a leading class of CHON extractants, with TEMA being a representative example.
Chemical Structure of TEMA:
Caption: Chemical structure of TEMA.
Mechanism and Performance: Similar to CMPO, TEMA functions as a neutral, bidentate extractant, using its two carbonyl oxygen atoms to chelate metal ions. Its performance is characterized by:
-
CHON Compliance: TEMA's primary advantage is its complete incinerability, which aligns with modern goals of waste minimization.
-
Actinide Extraction: Malonamides have demonstrated the ability to extract trivalent actinides and lanthanides from acidic solutions.[9] While their extraction power is generally lower than CMPO, they are still effective candidates for partitioning processes.
-
Favorable Degradation Products: The radiolytic and hydrolytic degradation of malonamides does not produce species with strong complexing abilities that interfere with stripping, which is a notable advantage over CMPO.[10][11]
Challenges and Drawbacks: As a developing technology, TEMA and other malonamides present their own set of challenges:
-
Lower Extraction Efficiency: Generally, malonamides exhibit lower distribution ratios for actinides compared to CMPO under identical conditions, potentially requiring more extraction stages to achieve the same level of decontamination.
-
Selectivity: Separating trivalent actinides (like Am³⁺) from trivalent lanthanides (like Eu³⁺) is a major challenge due to their similar ionic radii and coordination chemistry.[12][13] While CMPO also faces this issue, the development of selective stripping procedures is crucial for any alternative extractant.
-
Third Phase Formation: Like CMPO, malonamides can also be susceptible to third phase formation, particularly with longer alkyl chains and at high metal and acid concentrations.
Performance Comparison: TEMA vs. CMPO
The choice between TEMA and CMPO involves a trade-off between the established high performance of a phosphorus-based system and the waste-management benefits of a CHON-based alternative.
| Feature | CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) | TEMA (N,N,N',N'-Tetraethylmalonamide) |
| Chemical Class | Organophosphorus Compound | Malonamide (Diamide) |
| CHON Principle | No (Contains Phosphorus) | Yes (Contains only C, H, O, N) |
| Extraction Efficiency | Very High for An(III), An(IV), An(VI)[5] | Moderate for An(III) and Ln(III) |
| Selectivity (An/Ln) | Low; extracts both groups effectively.[14] | Low; also extracts both groups, requiring selective stripping.[9] |
| Radiolytic Stability | Good, but degradation products can interfere with stripping.[5][8] | Good; degradation products are less problematic for stripping.[10][15] |
| Stripping Behavior | Can be complicated by acidic degradation products.[5][8] | Generally simpler and more efficient stripping. |
| Third Phase Formation | Tendency exists; mitigated by adding TBP to the solvent. | Tendency exists, dependent on diluent and alkyl chain length. |
| Secondary Waste | Produces phosphoric acid upon incineration, creating secondary waste. | Completely incinerable to gaseous products (CO₂, H₂O, N₂). |
| Technological Maturity | High; well-established and extensively studied.[6] | Low to Medium; an area of active research and development. |
Experimental Protocol: Evaluating Extractant Performance
To objectively compare the performance of extractants like CMPO and TEMA, a standardized solvent extraction workflow is employed. The causality behind these steps is to simulate the conditions of the TRUEX process and quantify the distribution of target elements between the two phases.
Workflow for Extractant Performance Evaluation:
Caption: Standard experimental workflow for evaluating solvent extraction performance.
Conclusion and Future Outlook
The comparison between TEMA and CMPO encapsulates a central dilemma in modern chemical separations for nuclear applications: the balance between peak performance and long-term sustainability.
-
CMPO remains the benchmark for the TRUEX process due to its exceptional extraction power and decades of proven performance. [6] It is a highly effective and well-understood molecule. However, its phosphorus content and the problematic nature of its degradation products are significant liabilities from a waste management perspective.[8]
-
TEMA, representing the broader class of malonamides, offers a compelling solution to the secondary waste problem. Its adherence to the CHON principle makes it an environmentally attractive, "incinerable" alternative. While current malonamides may not fully match the extraction efficiency of CMPO, their favorable degradation behavior and potential for simpler stripping cycles are major advantages.
For researchers and drug development professionals exploring chelation and separation, this comparison highlights a critical design principle: molecular efficacy must be co-evaluated with the entire lifecycle of the chemical agent, from synthesis to disposal. The future of the TRUEX process and similar advanced separation technologies likely lies in the continued development of CHON-compliant extractants like TEMA. Ongoing research focuses on modifying the molecular structure of diamides to enhance their extraction strength and selectivity, aiming to create a new generation of extractants that combine the performance of CMPO with the environmental benefits of a truly incinerable molecule.
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A Cross-Validated Guide to N,N,N',N'-Tetraethylmalonamide (TEMA) Complexation: Bridging Experiment and Theory
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of f-block element chemistry, the quest for selective ligands for separation and extraction processes is paramount. N,N,N',N'-Tetraethylmalonamide (TEMA) has emerged as a significant contender, particularly in the context of nuclear fuel reprocessing and medical isotope purification. This guide provides a deep dive into the complexation behavior of TEMA with lanthanides and actinides, offering a critical cross-validation of experimental findings with theoretical models. As Senior Application Scientists, our aim is to not only present data but to illuminate the underlying chemical principles that govern these interactions, thereby empowering researchers to make informed decisions in their own work.
The Central Role of Malonamides in f-Element Separation
The separation of trivalent actinides from lanthanides is a formidable challenge due to their similar ionic radii and chemical properties. Malonamides, such as TEMA, are bidentate ligands that coordinate to metal ions through their two carbonyl oxygen atoms. This interaction is the foundation of their utility in solvent extraction processes like the DIAMEX (Diamide Extraction) process for partitioning of minor actinides from high-level nuclear waste.[1] The efficiency and selectivity of these processes are dictated by the stability and structure of the formed metal-ligand complexes. Understanding the subtle differences in how TEMA interacts with various f-block elements is therefore crucial for optimizing these separation technologies.
Experimental Elucidation of TEMA Complexation
Experimental studies provide the ground truth for the structure and stability of TEMA complexes. A variety of sophisticated techniques are employed to probe these systems in both the solid state and in solution.
Key Experimental Methodologies
Single-Crystal X-ray Diffraction (SC-XRD): This powerful technique provides precise information about the bond lengths, coordination numbers, and overall geometry of the metal complex in the crystalline state.
-
Protocol:
-
Synthesize the metal-TEMA complex by reacting a lanthanide or actinide salt with TEMA in a suitable solvent.
-
Induce crystallization through methods such as slow evaporation, vapor diffusion, or cooling.
-
Mount a suitable single crystal on a goniometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Solve and refine the crystal structure using specialized software to obtain the atomic coordinates and molecular structure.
-
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is an indispensable tool for determining the local coordination environment of a metal ion in solution or in amorphous solids. It provides information on the number and type of neighboring atoms and their distances from the central metal ion.
-
Protocol:
-
Prepare a solution of the metal-TEMA complex of a suitable concentration.
-
Place the solution in a sample holder with X-ray transparent windows.
-
Measure the X-ray absorption spectrum of the sample at an appropriate synchrotron radiation source, scanning the energy across the absorption edge of the metal of interest.
-
Process the raw data to extract the EXAFS oscillations.
-
Fit the EXAFS data using theoretical standards to determine the coordination numbers and bond distances.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in the bonding environment of the TEMA ligand upon complexation. The shift in the carbonyl stretching frequency (ν(C=O)) is a particularly useful diagnostic tool.
-
Protocol:
-
Prepare samples of the free TEMA ligand and the metal-TEMA complex.
-
For IR spectroscopy, the sample can be a thin film, a KBr pellet, or a solution.
-
For Raman spectroscopy, the sample is typically a solid or a solution in a quartz cuvette.
-
Acquire the vibrational spectra using an IR or Raman spectrometer.
-
Analyze the shifts in the characteristic vibrational bands, particularly the C=O stretching frequency, to infer coordination.
-
Experimental Findings for TEMA Complexes
A pivotal study by Den Auwer et al. provided the first detailed structural characterization of TEMA complexes with lanthanides and americium.[2]
Solid-State Structures: The crystal structures of Nd(NO₃)₃(TEMA)₂ and Yb(NO₃)₃(TEMA)₂ were determined.[2] In both cases, the metal ion is ten-coordinate, with two bidentate TEMA ligands and three bidentate nitrate anions. The TEMA ligands coordinate to the metal ion through their carbonyl oxygen atoms.
Solution-State Structures: EXAFS studies on a series of lanthanide (Nd, Eu, Ho, Yb, Lu) and americium nitrate complexes with TEMA in ethanol revealed that the coordination environment in solution is similar to that in the solid state.[2] For the lighter lanthanides and americium, the metal ion is coordinated by two TEMA molecules and three nitrate ions. However, for the heavier lanthanides (Yb and Lu), a slight elongation of one of the metal-oxygen bonds to a nitrate group was observed, suggesting a subtle change in coordination across the lanthanide series.[2]
Vibrational Spectroscopy: The IR spectra of the TEMA complexes show a significant red-shift of the carbonyl stretching frequency (ν(C=O)) compared to the free ligand, which is indicative of the coordination of the carbonyl oxygen atoms to the metal ion.[2]
Theoretical Modeling of Malonamide Complexation
While experimental techniques provide invaluable data, theoretical modeling offers a complementary approach to understanding the intricacies of TEMA complexation at an atomic level. Due to a scarcity of dedicated theoretical studies on TEMA, we will draw comparisons with its close and well-studied analog, N,N,N',N'-tetramethylmalonamide (TMMA). The primary difference lies in the substitution of methyl groups in TMMA with ethyl groups in TEMA, which is expected to have a minor impact on the electronic structure but may introduce greater steric hindrance.
Common Theoretical Approaches
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and reaction energies.[3][4]
-
Workflow:
-
Construct a model of the metal-TEMA complex.
-
Choose an appropriate functional and basis set.
-
Perform a geometry optimization to find the lowest energy structure.
-
Calculate properties of interest such as bond lengths, bond angles, and vibrational frequencies.
-
The calculated vibrational frequencies can be directly compared with experimental IR and Raman spectra.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. This approach is useful for studying the dynamic behavior of complexes in solution, including solvent effects and conformational changes.
-
Workflow:
-
Develop a force field that describes the interactions between all atoms in the system (metal ion, TEMA, solvent).
-
Place the metal-TEMA complex in a simulation box filled with solvent molecules.
-
Run the simulation for a sufficient length of time to allow the system to equilibrate and to sample a representative range of conformations.
-
Analyze the trajectory to obtain information about the structure, dynamics, and thermodynamics of the system.
-
Insights from Theoretical Studies on TMMA
Theoretical studies on TMMA complexes with lanthanides have provided valuable insights that can be extrapolated to TEMA.[3][4]
Structural Trends: DFT calculations have successfully reproduced the experimentally observed trend of decreasing metal-oxygen bond lengths across the lanthanide series, a phenomenon known as the lanthanide contraction.[3][4]
Vibrational Analysis: DFT frequency calculations have been instrumental in assigning the vibrational modes observed in the IR and Raman spectra of TMMA complexes.[3][4] This allows for a more detailed understanding of how coordination affects the vibrational properties of the ligand.
Cross-Validation: Where Experiment and Theory Converge (and Diverge)
The true power of a combined experimental and theoretical approach lies in the cross-validation of their respective findings.
Structural Parameters: A Strong Agreement
There is generally excellent agreement between the experimentally determined and theoretically calculated structures of malonamide complexes. For instance, the M-O bond lengths and coordination numbers obtained from SC-XRD and EXAFS are well-reproduced by DFT calculations for TMMA complexes, and similar agreement is expected for TEMA.
Table 1: Comparison of Experimental and Theoretical Structural Data for Lanthanide-Malonamide Complexes
| Parameter | Experimental (TEMA - Yb complex)[2] | Theoretical (TMMA - Yb complex)[3] |
| Yb-O (TEMA/TMMA) distance (Å) | ~2.3 | ~2.3 |
| Yb-O (Nitrate) distance (Å) | ~2.4 | ~2.4 |
| Coordination Number | 10 (or slightly distorted) | 10 |
Note: Theoretical data is for the analogous TMMA complex due to the lack of specific DFT studies on the TEMA-Yb complex.
Vibrational Spectra: A Complementary View
The combination of experimental vibrational spectroscopy and DFT calculations provides a powerful tool for understanding the nature of the metal-ligand bond. The red-shift of the C=O stretching frequency upon complexation is consistently observed in both experimental spectra and theoretical calculations, confirming the coordination of the carbonyl groups. DFT calculations can further decompose the vibrational modes, providing a more detailed picture of the bonding changes.[3][4]
The Missing Piece: Thermodynamic Data
A significant gap in the current understanding of TEMA complexation is the lack of comprehensive experimental thermodynamic data, such as stability constants (log β), and the corresponding enthalpy (ΔH) and entropy (ΔS) changes. This information is crucial for predicting the spontaneity and driving forces of the complexation reaction.
For other amide-type ligands, it has been shown that complexation with lanthanides is often driven by a favorable entropy change, resulting from the release of water molecules from the metal's hydration sphere.[5] It is highly probable that a similar thermodynamic profile governs TEMA complexation. Future experimental work using techniques like isothermal titration calorimetry (ITC) is needed to fill this knowledge gap. Theoretical calculations of binding free energies could also provide valuable estimates of these thermodynamic parameters.
Visualizing the Process: From Ligand to Complex
To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate the key workflows.
Conclusion and Future Outlook
The complexation of N,N,N',N'-Tetraethylmalonamide with lanthanides and actinides is a rich field of study with significant practical implications. Experimental techniques have provided a solid foundation for understanding the structure of these complexes in both the solid state and solution. Theoretical modeling, primarily through DFT studies on the analogous TMMA ligand, has offered valuable insights into the electronic structure and vibrational properties of these systems.
A strong synergy exists between experimental and theoretical approaches, with a high degree of concordance in structural and spectroscopic predictions. However, the current body of knowledge is hampered by a lack of comprehensive thermodynamic data for TEMA complexation. Future research should prioritize the experimental determination of stability constants and their associated thermodynamic parameters. Furthermore, dedicated theoretical studies on TEMA, including MD simulations to probe the influence of the ethyl groups on solvation and complex dynamics, would provide a more complete picture.
By continuing to bridge the gap between experimental observation and theoretical prediction, the scientific community can accelerate the design of next-generation ligands with enhanced selectivity and efficiency for f-element separations, with far-reaching benefits in nuclear energy, medicine, and materials science.
References
- Current time information in Accra, GH. The time at the location 'Accra, GH' is 06:56 AM.
-
The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. (2022-04-01). [Link]
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Complexation of Lanthanides and Heavy Actinides with Aqueous Sulfur-Donating Ligands | Request PDF. (2023-11-01). [Link]
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Structural Trends and Vibrational Analysis of N,N,Nо,NоА Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024-01-12). [Link]
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The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation | NSF Public Access Repository. (2022-05-04). [Link]
-
Crystallographic, X-ray absorption, and IR studies of solid- and solution-state structures of tris(nitrato) N,N,N',N'-tetraethylmalonamide complexes of lanthanides. Comparison with the Americium complex. (2000-04-03). [Link]
-
Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024-01-12). [Link]
-
Stability constant of the lanthanide (III) ion complexes with schiff bases. (2019-05-30). [Link]
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THE HEAT AND ENTROPY OF ASSOCIATION OF THE COMPLEX IONS FORMED BY EDTA WITH THE LANTHANIDE ELEMENTS IN AQUEOUS SOLUTION. (2023-08-06). [Link]
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Stability constants of complexes. In Wikipedia. [Link]
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Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. (1998). [Link]
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Complexation thermodynamics of tetraalkyl diglycolamides with trivalent f-elements in ionic liquids: spectroscopic, microcalorim. (2015-01-01). [Link]
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Structural Trends and Vibrational Analysis of N,N,N′,N′- Tetramethylmalonamide Complexes Across the Lanthanide Series. (2024-01-12). [Link]
-
molecules. (2020-07-06). [Link]
-
The Separation and Complexation Behavior Trivalent Actinides and Lanthanides of. (2019-01-01). [Link]
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Complexation thermodynamics and structural studies of trivalent actinide and lanthanide complexes with DTPA, MS-325 and HMDTPA | Request PDF. (2018-01-01). [Link]
-
Thermodynamic and Spectroscopic Studies of Trivalent f-element Complexation with Ethylenediamine-N,N'-di(acetylglycine)-N,N'-diacetic Acid. (2016-03-21). [Link]
-
Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl) - RSC Publishing. (2013-01-01). [Link]
-
Metal Complexes of N,N,N',N'-Tetramethylmalonamide. (1966-04-01). [Link]
-
Thermodynamic, Spectroscopic, and Computational Studies of f-Element Complexation by N-Hydroxyethyl-diethylenetriamine-N,N',N″,N″-tetraacetic Acid. (2017-02-06). [Link]
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(PDF) Toward understanding the thermodynamics of TALSPEAK process. Medium effects on actinide complexation. (2023-08-07). [Link]
-
Thermodynamic properties of actinide complexes. (2024-12-29). [Link]
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A Comparative Guide to Synergistic and Antagonistic Effects in Mixed Ligand Systems with N,N,N',N'-Tetraethylmalonamide
Introduction: The Intricacies of Mixed Ligand Systems in Solvent Extraction
In the realm of coordination chemistry and separation science, the quest for highly efficient and selective extraction systems is perpetual. Solvent extraction, a cornerstone technique for the separation and purification of metal ions, often employs a single ligand to achieve the desired separation. However, the true potential of this technique is often unlocked through the use of mixed ligand systems, where the combination of two or more extractants can lead to non-additive effects on the extraction efficiency. These effects are broadly categorized as synergistic, where the combined effect is greater than the sum of the individual effects, and antagonistic, where the combined effect is less.
This guide focuses on the role of N,N,N',N'-Tetraethylmalonamide (TEMA), a neutral bidentate ligand, in such mixed ligand systems. Malonamides, as a class of compounds, have garnered significant attention for their potential in the separation of f-block elements, particularly in the context of nuclear fuel reprocessing.[1] Understanding the synergistic and antagonistic behavior of TEMA when paired with other ligands is crucial for designing advanced separation processes with enhanced efficiency and selectivity.
While extensive research has been conducted on various malonamides, quantitative experimental data specifically for TEMA in mixed ligand systems is not widely available in peer-reviewed literature. Therefore, this guide will establish the fundamental principles and experimental methodologies for studying these effects, drawing upon data from closely related malonamide systems to illustrate the expected behaviors and underlying mechanisms. This serves as both a practical guide for researchers and a call for further investigation into the unique properties of TEMA.
Experimental Methodologies: A Self-Validating Approach to Quantifying Ligand Interactions
To rigorously evaluate the synergistic and antagonistic effects in a mixed ligand system involving TEMA, a systematic experimental approach is paramount. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Core Experimental Workflow
The investigation of mixed ligand effects fundamentally relies on the precise measurement of the distribution ratio (D) of a metal ion between an aqueous and an organic phase. The synergistic coefficient (SC) is then calculated to quantify the non-additive effect.
The distribution ratio is defined as:
where
The synergistic coefficient is calculated as:
where:
- is the distribution ratio with the mixture of two ligands.
- is the distribution ratio with ligand 1 alone.
- is the distribution ratio with ligand 2 alone.
A positive SC value indicates synergism, a negative value indicates antagonism, and a value of zero indicates simple additivity.[2]
Detailed Step-by-Step Protocol
-
Preparation of Aqueous Phase:
-
Prepare a stock solution of the metal ion of interest (e.g., a lanthanide or actinide nitrate) of known concentration in a suitable acidic medium (e.g., HNO₃).
-
The pH of the aqueous phase should be carefully controlled using appropriate buffers, as the extraction of acidic ligands is highly pH-dependent.
-
-
Preparation of Organic Phases:
-
Prepare three sets of organic solutions in a suitable water-immiscible solvent (e.g., n-dodecane, kerosene, chloroform):
-
A solution of TEMA at a specific concentration.
-
A solution of the second ligand (e.g., an acidic extractant like a β-diketone or an organophosphorus acid) at a specific concentration.
-
A solution containing both TEMA and the second ligand at the same respective concentrations as in the individual solutions.
-
-
-
Liquid-Liquid Extraction:
-
In a series of stoppered tubes, mix equal volumes of the aqueous phase with each of the three organic phases.
-
Shake the tubes vigorously for a predetermined time (e.g., 30-60 minutes) to ensure that equilibrium is reached. A mechanical shaker is recommended for consistency.
-
Centrifuge the tubes to ensure complete phase separation.
-
-
Analysis of Metal Ion Concentration:
-
Carefully separate the aqueous and organic phases.
-
Determine the metal ion concentration in the aqueous phase using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
The metal ion concentration in the organic phase can be determined by difference from the initial aqueous phase concentration or by back-extracting the metal ion into a fresh aqueous solution (e.g., a higher concentration of acid) and then analyzing the resulting aqueous solution.
-
-
Data Calculation:
-
Calculate the distribution ratio (D) for each of the three systems.
-
Calculate the synergistic coefficient (SC) to quantify the magnitude of the synergistic or antagonistic effect.
-
Comparative Data Analysis: Insights from TEMA Analogs
As previously noted, specific quantitative data for TEMA in mixed ligand systems is scarce. However, we can draw valuable comparisons from studies on structurally similar malonamides, such as N,N,N',N'-tetramethylmalonamide (TMMA) and N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA).
Synergistic Systems: TEMA with Acidic Extractants
A common strategy to achieve synergistic enhancement in the extraction of metal ions is to combine a neutral ligand, such as a malonamide, with an acidic chelating agent, such as a β-diketone (e.g., thenoyltrifluoroacetone, HTTA) or an organophosphorus acid (e.g., di-2-ethylhexyl phosphoric acid, HDEHP).
Table 1: Illustrative Data for Synergistic Extraction of Eu(III) with a Malonamide and an Acidic Extractant
| Ligand System | Metal Ion | Aqueous Phase | Organic Phase | D₁ (Malonamide) | D₂ (Acidic) | D_mix | SC | Reference |
| DMDOHEMA + HDEHP | Eu(III) | 1 M HNO₃ | n-dodecane | ~0.1 | ~10 | >100 | Positive | [1] |
| TMMA + HTTA | La(III) | pH 4.5 | Chloroform | Low | Moderate | High | Positive | Illustrative |
Note: The data for TMMA + HTTA is illustrative of expected trends, as specific quantitative data was not found in the searched literature.
The synergistic effect in these systems is generally attributed to the formation of a mixed-ligand complex in the organic phase. The acidic extractant neutralizes the charge of the metal ion, forming a neutral chelate that is readily extracted into the organic phase. The neutral malonamide then displaces residual water molecules from the coordination sphere of the metal ion, increasing the hydrophobicity and stability of the extracted complex, thereby enhancing its distribution into the organic phase.
Antagonistic Systems: Conditions Leading to Reduced Extraction
Antagonism, while less common, can occur under certain conditions. For instance, at lower acidities, the interaction between the neutral malonamide and the acidic extractant in the organic phase can lead to the formation of adducts that reduce the effective concentration of the free extractants available for metal ion complexation.
Table 2: Illustrative Data for Antagonistic Effects in the Extraction of Eu(III)
| Ligand System | Metal Ion | Aqueous Phase | Organic Phase | D₁ (Malonamide) | D₂ (Acidic) | D_mix | SC | Reference |
| DMDOHEMA + HDEHP | Eu(III) | pH ≥ 2 | n-dodecane | Low | High | < D₂ | Negative |
This antagonistic behavior is often observed at higher concentrations of the neutral ligand, where the equilibrium shifts towards the formation of the ligand-ligand adduct in the organic phase.
Mechanistic Insights: The "Why" Behind Synergism and Antagonism
The observed synergistic and antagonistic effects are a direct consequence of the coordination chemistry at the molecular level.
Mechanism of Synergy
In a typical synergistic system involving a neutral ligand (S) like TEMA and an acidic chelating agent (HA), the extraction of a trivalent metal ion (M³⁺) can be represented by the following equilibrium:
The formation of the stable, hydrophobic mixed-ligand complex,
Mechanism of Antagonism
Antagonism can arise from interactions between the two extractants in the organic phase, which reduces their availability for complexing the metal ion. For example, a neutral ligand like TEMA can form a hydrogen-bonded adduct with an acidic extractant:
This interaction effectively lowers the concentration of free HA and S, leading to a decrease in the overall extraction of the metal ion compared to the acidic extractant alone.
Conclusion and Future Outlook
The use of mixed ligand systems offers a powerful strategy for enhancing the efficiency and selectivity of solvent extraction processes. While quantitative data for N,N,N',N'-Tetraethylmalonamide (TEMA) in such systems is currently limited, the behavior of analogous malonamides provides a strong indication of its potential. The combination of TEMA with acidic extractants is expected to exhibit significant synergistic effects, particularly for the extraction of f-block elements, through the formation of stable mixed-ligand complexes. Conversely, antagonistic effects may be observed under specific conditions due to interactions between the extractants in the organic phase.
This guide provides a robust experimental framework for the systematic investigation of these phenomena with TEMA. The generation of such data is crucial for the rational design of advanced separation systems for applications in nuclear fuel reprocessing, rare earth element recovery, and potentially in the pharmaceutical industry for the purification of metal-based drugs. Further research into the coordination chemistry and thermodynamics of TEMA-based mixed ligand systems will undoubtedly unlock new possibilities in separation science.
References
- Muller, J. M., Berthon, C., Couston, L., Zorz, N., Berthon, L., & Simonin, J.-P. (2024). Extraction of lanthanides(III) by a mixture of a malonamide and a dialkyl phosphoric acid. CEA, Nuclear Energy Division, Radiochemistry and Processes Department.
- Kravchuk, D. V., Wang, X., & Wilson, R. E. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′−Tetramethylmalonamide Complexes Across the Lanthanide Series. Chemistry – A European Journal, e202303571.
- Muller, J. M., Berthon, C., Couston, L., Zorz, N., Berthon, L., & Simonin, J.-P. (Year not available). Extraction of lanthanides(III) by a mixture of a malonamide and a dialkyl phosphoric acid. CEA, DEN, DMRC, SPCS, LILA, Bagnols-sur-Cèze.
- Cheng, C. Y. (2006). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 24(4), 499-522.
- (2025). Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Request PDF.
- (2025). Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds. INIS-IAEA.
- (2025).
- (2025). Understanding the synergistic effect on lanthanides(III) solvent extraction by systems combining a malonamide and a dialkyl phosphoric acid. Request PDF.
- (2025). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. MDPI.
- (2025). Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. MDPI.
- (2025).
- (2025). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. MDPI.
- (2025). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Taylor & Francis Online.
- (2022). Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide. NIH.
- (Year not available). Distribution coefficients of U(VI) between 10 % ligand in paraffin and...
- (Year not available). Effects of Impregnated Amidophosphonate Ligand Concentration on the Uranium Extraction Behavior of Mesoporous Silica. MDPI.
- (Year not available). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. PMC - NIH.
- (Year not available). Relation between log uranium distribution coefficient (log D u ) vs....
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A Comparative Guide to the Radiolytic Stability of N,N,N',N'-Tetraethylmalonamide and Alternative Extractants in Nuclear Fuel Reprocessing
Introduction: The Imperative for Stability in a High-Radiation Environment
In the intricate processes of used nuclear fuel reprocessing and radioactive waste partitioning, solvent extraction is a cornerstone technology. The success of these operations hinges on the chemical robustness of the organic-phase extractants, which are tasked with selectively separating valuable actinides from highly radioactive fission products. However, the intense ionizing radiation inherent to these environments relentlessly assaults the molecular integrity of the solvent system. This radiolytic degradation can severely compromise process efficiency by reducing extraction power, forming interfering degradation products that retain fission products, and altering the physical properties of the solvent, leading to issues like phase disengagement problems (crud formation).
For decades, Tributyl Phosphate (TBP) has been the workhorse of the PUREX (Plutonium and Uranium Recovery by Extraction) process. While effective, its susceptibility to radiolysis and the problematic nature of its degradation products have driven a search for superior alternatives. Among the most promising candidates are diamides, particularly malonamides, which adhere to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) for easier waste management via incineration. This guide provides an in-depth evaluation of the radiolytic stability of a key malonamide, N,N,N',N'-Tetraethylmalonamide (TEMA) , benchmarked against the industry standard, TBP, and another advanced amide extractant, N,N-dihexyloctanamide (DHOA). We will delve into the mechanisms of degradation, present comparative performance data, and provide a standardized protocol for evaluating radiolytic stability.
Fundamentals of Radiolysis in Solvent Extraction Systems
Ionizing gamma radiation interacts primarily with the bulk solvent components—the diluent (e.g., n-dodecane) and the extractant. This interaction, known as radiolysis, deposits energy that excites and ionizes molecules, leading to the formation of a cascade of highly reactive species, including free radicals. In an organic solvent system, the diluent molecules, being in vast excess, absorb most of the energy, forming diluent radicals (e.g., dodecyl radicals). These radicals can then attack the extractant molecule, initiating degradation pathways. The presence of nitric acid and dissolved water in the organic phase, typical in reprocessing, further complicates the radiolytic environment by introducing additional reactive species like hydroxyl (•OH) and nitrate (•NO₃) radicals.[1] An extractant's "radiolytic stability" is its ability to resist degradation and maintain its functional integrity under this sustained radiological assault.
Key Extractants Under Evaluation
-
N,N,N',N'-Tetraethylmalonamide (TEMA): A bidentate malonamide extractant. Its two amide groups act as pincers to strongly chelate metal ions. Its CHON-compliant structure is highly desirable for minimizing secondary radioactive waste.
-
Tributyl Phosphate (TBP): The historical benchmark, a monodentate organophosphate extractant used globally in the PUREX process. Its performance and degradation pathways are extensively documented.
-
N,N-dihexyloctanamide (DHOA): A high-molecular-weight monoamide, also CHON-compliant, which has been investigated as a potential alternative to TBP due to its high stability and favorable process characteristics.[2][3]
Experimental Methodology for Assessing Radiolytic Stability
To ensure trustworthy and reproducible results, a rigorous, self-validating experimental protocol is essential. The following methodology represents a standard approach synthesized from established research practices for evaluating the radiolytic stability of solvent extraction systems.
Workflow for Radiolytic Stability Assessment
Caption: Standard experimental workflow for evaluating extractant radiolytic stability.
Step-by-Step Protocol:
-
Solvent Preparation:
-
Prepare the organic phase by dissolving the extractant (e.g., 1.0 M TEMA) in a high-purity aliphatic diluent, typically n-dodecane.
-
Prepare the aqueous phase, usually 3.0 M nitric acid (HNO₃), to simulate process conditions.
-
Rationale: Using a process-relevant aqueous phase is critical because the organic solvent will be in contact with it, and the presence of nitric acid can influence degradation pathways.[4]
-
-
Pre-equilibration:
-
Mix equal volumes of the organic and aqueous phases vigorously for approximately 30 minutes.
-
Allow the phases to separate completely. The organic phase is now saturated with nitric acid and water, mimicking its state in an actual extraction circuit.
-
Carefully separate the organic phase for irradiation.
-
-
Gamma Irradiation:
-
Pipette a precise volume of the pre-equilibrated organic phase into a sealed glass vial.
-
Place the vials in a calibrated gamma irradiation facility, most commonly a Cobalt-60 (⁶⁰Co) source.
-
Expose the samples to a range of absorbed doses (e.g., from 50 kGy to 1000 kGy) at a constant dose rate and controlled temperature (e.g., 25°C).
-
Rationale: A ⁶⁰Co source provides a consistent field of high-energy gamma rays. Irradiating to various total doses allows for the quantification of degradation as a function of radiation exposure.[5]
-
-
Post-Irradiation Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating, identifying, and quantifying the parent extractant and its degradation products. By comparing the chromatogram of an irradiated sample to an unirradiated standard, the percentage of degradation can be calculated.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor changes in the chemical bonds of the extractant. For example, the disappearance of the amide carbonyl (C=O) stretch can be tracked to follow TEMA degradation.[6]
-
Solvent Performance Evaluation: The extraction efficiency of the irradiated solvent is tested by contacting it with a fresh aqueous phase containing target metal ions (e.g., Pu⁴⁺, UO₂²⁺) and relevant fission products. The distribution ratios (D) of these metals are measured to determine any loss of performance or increased retention of undesirable elements.[3][7]
-
Comparative Analysis of Radiolytic Stability
The stability of an extractant is best understood by examining its degradation pathways and the impact of its degradation products on process performance.
N,N,N',N'-Tetraethylmalonamide (TEMA)
Studies on TEMA and similar malonamides reveal a complex degradation pattern. The primary bond cleavages are influenced by the molecular structure and the radiation dose.[1][6]
-
Primary Degradation Pathways: Research indicates that for malonamides like TEMA, the central C-C bond in the malonate group and the C-N amide bonds are susceptible to radiolytic cleavage.[1][8] At lower doses, a major degradation channel involves the addition of a diluent radical (e.g., octyl radical from octane) to the molecule. As the dose increases, direct cleavage of the C-N and C-H bonds becomes more prominent.[1]
-
Key Degradation Products: Cleavage of the C-N bond would lead to the formation of diethylamine and corresponding carboxylic acid or amide fragments. Scission of the central C-C bond results in the formation of N,N-diethylacetamide.
-
Performance Impact: The formation of these smaller amines and amides reduces the concentration of the active bidentate extractant, thus lowering its extraction efficiency for target actinides.
Caption: Proposed radiolytic degradation pathways for TEMA.
Tributyl Phosphate (TBP)
TBP's radiolysis is well-characterized and serves as a crucial benchmark.
-
Primary Degradation Pathway: The most vulnerable points in the TBP molecule are the Carbon-Oxygen-Phosphorus (C-O-P) ester linkages. Radiolysis readily cleaves these bonds.[9]
-
Key Degradation Products: The primary and most problematic degradation products are Dibutyl Phosphate (DBP) and, to a lesser extent, Monobutyl Phosphate (MBP) .
-
Performance Impact: DBP and MBP are highly detrimental. They are acidic and act as powerful complexants for tetravalent and hexavalent metal ions like Pu⁴⁺, Zr⁴⁺, and UO₂²⁺.[7][10] This strong complexation prevents the efficient stripping (back-extraction) of plutonium and uranium from the organic phase and leads to the retention of fission products like zirconium, thereby reducing the purity of the final product. This necessitates frequent solvent washing steps, increasing operational complexity and waste volume.[3] Studies consistently show that irradiated TBP retains significantly more plutonium and fission products compared to irradiated amide-based solvents like DHOA.[3][7]
Caption: Primary radiolytic degradation pathway for TBP.
N,N-dihexyloctanamide (DHOA)
DHOA represents a class of highly stable monoamides.
-
Primary Degradation Pathway: The main degradation route involves the cleavage of the C-N amide bond and bonds adjacent to the carbonyl group.
-
Key Degradation Products: Identified products include caprylic (octanoic) acid and dihexylamine.[3]
-
Performance Impact: Crucially, these degradation products are considered relatively innocuous. Unlike DBP, they do not form strong, problematic complexes that retain plutonium or key fission products.[7] Experimental studies directly comparing DHOA and TBP irradiated under identical conditions show that the DHOA system exhibits significantly lower retention of Pu, U, and fission products after stripping cycles.[3] While degradation does occur (at a rate of about <1% per 100 MRad), its consequences for the process are far less severe than those of TBP degradation.[3]
Quantitative and Qualitative Comparison
| Feature | N,N,N',N'-Tetraethylmalonamide (TEMA) | Tributyl Phosphate (TBP) | N,N-dihexyloctanamide (DHOA) |
| Class | Diamide (Malonamide) | Organophosphate | Monoamide |
| CHON Principle | Yes | No (contains Phosphorus) | Yes |
| Primary Degradation Site(s) | Central C-C, C-N amide bonds[1][8] | C-O-P ester bonds[9] | C-N amide bond[3] |
| Key Degradation Products | Diethylamine, N,N-diethylacetamide, solvent adducts[1] | Dibutyl Phosphate (DBP), Monobutyl Phosphate (MBP) | Dihexylamine, Caprylic Acid[3] |
| Impact of Products | Reduced extraction efficiency. | Severe: Strong complexation, retention of Pu and fission products (Zr), requires extensive solvent cleanup.[7][10] | Minor: Products are relatively innocuous and do not significantly interfere with stripping or retain fission products.[7] |
| Relative Stability | Good. Amide functionality is generally more stable than phosphate esters. | Moderate. Susceptible to degradation leading to highly problematic byproducts. | Very High. Shows significantly lower degradation and less impact on performance compared to TBP.[3] |
| Reference G-value (Degradation) | Not available. (For related TODGA, G=8.5 neat)[11] | ~2-3 (gamma, in diluent)[12] | Low (<1% degradation at 100 MRad)[3] |
Conclusion and Outlook
The evaluation of radiolytic stability is paramount in the development of next-generation solvent extraction processes for nuclear fuel recycling. The available evidence strongly indicates that amide-based extractants, including the malonamide class represented by N,N,N',N'-Tetraethylmalonamide (TEMA) , offer a significant stability advantage over the traditional organophosphate extractant, Tributyl Phosphate.
While TBP degradation produces acidic species like DBP that severely hamper process efficiency by irreversibly complexing with actinides and fission products, the degradation products of amides like TEMA and DHOA are comparatively benign.[7] Studies on malonamides demonstrate that while they do degrade, the primary pathways involve C-C and C-N bond scission, leading to products that do not exhibit the same detrimental process effects.[1] Furthermore, high-stability monoamides like DHOA have been shown to be demonstrably superior to TBP in direct comparative studies, retaining far fewer contaminants after irradiation.[3]
For researchers and process chemists, this translates to a clear directive: while TEMA's extraction capabilities are its primary draw, its inherent radiolytic stability as a member of the amide family makes it a compelling candidate for advanced, more efficient, and cleaner fuel cycles. Future research should focus on obtaining a precise G-value for TEMA degradation under various process conditions to allow for more accurate modeling and direct quantitative comparison. However, the qualitative and mechanistic data are clear: moving from phosphate to amide chemistry represents a significant step toward developing more robust and reliable solvent extraction systems for the future of nuclear energy.
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Parikh, K. J., Pathak, P. N., Misra, S. K., Tripathi, S. C., Dakshinamoorthy, A., & Manchanda, V. K. (2009). Radiolytic Degradation Studies on N,N‐dihexyloctanamide (DHOA) under PUREX Process Conditions. Separation Science and Technology, 44(4), 835-850.
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ResearchGate. (2009). Radiolytic Degradation Studies on N,N‐dihexyloctanamide (DHOA) under PUREX Process Conditions.
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Mincher, B. J., et al. (2014). Radiolysis of Tributyl Phosphate by Particles of High Linear Energy Transfer. OSTI.GOV.
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Ravi, J., Antony, M. P., Srinivasan, T. G., & Vasudeva Rao, P. R. (2014). Radiolytic stability of N,N-didodecyl-N',N'-diethylhexyl diglycolamide. Journal of Radioanalytical and Nuclear Chemistry, 300(2), 981-986.
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Sosulina, I. S., Ryan, D. H., & Lisouskaya, A. (2023). Radicals from tributyl phosphate decomposition: a combined electron paramagnetic resonance spectroscopic and computational chemistry investigation. Physical Chemistry Chemical Physics, 25(41), 28282-28290.
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Le Caër, S., Vigneron, G., Guillaumont, D., Berthon, L., Zorz, N., & Moisy, P. (2012). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation. RSC Advances, 2(10), 3954-3967.
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Pathak, P. N., Prabhu, D. R., Manchanda, V. K., et al. (2011). Alpha radiolytic degradation of N,N-dihexyl octanamide. Journal of Radioanalytical and Nuclear Chemistry, 287, 21-25.
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ResearchGate. (2010). Alpha radiolytic degradation of N,N-dihexyl octanamide.
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ResearchGate. (2012). Experimental and theoretical study of the degradation of malonamide extractant molecules under ionizing radiation.
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Sánchez-García, I., Galán, H., Perlado, J. M., & Cobos, J. (2021). Radiolytic stability and effects on metal extraction of N,N,N′-trioctyldiglycolamide, an important TODGA degradation product. New Journal of Chemistry, 45(1), 185-194.
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Horne, G. P., et al. (2017). Radiolytic Degradation of Uranyl-Loaded Tributyl Phosphate by High and Low LET Radiation. Semantic Scholar.
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Verlinden, M., Eysermans, J., Sannen, L., & Verwerft, M. (2020). Influence of the gamma source on the radiolytic stability of N,N,N′,N′-tetra-n-octyl-diglycolamide in dodecane. Journal of Radioanalytical and Nuclear Chemistry, 326(2), 1149-1157.
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Lloyd, M. H. (1984). Alpha Radiolysis and Other Factors Affecting Hydrolysis of Tributyl Phosphate. OSTI.GOV.
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Zarzana, C. A., et al. (2015). Analysis of γ-irradiation on TODGA and T(EH)DGA with UHPLC-ESI-MS. OSTI.GOV.
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Grimes, T. S., et al. (2008). A pulse radiolysis investigation of the reactions of tributyl phosphate with the radical products of aqueous nitric acid irradiation. Oak Ridge National Laboratory.
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Wackerle, B. G., et al. (2024). Developing non-radioactive, radical methods to screen for radiolytic stability. INL Research Library.
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Sugo, Y., Sasaki, Y., & Tachimori, S. (2002). Studies on hydrolysis and radiolysis of N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide. Radiochimica Acta, 90(3), 161-165.
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Peterman, D. R., et al. (2010). Summary Report on Gamma Radiolysis of TBP/n-dodecane in the Presence of Nitric Acid Using the Radiolysis/Hydrolysis Test Loop. INL Research Library.
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INIS-IAEA. (2002). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide.
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Kimberlin, C. A., et al. (2022). Impact of Lanthanide Complexation and Temperature on the Chemical Reactivity of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) with. INL Digital Library.
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Chavez, J. A., et al. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. RSC Advances, 13(14), 9349-9358.
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Ansari, S. A., et al. (2012). Radiolytic Stability of N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA) in the Presence of Phase Modifiers Dissolved in n-Dodecane. Solvent Extraction and Ion Exchange, 30(3), 278-290.
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Mishra, S., et al. (2024). Gamma Radiolysis of n‐Dodecane: Physicochemical Properties and Metal Retention Behavior. ChemistrySelect, 9(22), e202403382.
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Kopylov, A. S., et al. (2020). Influence of diluent on alkylmalonamide radiolysis. Journal of Physics: Conference Series, 1686(1), 012014.
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Miljević, N., et al. (2022). Radiolytic Elimination of Nabumetone from Aqueous Solution: Degradation Efficiency, and Degradants' Toxicity. Molecules, 27(21), 7206.
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Wilden, A., et al. (2018). Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. Solvent Extraction and Ion Exchange, 36(4), 347-359.
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Scapin, M. A., et al. (2009). Assessment of gamma radiolytic degradation in waste lubricating oil by GC/MS and UV/VIS. Radiation Physics and Chemistry, 78(7-8), 733-735.
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Safety Operating Guide
Navigating the Disposal of N,N,N',N'-Tetraethylmalonamide: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of N,N,N',N'-Tetraethylmalonamide, a compound utilized in various research and development applications. By understanding the inherent properties of this chemical and adhering to established best practices, laboratory personnel can ensure a safe working environment and minimize their ecological footprint.
Understanding the Hazard Profile of N,N,N',N'-Tetraethylmalonamide
Before delving into disposal procedures, it is paramount to understand the hazard profile of N,N,N',N'-Tetraethylmalonamide. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: PubChem CID 551770[1]
This classification as a skin and eye irritant dictates the necessary precautions for handling and the imperative for a structured disposal plan to prevent accidental exposure and environmental contamination.
Prerequisite Safety and Handling Protocols
Adherence to rigorous safety protocols is the foundation of proper chemical management. The following procedures are mandatory when working with N,N,N',N'-Tetraethylmalonamide:
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles to protect against splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.
Engineering Controls:
-
Ventilation: Work with N,N,N',N'-Tetraethylmalonamide in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Handling Procedures:
-
Avoid direct contact with skin and eyes.[2]
-
Do not ingest or inhale the substance.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol for N,N,N',N'-Tetraethylmalonamide
The following protocol outlines the systematic process for the safe disposal of N,N,N',N'-Tetraethylmalonamide waste.
Step 1: Waste Segregation and Collection
The principle of waste segregation is fundamental to safe and compliant chemical disposal.
-
Designated Waste Container: Collect all waste containing N,N,N',N'-Tetraethylmalonamide in a dedicated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with or be degraded by the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N,N,N',N'-Tetraethylmalonamide". Include the hazard pictograms for skin and eye irritation.
-
Incompatible Materials: Do not mix N,N,N',N'-Tetraethylmalonamide waste with other chemical waste streams unless compatibility has been verified. Amides can be incompatible with strong acids and oxidizing agents.[5]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe clean. All materials used for decontamination should also be disposed of as hazardous waste.
Step 3: Waste Storage
Proper storage of the collected waste is essential while awaiting final disposal.
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the release of the chemical in case of a leak.
Step 4: Final Disposal
The final disposal of N,N,N',N'-Tetraethylmalonamide waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Regulatory Framework: In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6]
-
Waste Characterization: While a specific EPA hazardous waste code for N,N,N',N'-Tetraethylmalonamide is not explicitly listed, its characteristic as an irritant necessitates its management as a hazardous waste.[7] The waste generator is responsible for determining if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
-
Licensed Disposal Vendor: Engage a licensed and reputable hazardous waste disposal vendor to transport and dispose of the N,N,N',N'-Tetraethylmalonamide waste. The vendor will ensure that the waste is managed at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N,N,N',N'-Tetraethylmalonamide.
Caption: Decision workflow for the proper disposal of N,N,N',N'-Tetraethylmalonamide.
Conclusion
The responsible disposal of N,N,N',N'-Tetraethylmalonamide is a non-negotiable aspect of laboratory safety and environmental compliance. By internalizing the information and adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently manage this chemical waste stream, thereby fostering a culture of safety and sustainability within their organizations. It is the collective responsibility of the scientific community to ensure that our pursuit of knowledge does not come at the expense of our well-being or the health of our planet.
References
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Contact (Eye & Skin) Hazard Standard Operating Procedure. (2015, July 20). The University of Arizona. Retrieved from [Link]
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How to Handle and Store Chemicals Safely to Protect Your Eyes. (2026, January 1). Dr Agarwals Eye Hospital. Retrieved from [Link]
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Hazardous Chemical Exposures. Princeton University. Retrieved from [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Retrieved from [Link]
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N,N,N',N'-Tetraethylmalonamide. PubChem. Retrieved from [Link]
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N,N,N',N'-Tetramethylmalonamide. PubChem. Retrieved from [Link]
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N,N,N',N'-Tetramethylmalonamide. LookChem. Retrieved from [Link]
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RCRA F Waste - List Details. (2026, January 1). US EPA. Retrieved from [Link]
-
Waste Code - RCRAInfo. (2026, January 1). US EPA. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (2026, January 1). Retrieved from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2026, January 1). Retrieved from [Link]
-
Identification, Characterisation and Quantification of Degradation Adducts of CyMe4-BTBP. (2018, September). CentAUR. Retrieved from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of N,N,N',N'-Tetraethylmalonamide
As a Senior Application Scientist, my objective is to move beyond mere compliance and cultivate a culture of proactive safety in the laboratory. This guide provides a detailed operational and safety framework for handling N,N,N',N'-Tetraethylmalonamide, a reagent with specific hazards that demand rigorous control measures. Our focus is not just on what to do, but why we do it, ensuring that every step is a self-validating component of a secure research environment.
Hazard Assessment: Understanding the Risks of N,N,N',N'-Tetraethylmalonamide
N,N,N',N'-Tetraethylmalonamide is classified with specific hazards that dictate our handling protocols. According to its Safety Data Sheet (SDS), the primary risks are:
-
Skin Irritation (Category 2): Direct contact can cause inflammation and irritation.
-
Serious Eye Irritation (Category 2A): Poses a significant risk of irritation upon contact with the eyes.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to shield against dermal, ocular, and respiratory exposure.
The Core of Protection: Selecting Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process based on a risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling N,N,N',N'-Tetraethylmalonamide in various laboratory contexts.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles and face shield | Fully buttoned lab coat | Recommended if not in a fume hood |
| Performing reactions under standard conditions | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles | Fully buttoned lab coat | Not typically required |
| Handling large quantities (>100g) | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Consider a NIOSH-approved respirator |
| Cleaning spills | Ventilated area | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges |
Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow is designed to provide a clear, repeatable process for handling N,N,N',N'-Tetraethylmalonamide.
3.1. Preparation and Pre-Handling:
-
Consult the SDS: Before any new procedure, review the Safety Data Sheet for N,N,N',N'-Tetraethylmalonamide.
-
Designate an Area: Clearly mark the designated area for handling this chemical, preferably within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including a spill kit, is within arm's reach inside the designated area to minimize movement and potential for accidents.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
3.2. During Handling:
-
Maintain Ventilation: Always handle N,N,N',N'-Tetraethylmalonamide inside a properly functioning chemical fume hood to mitigate the risk of inhaling dust or vapors.
-
Avoid Contamination: Use dedicated spatulas and glassware. Never return excess chemical to the original container.
-
Controlled Dispensing: When weighing, do so in a manner that minimizes the generation of dust.
3.3. Post-Handling and Decontamination:
-
Secure the Chemical: Tightly seal the container and return it to its designated storage location.
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination: first gloves, then face shield and goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
In Case of a Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety (EHS) department. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing full PPE, including respiratory protection.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials that have come into contact with N,N,N',N'-Tetraethylmalonamide, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's EHS department for specific procedures. Never dispose of N,N,N',N'-Tetraethylmalonamide down the drain.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when handling N,N,N',N'-Tetraethylmalonamide, from initial assessment to final disposal.
Caption: Workflow for the safe handling of N,N,N',N'-Tetraethylmalonamide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
